molecular formula C7H6O4 B181095 Protocatechuic Acid CAS No. 99-50-3

Protocatechuic Acid

カタログ番号: B181095
CAS番号: 99-50-3
分子量: 154.12 g/mol
InChIキー: YQUVCSBJEUQKSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydroxybenzoic acid is a dihydroxybenzoic acid in which the hydroxy groups are located at positions 3 and 4. It has a role as a human xenobiotic metabolite, a plant metabolite, an antineoplastic agent, an EC 1.1.1.25 (shikimate dehydrogenase) inhibitor and an EC 1.14.11.2 (procollagen-proline dioxygenase) inhibitor. It is a member of catechols and a dihydroxybenzoic acid. It is functionally related to a benzoic acid. It is a conjugate acid of a 3,4-dihydroxybenzoate.
3,4-Dihydroxybenzoic acid has been reported in Salvia miltiorrhiza, Camellia sinensis, and other organisms with data available.
Protocatechuic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUVCSBJEUQKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Record name protocatechuic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Protocatechuic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021212
Record name 3,4-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid
Record name Protocatechuic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,4-Dihydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol)
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3,4-Dihydroxybenzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.0000021 [mmHg]
Record name Protocatechuic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-50-3
Record name Protocatechuic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocatehuic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name protocatechuic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 °C
Record name 3,4-Dihydroxybenzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Protocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Protocatechuic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a widely distributed phenolic compound in the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources and distribution of PCA, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details the experimental protocols for the extraction, quantification, and evaluation of its biological activities. Special emphasis is placed on its modulation of key signaling pathways, such as NF-κB and AMPK/SIRT1, with corresponding pathway diagrams generated using Graphviz to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Natural Sources and Distribution of this compound

This compound is ubiquitously found in a vast array of edible and medicinal plants. Its presence is not limited to a specific plant family, indicating its broad distribution throughout the plant kingdom. PCA is a key secondary metabolite and is also a major metabolite of more complex polyphenols, particularly anthocyanins.[1][2] The concentration of PCA can vary significantly depending on the plant species, the part of the plant, and growing conditions.

Major Dietary Sources

PCA is a common constituent of the human diet, found in various fruits, vegetables, herbs, and spices.[3] Notable dietary sources include onions, especially the outer scales, bran, and brown rice.[3] A variety of fruits such as plums, gooseberries, and grapes, as well as nuts like almonds, are also known to contain PCA.[3]

Quantitative Distribution in Plant-Based Foods

The following tables summarize the quantitative data on the concentration of this compound in a wide range of natural sources. The data has been compiled from various scientific publications and databases, including the comprehensive Phenol-Explorer database.

Table 1: this compound Content in Fruits

FruitScientific NamePCA Content (mg/100g FW)Reference(s)
Açaí OilEuterpe oleracea63.0 ± 3.6[3]
Date, driedPhoenix dactylifera4.94[4]
Date, freshPhoenix dactylifera2.27[4]
Grape, raisinVitis vinifera0.32[4]
PlumPrunus domesticaPresent[3]
GooseberryRibes uva-crispaPresent[3]
GrapeVitis viniferaPresent[3]
Raspberry-10.0[5]

Table 2: this compound Content in Vegetables and Legumes

Vegetable/LegumeScientific NamePCA Content (mg/100g FW)Reference(s)
OnionAllium cepa1754.0[6]
Onion (scales)Allium cepaPresent[3]
CauliflowerBrassica oleracea var. botrytisPresent[7]
CarrotDaucus carotaPresent[5]

Table 3: this compound Content in Cereals, Nuts, and Seeds

Cereal/Nut/SeedScientific NamePCA Content (mg/100g FW)Reference(s)
Sorghum, whole grainSorghum bicolor2.55[4]
Maize, refined flourZea mays0.09[4]
Oat, refined flourAvena sativa0.04[4]
AlmondPrunus amygdalusPresent[3]
Brown RiceOryza sativaPresent[3]

Table 4: this compound Content in Beverages

BeveragePCA Content (mg/100 mL)Reference(s)
Wine, White0.33[4]
Wine, Rosé0.26[4]
Wine, Red0.17[4]
Beer, Alcohol-free0.27[4]
Beer, Ale0.06[4]
Beer, Regular0.05[4]
Beer, Dark0.04[4]
Champagne0.03[4]
Walnut liquor0.52[4]
Sherry0.56[4]

Table 5: this compound Content in Medicinal Plants and Spices

Plant/SpiceScientific NamePCA ContentReference(s)
Phellinus mushroomsPhellinus spp.<0.0099 - 0.4121 %w/w of extract[8]
Star AniseIllicium verumPresent[3]
MelissaMelissa officinalisPresent[3]
RosemaryRosmarinus officinalisPresent[3]
CinnamonCinnamomum aromaticumPresent[3]
RoselleHibiscus sabdariffaPresent[6]
Greater Cardamom (acetone extract)Amomum subulatum1.048 % w/w[9]
Greater Cardamom (methanol extract)Amomum subulatum0.863 % w/w[9]
Syringa oblata leavesSyringa oblata-[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the biological activity of this compound.

Extraction and Isolation of this compound

2.1.1. Solvent Extraction from Plant Material

A widely used method for extracting PCA from plant materials involves solvent extraction. The choice of solvent and extraction conditions can significantly impact the yield.

  • Sample Preparation: The plant material (e.g., leaves, fruits, seeds) is first dried and then ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvents: A variety of solvents can be used, with the choice depending on the polarity of the target compound and the matrix. Common solvents for PCA extraction include:

    • Methanol/Ethanol: Absolute or aqueous solutions of methanol or ethanol are frequently used. For instance, a study on Syringa oblata leaves utilized absolute ethanol.[10]

    • Acetone: Acetone is another effective solvent for extracting phenolic compounds.

    • Solvent Combinations: Mixtures of solvents can enhance extraction efficiency. A combination of water, acetone, and methanol (20:20:60 ratio) has been shown to be effective for extracting PCA and other phenolic acids from apricot fruits.[11]

  • Extraction Procedure (Example: Soxhlet Extraction):

    • Accurately weigh the powdered plant material (e.g., 5 g of sugarcane roots).[12]

    • Place the powder in a thimble and insert it into a Soxhlet extractor.

    • Add the extraction solvent (e.g., 80 mL of hydro-alcohol) to the distillation flask.[12]

    • Heat the solvent to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back onto the sample in the thimble.

    • Continue the extraction for a defined period (e.g., 20 minutes for sugarcane roots, or several hours for other materials).[10][12]

    • After extraction, the solution is typically filtered (e.g., through Whatman filter paper) and may be concentrated under reduced pressure.[10]

  • Optimization of Extraction Parameters: To maximize the yield of PCA, several parameters can be optimized, including:

    • Material-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction. A ratio of 1:30 was found to be optimal for Syringa oblata leaves.[10]

    • Extraction Time: Longer extraction times can increase yield, but an optimal time should be determined to avoid degradation and improve efficiency. For Syringa oblata leaves, 4 hours was found to be optimal.[10]

    • Extraction Temperature: Higher temperatures can enhance extraction, but should be controlled to prevent degradation of the compound. An optimal temperature of 65°C was determined for Syringa oblata leaves.[10]

    • Number of Extractions: Multiple extraction cycles with fresh solvent can increase the overall yield.

2.1.2. Purification (Optional)

For obtaining pure PCA, further purification steps such as column chromatography (e.g., silica gel) may be necessary after the initial extraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of PCA in plant extracts and other samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of two solvents:

      • Solvent A: 0.1% or 0.2% ortho-phosphoric acid or 0.1% acetic acid in water.

      • Solvent B: Methanol or acetonitrile.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Injection Volume: A standard injection volume is 10 or 20 µL.

    • Detection Wavelength: PCA shows strong absorbance at approximately 270-280 nm, which is used for detection.

    • Column Temperature: The column is typically maintained at a constant temperature, for example, 28°C.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution: Accurately weigh a known amount of pure PCA standard (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 10 mL of methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed over a specific concentration range (e.g., 1.56-100 µg/mL).

    • Sample Solution: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm membrane filter before injection into the HPLC system.

  • Quantification: Inject the sample solution into the HPLC system and record the chromatogram. Identify the PCA peak based on its retention time compared to the standard. The concentration of PCA in the sample is calculated using the linear regression equation obtained from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

HPTLC offers a simpler and faster alternative for the quantification of PCA.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A common mobile phase is a mixture of chloroform and acetic acid (e.g., 9:1 v/v).[9]

  • Sample and Standard Application: Apply known volumes of the sample extract and standard PCA solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light at 254 nm. Densitometric scanning is performed to measure the peak areas of the bands. The amount of PCA in the sample is calculated by comparing the peak area of the sample with that of the standard.[9]

In Vitro Antioxidant Activity Assays

2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging activity of antioxidants.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol or ethanol).[6]

    • Prepare various concentrations of the PCA sample and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

    • In a cuvette or a 96-well plate, mix a defined volume of the sample or control solution with a defined volume of the DPPH working solution.[6]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Value: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined from a plot of scavenging activity against sample concentration.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of PCA can be assessed by its ability to inhibit the production of pro-inflammatory mediators in cell culture models.

  • Cell Line: A common cell line used for this purpose is the RAW 264.7 macrophage cell line.

  • Induction of Inflammation: Inflammation is typically induced in the cells by treating them with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Procedure:

    • Culture RAW 264.7 cells in a suitable medium.

    • Pre-treat the cells with various concentrations of PCA for a specific duration.

    • Induce inflammation by adding LPS to the cell culture medium.

    • After a defined incubation period, collect the cell culture supernatant and/or cell lysates.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Signaling Pathways: The effect of PCA on inflammatory signaling pathways, such as the NF-κB pathway, can be investigated by analyzing the expression and phosphorylation of key proteins in the cell lysates using techniques like Western blotting.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. PCA has been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex TLR4->IKK_complex IkB IκB IKK_complex->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB PCA This compound PCA->IKK_complex Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes AMPK_SIRT1_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Low_Energy Low Energy State (High AMP/ATP ratio) PCA This compound AMPK AMPK PCA->AMPK Activation NAD NAD+ AMPK->NAD Increases NAD+/NADH ratio SIRT1 SIRT1 PGC1a PGC-1α SIRT1->PGC1a Deacetylation (Activation) FOXO FOXO SIRT1->FOXO Deacetylation (Activation) NAD->SIRT1 Activation NADH NADH Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance

References

The Biosynthesis of Protocatechuic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a key phenolic compound in plants, recognized for its significant antioxidant, anti-inflammatory, and antimicrobial properties. As a valuable natural product, understanding its biosynthesis is critical for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core biosynthetic pathways of PCA in plants, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The document summarizes key quantitative data, provides detailed experimental protocols for crucial analytical and enzymatic assays, and includes visualizations of the metabolic pathways to facilitate a comprehensive understanding.

Introduction

This compound (3,4-dihydroxybenzoic acid) is a secondary metabolite ubiquitously found in the plant kingdom, contributing to their defense mechanisms and serving as a precursor for other important compounds. Its diverse biological activities have made it a compound of interest for pharmaceutical and nutraceutical applications. The biosynthesis of PCA in plants is intrinsically linked to the central shikimate pathway, a primary route for the production of aromatic amino acids and a vast array of phenolic compounds. This guide delineates the two primary routes of PCA formation from key intermediates of the shikimate pathway.

Core Biosynthesis Pathways of this compound

Plants primarily synthesize this compound through two distinct branches of the shikimate pathway. Both pathways originate from central intermediates of aromatic amino acid biosynthesis.

Pathway 1: Direct Conversion from 3-Dehydroshikimate

The most direct route to PCA in plants involves the dehydration of 3-dehydroshikimate (DHS), an early intermediate of the shikimate pathway.[1] This reaction is catalyzed by the enzyme 3-dehydroshikimate dehydratase. While this enzyme is well-characterized in microorganisms, its activity has also been detected in plants such as mung bean cell cultures, where its expression appears to be induced by shikimate.[1] The introduction of microbial 3-dehydroshikimate dehydratases (e.g., QsuB from Corynebacterium glutamicum) into plants has been shown to successfully divert the flux from the shikimate pathway towards PCA production.

Protocatechuic_Acid_Pathway_1 cluster_shikimate Shikimate Pathway E4P Erythrose-4-Phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS PCA This compound DHS->PCA 3-Dehydroshikimate Dehydratase

Diagram 1: PCA Biosynthesis via 3-Dehydroshikimate.
Pathway 2: Conversion from Chorismate via 4-Hydroxybenzoate

An alternative pathway to PCA begins with chorismate, the end-product of the shikimate pathway and a critical branch-point metabolite.[2] This route involves two key enzymatic steps:

  • Formation of 4-Hydroxybenzoate (4-HBA): Chorismate is converted to 4-HBA by the enzyme chorismate pyruvate-lyase. While this enzyme is not naturally widespread in plants, the expression of bacterial chorismate pyruvate-lyase (e.g., UbiC from E. coli) in plant systems has demonstrated the feasibility of this conversion, suggesting the accessibility of a chorismate pool for such a reaction.[3][4]

  • Hydroxylation of 4-HBA: The subsequent step is the hydroxylation of 4-HBA at the C3 position to yield this compound. This reaction is catalyzed by 4-hydroxybenzoate 3-hydroxylase, a monooxygenase that utilizes NADPH and O2.[5]

Protocatechuic_Acid_Pathway_2 Chorismate Chorismate HBA4 4-Hydroxybenzoate Chorismate->HBA4 Chorismate Pyruvate-Lyase PCA This compound HBA4->PCA 4-Hydroxybenzoate 3-Hydroxylase

Diagram 2: PCA Biosynthesis via Chorismate and 4-HBA.

Quantitative Data

The efficiency of these biosynthetic pathways is dependent on the kinetic properties of the key enzymes and the in vivo concentrations of substrates and products.

Table 1: Kinetic Parameters of 3-Dehydroshikimate Dehydratase (DSD) Isoforms
Enzyme SourceKm (mM)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Corynebacterium glutamicum (QsuB)161--[6]
Neurospora crassa (Qa-4)0.6220--[6]
Bacillus thuringiensis (AsbF)~0.04~1--[6]
Eupenicillium parvum0.83-7.540[7]
Neurospora crassa0.59---[8]

Note: Specific activity for E. parvum DSD was reported as 910 mU/mg protein.[7]

Table 2: this compound Content in Plant Tissues
Plant SpeciesTissueConcentrationElicitor/ConditionReference
Phoenix dactylifera L. (Date Palm)Cell Suspension CultureIncreased TPC50 mg/L Salicylic Acid[9]
Salvia virgata Jacq.Hairy Root CulturesIncreased Phenolic Acids22.4 ppm Methyl Jasmonate[10][11]

*Total Phenolic Content (TPC) or total phenolic acids were measured, where PCA is a component. Specific quantitative data for PCA in these studies is not detailed.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of PCA in plant extracts.

4.1.1. Sample Preparation

  • Lyophilize plant tissue and grind to a fine powder.

  • Extract a known weight of the powdered tissue with a suitable solvent (e.g., 80% methanol) using sonication or overnight shaking at 4°C.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

4.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV detector at 260 nm or 280 nm.

  • Quantification: Based on a standard curve of authentic PCA.

HPLC_Workflow start Plant Tissue lyophilize Lyophilization & Grinding start->lyophilize extract Solvent Extraction lyophilize->extract centrifuge Centrifugation extract->centrifuge filter Syringe Filtration (0.22 µm) centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantification hplc->quantify

Diagram 3: General Workflow for PCA Quantification.
Enzyme Assays

4.2.1. 3-Dehydroshikimate Dehydratase Assay

This assay measures the conversion of 3-dehydroshikimate to PCA.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (e.g., 1 mM), and 3-dehydroshikimate (e.g., 1 mM).

  • Enzyme Preparation: Use a partially purified plant extract or a recombinant enzyme.

  • Reaction Initiation: Add the enzyme preparation to the reaction mixture and incubate at the optimal temperature (e.g., 30-40°C).

  • Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., HCl).

  • Analysis: Quantify the PCA produced using HPLC as described in section 4.1.

4.2.2. 4-Hydroxybenzoate 3-Hydroxylase Assay

This spectrophotometric assay measures the activity of 4-hydroxybenzoate 3-hydroxylase by monitoring the consumption of NADPH.[5]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0), 4-hydroxybenzoate (e.g., 400 µM), and NADPH (e.g., 400 µM).

  • Enzyme Preparation: Use a plant microsomal fraction or a purified recombinant enzyme.

  • Reaction Initiation: Add the enzyme to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.

Regulation of this compound Biosynthesis

The biosynthesis of PCA is tightly regulated as it draws from the central shikimate pathway, which is essential for the production of aromatic amino acids.

Transcriptional Regulation

In plants, the regulation of the shikimate pathway is thought to occur primarily at the genetic level.[12][13] The expression of genes encoding the enzymes of this pathway can be influenced by developmental cues and environmental stresses. For instance, the expression of genes in the broader phenylpropanoid pathway is known to be regulated by transcription factors from the MYB, bHLH, and WRKY families.

Hormonal and Elicitor-Mediated Regulation

Phytohormones such as auxins, jasmonates, and ethylene play a significant role in modulating the phenylpropanoid pathway, and thus can indirectly influence the availability of precursors for PCA biosynthesis.[14][15] Furthermore, the accumulation of phenolic compounds, including those derived from the shikimate pathway, can be induced by elicitors. Elicitors, which can be of biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, salicylic acid) origin, trigger plant defense responses that often involve the upregulation of secondary metabolic pathways.[9][10][11][16][17]

Regulatory_Influences Elicitors Elicitors (Biotic & Abiotic) SignalTransduction Signal Transduction Pathways Elicitors->SignalTransduction Hormones Phytohormones (Auxin, Jasmonates, etc.) Hormones->SignalTransduction Stress Environmental Stress Stress->SignalTransduction TranscriptionFactors Transcription Factors (MYB, bHLH, WRKY) SignalTransduction->TranscriptionFactors GeneExpression Shikimate & Phenylpropanoid Gene Expression TranscriptionFactors->GeneExpression PCABiosynthesis This compound Biosynthesis GeneExpression->PCABiosynthesis

Diagram 4: Regulatory Influences on PCA Biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process with at least two distinct pathways branching from the central shikimate pathway. While significant strides have been made in elucidating these pathways, particularly through the use of microbial enzymes in transgenic plants, further research is needed to fully characterize the native plant enzymes and their regulation. A deeper understanding of the genetic and environmental factors that control PCA accumulation will be instrumental for the metabolic engineering of plants to enhance the production of this valuable phytochemical for pharmaceutical and industrial applications.

References

A Comprehensive Technical Review of the Pharmacological Properties of Protocatechu-ic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protocatechuic acid (PCA), a simple phenolic acid chemically known as 3,4-dihydroxybenzoic acid, is a widely distributed natural compound found in numerous edible plants, fruits, and traditional herbal medicines.[1][2][3] It is also a major metabolite of more complex polyphenols, such as anthocyanins and procyanidins, contributing significantly to the health benefits associated with their consumption.[1][4][5] An expanding body of scientific evidence has highlighted the diverse and potent pharmacological activities of PCA, positioning it as a compound of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of PCA, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[1][6] PCA has consistently demonstrated potent antioxidant effects in both in vitro and in vivo studies.[1][7][8]

The antioxidant mechanism of PCA is multifaceted. It can directly scavenge free radicals, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical and superoxide anion radicals.[9] Furthermore, PCA can chelate transition metal ions like ferrous (Fe2+) and cupric (Cu2+) ions, which are known to catalyze the formation of ROS.[9] Indirectly, PCA enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][10] This leads to the increased expression of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[6][10][11]

A variety of established in vitro assays are employed to quantify the antioxidant potential of PCA.

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in its absorbance at a specific wavelength.[9]

  • ABTS Radical Cation Decolorization Assay: Similar to the DPPH assay, this method involves the generation of the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation, which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.[9]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be quantified.

  • Hydroxyl Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging ROS.

  • In Vivo Models: Animal models, such as rats or mice subjected to oxidative stress induced by agents like D-galactose or tert-butyl hydroperoxide (t-BHP), are used to assess the in vivo antioxidant effects of PCA.[1][3] Parameters measured include the levels of lipid peroxidation products (e.g., malondialdehyde - MDA) and the activity of endogenous antioxidant enzymes (e.g., SOD, catalase) in various tissues.[1][12][13]

The antioxidant activity of PCA has been quantified in various studies, often in comparison to standard antioxidants like Trolox.

AssayIC50 of PCARelative Antioxidant Activity (vs. Trolox)Reference
DPPH Radical Scavenging-2.8[9]
ABTS Radical Cation Scavenging-2.3[9]
Ferric Ions (Fe³⁺) Reducing Power-3.7[9]
Cupric Ions (Cu²⁺) Reducing Power-6.1[9]
Superoxide Anion Radical Scavenging-4.2[9]
Hydroxyl Radical Scavenging-1.0[9]
Ferrous Ions (Fe²⁺) Chelating Ability-2.7[9]
Cupric Ions (Cu²⁺) Chelating Ability-1.5[9]

Note: Specific IC50 values were not provided in the snippet, but the relative activity compared to Trolox is a valuable quantitative measure.

Nrf2_Activation_by_PCA cluster_nucleus Inside Nucleus PCA This compound (PCA) JNK c-Jun N-terminal kinase (JNK) PCA->JNK activates Nrf2_Keap1 Nrf2-Keap1 Complex JNK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2_p Phosphorylated Nrf2 Nrf2_Keap1->Nrf2_p releases Nucleus Nucleus Nrf2_p->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_p->ARE binds to AOE Antioxidant Enzymes (e.g., GSH-Px, SOD) ARE->AOE induces transcription of

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is implicated in the pathogenesis of numerous chronic diseases. PCA has been shown to exert significant anti-inflammatory effects through the modulation of key signaling pathways.[1][8] The anti-inflammatory properties of PCA are largely attributed to its ability to suppress the production of pro-inflammatory mediators.[14][15]

PCA has been demonstrated to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][14][15] By doing so, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][12][16]

  • In Vitro Models: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7, J77A.1, BV2 microglia) are commonly used to investigate the anti-inflammatory effects of PCA.[14][16] The levels of pro-inflammatory cytokines and mediators (e.g., nitric oxide) in the cell culture supernatant are measured using techniques like ELISA and Griess assay. Western blotting is used to determine the expression levels of key proteins in the NF-κB and MAPK pathways.[14]

  • In Vivo Models: Animal models of inflammation, such as carrageenan-induced paw edema in rats or LPS-induced sepsis in mice, are employed to evaluate the in vivo anti-inflammatory efficacy of PCA.[1] Parameters measured include paw volume, survival rate, and the levels of inflammatory markers in serum and tissues.[1]

Model SystemPCA Concentration/DoseObserved EffectReference
LPS-induced sepsis in mice50 mg/kg (ip)Reduced lethality, suppressed TNF-α and IL-10, decreased plasma nitrite/nitrate levels.[1]
STZ-induced diabetic mice1%, 2%, and 4% in diet for 8 weeksReduced IL-6, TNF-α, and MCP-1 levels in heart and kidney.[1]
ApoE-deficient mice with peritonitis25 mg/kg (po) for 11 daysDecreased CCR2 protein and mRNA expression, reduced macrophage infiltration.[1]
LPS-stimulated BV2 microglia-Suppressed expression of TLR4, activation of NF-κB, and MAPKs.[14]

NFkB_Inhibition_by_PCA cluster_nucleus Inside Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates IKK IκB kinase (IKK) TLR4->IKK activates PCA This compound (PCA) PCA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degrades NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes induces transcription of

Anticancer Activity

PCA has demonstrated promising anticancer properties, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress invasion and metastasis in various cancer cell lines.[1][7][10][17] The anticancer mechanisms of PCA are diverse and target multiple cellular processes.

In some cancer cells, PCA induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio.[1] It can also activate the JNK/p38 MAPK pathways and the Fas/FasL pathway to trigger apoptosis.[1][18] Furthermore, PCA has been shown to inhibit the growth of cancer cells by modulating the FAK, MAPK, and NF-κB pathways.[17]

  • Cell Viability and Proliferation Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the effect of PCA on the viability and proliferation of cancer cell lines (e.g., human breast, lung, liver, cervix, and prostate cancer cells).[17]

  • Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a common method to quantify apoptosis and necrosis in cancer cells treated with PCA. Western blotting can be used to measure the expression of apoptosis-related proteins like Bcl-2, Bax, and caspases.[12][19]

  • Cell Invasion and Migration Assays: Transwell migration and invasion assays are employed to evaluate the effect of PCA on the metastatic potential of cancer cells.

  • In Vivo Tumor Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are used to assess the in vivo antitumor efficacy of PCA. Tumor growth and metastasis are monitored over time.

Cancer Cell LinePCA ConcentrationObserved EffectReference
HepG2 (Hepatocellular carcinoma)100 µmol/LTriggered cell death and apoptosis via activation of JNK/p38 signal.[19]
AGS (Human gastric carcinoma)1–8 mMTriggered cell death and apoptosis via activation of JNK/p38 signal.[19]
A549, H3255, Calu-6 (Lung cancer)2–8 µMInhibited cell growth in a dose-dependent manner.[17]
Human umbilical vein endothelial cells (HUVECs)25 µMSignificantly inhibited VEGF-induced cell proliferation by 22.68 ± 5.6%.[17]
CaCo-2 (Colon cancer)1–50 µMIncreased the percentage of apoptotic cells.[19]

PCA_Apoptosis_Mechanisms PCA This compound (PCA) Bcl2_Bax Decreased Bcl-2/Bax Ratio PCA->Bcl2_Bax JNK_p38 Activation of JNK/p38 MAPK PCA->JNK_p38 Fas_FasL Activation of Fas/FasL Pathway PCA->Fas_FasL Caspases Caspase Activation Bcl2_Bax->Caspases JNK_p38->Caspases Fas_FasL->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and cognitive decline, with oxidative stress and neuroinflammation playing crucial roles in their pathogenesis.[20][21] PCA has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and exert its antioxidant and anti-inflammatory effects within the central nervous system.[21]

Studies have shown that PCA can protect neurons from oxidative stress-induced neurotoxicity and apoptosis.[20][22] In models of Alzheimer's disease, PCA has been found to reduce the deposition of amyloid-beta plaques and decrease neuroinflammation.[20] In the context of Parkinson's disease, PCA has shown protective effects against MPP+-induced apoptosis in PC12 cells.[22]

  • In Vitro Neuronal Cell Culture Models: PC12 cells or primary cortical neurons are treated with neurotoxins (e.g., hydrogen peroxide, MPP+, amyloid-beta) to induce neuronal damage. The protective effect of PCA is assessed by measuring cell viability, apoptosis, and markers of oxidative stress.[20][22]

  • In Vivo Models of Neurodegenerative Diseases: Animal models, such as amyloid-beta-induced Alzheimer's disease models in mice or 6-hydroxydopamine-induced Parkinson's disease models in rats, are used to evaluate the in vivo neuroprotective effects of PCA.[20] Behavioral tests are conducted to assess cognitive function and motor coordination, and brain tissues are analyzed for pathological markers.

Model SystemPCA TreatmentObserved EffectReference
MPP+-induced PC12 cellsDose-dependentProtected against apoptosis and oxidative stress.[22]
Aged AD-model mice-Increased BDNF levels, reduced β-amyloid and AβPP levels, and reduced inflammatory response.[20]
Amyloid-β-induced AD mouse modelHigher amountsPrevented cognitive impairment and reduced neuroinflammation.[20]

Cardioprotective Effects

Cardiovascular diseases remain a leading cause of mortality worldwide. PCA has demonstrated significant cardioprotective effects, particularly in the context of myocardial infarction and diabetic cardiomyopathy.[12][23][24][25] Its cardioprotective actions are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

PCA has been shown to improve cardiac function, reduce myocardial infarct size, and attenuate inflammation in animal models of myocardial ischemia/reperfusion injury.[12][25] In diabetic rats, PCA treatment improved cardiac function and mitochondrial function, and increased the expression of the anti-apoptotic protein Bcl-2.[24][26] Furthermore, PCA can improve lipid profiles by reducing total cholesterol and triglyceride levels.[23]

  • In Vivo Models of Myocardial Infarction: Myocardial infarction can be induced in rats by administering isoproterenol or by surgical ligation of a coronary artery. The cardioprotective effect of PCA is evaluated by measuring infarct size, cardiac enzyme levels in the serum (e.g., CK-MB, LDH), and assessing cardiac function through echocardiography.[12][25]

  • In Vivo Models of Diabetic Cardiomyopathy: Type 1 diabetes can be induced in rats using streptozotocin (STZ). The effect of PCA on cardiac function, oxidative stress, and apoptosis in the heart is then investigated.[24][26]

  • In Vitro Pancreatic Lipase Activity Assay: This assay is used to assess the potential of PCA to inhibit fat digestion, which can contribute to its hypolipidemic effects.[23]

Model SystemPCA DoseObserved EffectReference
High fat and fructose diet-fed rats50 mg/kg17.36% reduction in total cholesterol.[23]
High fat and fructose diet-fed rats100 mg/kg30.08% reduction in total cholesterol.[23]
High fat and fructose diet-fed rats50 mg/kg21.36% reduction in triglycerides.[23]
High fat and fructose diet-fed rats100 mg/kg26.5% reduction in triglycerides.[23]
In vitro pancreatic lipase inhibition50 mg/kgIC50 = 1.51 mg/ml.[23]
In vitro pancreatic lipase inhibition100 mg/kgIC50 = 1.18 mg/ml.[23]
Isoproterenol-mediated myocardial infarction in rats100 or 200 mg/kgIncreased glutathione and its derived enzymes, decreased malondialdehyde and nitric oxide levels.[12]

Antimicrobial and Synergistic Activity

PCA exhibits broad-spectrum antimicrobial activity against various pathogens, including drug-resistant organisms.[27][28][29] Phenolic compounds like PCA are known to exert their antibacterial effects by disrupting the bacterial cell membrane and enhancing the generation of reactive oxygen species within the bacteria.[28]

An important aspect of PCA's antimicrobial properties is its ability to act synergistically with conventional antibiotics, potentially enhancing their efficacy and helping to combat antibiotic resistance.[27][29]

  • Minimum Inhibitory Concentration (MIC) Assay: This assay is used to determine the lowest concentration of PCA that inhibits the visible growth of a microorganism.[30]

  • Disk Diffusion Assay: Paper disks impregnated with PCA are placed on an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disk is measured to assess the antimicrobial activity.[27]

  • Checkerboard Assay: This method is used to evaluate the synergistic effect of PCA in combination with antibiotics. Different concentrations of PCA and an antibiotic are tested together to determine if their combined effect is greater than the sum of their individual effects.

Bacterial StrainPCA ConcentrationAntibioticImprovement in Antibacterial ActivityReference
Staphylococcus aureus-LevofloxacinUp to 50% increase[31]
Escherichia coliPCA₁Levofloxacin28.45%[27]
Escherichia coliPCA₁Nitrofurantoin26.13%[27]
Escherichia coliPCA₁Cotrimoxazole29.66%[27]
Pseudomonas aeruginosaPCA₁Cefotaxime13.59%[27]
Pseudomonas aeruginosaPCA₁Levofloxacin15.25%[27]
Cutibacterium acnes (in vivo mouse model)78 mM (topical)-Significantly lower C. acnes CFU burden.[28]

PCA₁ refers to a specific concentration used in the cited study, but the exact value is not provided in the snippet.

Effects on Metabolic Disorders

PCA has shown beneficial effects in the management of metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD).[1][13][32][33] Its therapeutic potential in these conditions is linked to its ability to improve glucose homeostasis, reduce insulin resistance, and ameliorate dyslipidemia.[1][33]

In diabetic models, PCA has been shown to lower blood glucose levels, increase plasma insulin levels, and restore the activity of carbohydrate metabolic enzymes.[1] It can also exert an insulin-like activity by increasing the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[1] In models of NAFLD, PCA has been found to reduce fat deposition in the liver and decrease the levels of liver enzymes.[13][32]

  • In Vivo Models of Diabetes: Type 1 diabetes is induced in rodents using STZ, while type 2 diabetes is often modeled using high-fat diet feeding combined with a low dose of STZ. The effects of PCA on blood glucose, insulin levels, and glucose tolerance are then evaluated.[1]

  • In Vivo Models of Non-Alcoholic Fatty Liver Disease (NAFLD): NAFLD is typically induced in mice or rats by feeding them a high-fat diet. The therapeutic effect of PCA is assessed by measuring liver weight, lipid accumulation in the liver (histologically and biochemically), and serum levels of liver enzymes (ALT, AST).[13][32]

  • Fecal Microbiota Transplantation (FMT) Experiments: These experiments are used to investigate the role of gut microbiota in mediating the effects of PCA on metabolic diseases.[32]

Model SystemPCA TreatmentObserved EffectReference
STZ-induced diabetic rats-Decreased blood glucose levels, increased plasma insulin level.[1]
High-fat diet-induced MAFLD in miceDietary supplementationReduced intraperitoneal and hepatic fat deposition, lower levels of transaminases (AST & ALT), and inflammatory cytokines.[32]
High-fat diet-fed rats-Attenuated obesity, insulin resistance, oxidative stress, and inflammation.[33]

Pharmacokinetics

Understanding the pharmacokinetics of PCA is crucial for its development as a therapeutic agent. Studies in both animals and humans have provided insights into its absorption, distribution, metabolism, and excretion.

In mice, orally administered PCA is rapidly absorbed, reaching peak plasma concentrations within minutes.[34] The elimination of PCA is also relatively fast.[34] In humans, after oral consumption of chicory (a source of PCA), the peak serum concentration of free PCA was reached at 1 hour.[35] The absorption of PCA into the bloodstream was found to be approximately 23.79%.[35] The major metabolic pathways for PCA involve glucuronidation and sulfation.[5][35]

  • Animal Pharmacokinetic Studies: Animals (e.g., mice, rats) are administered a defined dose of PCA orally or intravenously. Blood samples are collected at various time points, and the plasma concentrations of PCA and its metabolites are measured using analytical techniques like LC-MS/MS.[34]

  • Human Pharmacokinetic Studies: Healthy volunteers consume a source of PCA, and blood and urine samples are collected over a 24-hour period. The concentrations of PCA and its conjugates are then quantified to determine its bioavailability and metabolic fate.[35]

SpeciesAdministrationDoseCmaxTmaxt1/2α (distribution)t1/2β (terminal)AUC₀→₈hReference
MouseOral50 mg/kg73.6 µM5 min2.9 min16.0 min1456 µM·min[34]
HumanOral (150g chicory)248 µmol3,273 nmol/L (free PCA)1 hr---[35]

This compound has a remarkable and diverse pharmacological profile, with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective, antimicrobial, and metabolic regulatory properties. The underlying mechanisms of action often involve the modulation of key cellular signaling pathways such as Nrf2, NF-κB, and MAPKs. The quantitative data and experimental methodologies summarized in this technical guide provide a solid foundation for further research and development of PCA as a potential therapeutic agent for a wide range of human diseases. Its natural origin, presence in the daily diet, and favorable safety profile further enhance its appeal for future clinical applications.

References

Unraveling the Antioxidant Defenses of Protocatechuic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of fruits, vegetables, and medicinal herbs, has garnered significant scientific attention for its potent antioxidant properties. As a major metabolite of complex polyphenols like anthocyanins, PCA plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanisms of action through which this compound exerts its antioxidant effects, targeting researchers, scientists, and drug development professionals. The guide will delve into its direct radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of key intracellular signaling pathways.

Core Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, which can be broadly categorized into two main strategies:

  • Direct Radical Scavenging: PCA can directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through its unique chemical structure. The presence of hydroxyl groups on its benzene ring enables it to donate hydrogen atoms or electrons to unstable free radicals, thereby stabilizing them and preventing further oxidative damage to cellular components like lipids, proteins, and DNA.[2][5][6][7]

  • Indirect Antioxidant Effects via Modulation of Cellular Pathways: Beyond direct scavenging, PCA enhances the cell's intrinsic antioxidant defenses by upregulating the expression and activity of crucial antioxidant enzymes.[2][5] This is primarily achieved through the modulation of key signaling pathways, most notably the Nrf2-KEAP1 pathway, which is the master regulator of the antioxidant response.[5][8][9][10] PCA also influences other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are intricately linked to the cellular response to oxidative stress and inflammation.[11][12][13][14]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified in numerous in vitro studies. The following tables summarize key data from various assays, providing a comparative overview of its efficacy.

Table 1: In Vitro Radical Scavenging and Reducing Power of this compound

AssayIC50 of this compound (µg/mL)Relative Antioxidant Activity (vs. Trolox)Reference Compound(s)
DPPH Radical ScavengingVaries (concentration-dependent)2.8Trolox, BHT
ABTS Radical ScavengingVaries (concentration-dependent)2.3Trolox, BHT
Superoxide Anion Radical ScavengingVaries (concentration-dependent)4.2Trolox
Hydroxyl Radical ScavengingVaries (concentration-dependent)1.0Trolox
Ferric Ions (Fe³⁺) Reducing PowerVaries (concentration-dependent)3.7Trolox, BHT
Cupric Ions (Cu²⁺) Reducing PowerVaries (concentration-dependent)6.1Trolox, BHA
Ferrous Ions (Fe²⁺) Chelating AbilityVaries (concentration-dependent)2.7Trolox
Cupric Ions (Cu²⁺) Chelating AbilityVaries (concentration-dependent)1.5Trolox

Data compiled from Li et al., 2011.[7][15]

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

EnzymeCell Type/ModelTreatment ConditionsObserved Effect
Superoxide Dismutase (SOD)Human Umbilical Vein Endothelial Cells (HUVECs)PCA treatment against palmitic acid-induced damageIncreased SOD activity
Catalase (CAT)Various in vivo modelsPCA administrationIncreased CAT activity
Glutathione Peroxidase (GPx)J774A.1 MacrophagesPCA treatmentIncreased GPx expression and activity
Heme Oxygenase-1 (HO-1)HUVECsPCA treatment against palmitic acid-induced damageIncreased HO-1 expression
Glutathione Reductase (GR)J774A.1 MacrophagesPCA treatmentIncreased GR expression and activity

Data synthesized from multiple sources.[5][8][16][17]

Key Signaling Pathways Modulated by this compound

1. The Nrf2-KEAP1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like PCA, Nrf2 is released from Keap1 and translocates to the nucleus.[5][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and detoxifying enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11]

This compound has been shown to activate the Nrf2 pathway, leading to the enhanced expression of these protective enzymes.[5][8][9][10] This action fortifies the cell's ability to neutralize ROS and withstand oxidative insults.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA This compound Keap1 Keap1 PCA->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocates & Binds Cytoplasm Cytoplasm Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to MAPK_NFkB_Pathway PCA This compound MAPK MAPK (JNK, p38) PCA->MAPK Activates NFkB NF-κB PCA->NFkB Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK Oxidative_Stress->NFkB Nrf2_Activation Nrf2 Activation MAPK->Nrf2_Activation Promotes Antioxidant_Response Enhanced Antioxidant Response Nrf2_Activation->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation Promotes Experimental_Workflow Start Start: Hypothesis on PCA's Antioxidant Activity In_Vitro In Vitro Assays Start->In_Vitro Cell_Culture Cell Culture Experiments Start->Cell_Culture DPPH_ABTS Direct Radical Scavenging (DPPH, ABTS) In_Vitro->DPPH_ABTS Data_Analysis Data Analysis and Interpretation DPPH_ABTS->Data_Analysis Cell_Treatment Treat Cells with PCA +/- Oxidative Stressor Cell_Culture->Cell_Treatment Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Cell_Treatment->Enzyme_Assays Western_Blot Western Blotting (Nrf2, Keap1, p-MAPKs) Cell_Treatment->Western_Blot Enzyme_Assays->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on PCA's Mechanism of Action Data_Analysis->Conclusion

References

Unveiling Protocatechuic Acid: A Journey Through its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), systematically named 3,4-dihydroxybenzoic acid, is a simple phenolic acid that has garnered significant attention in the scientific community for its wide-ranging biological activities. This technical guide provides an in-depth exploration of the discovery and historical background of this multifaceted molecule. From its early isolation from natural sources to its first chemical syntheses, this document traces the scientific journey that has laid the foundation for the current understanding of PCA's therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a historical context to the ongoing exploration of this remarkable compound.

The Dawn of Discovery: From Natural Resins to Onion Skins

The history of this compound is intrinsically linked to the chemical exploration of natural products in the 19th century. The name itself, "protocatechuic," offers a clue to its origins, with "proto" suggesting a precursor and "catechuic" pointing towards catechu, a resin extracted from acacia trees. Early chemists investigating the composition of catechu and other plant resins were among the first to encounter this dihydroxybenzoic acid.

One of the earliest documented preparations of this compound involved the alkaline fusion of various natural resins. The Scottish chemist John Stenhouse, in the mid-19th century, is credited with preparing PCA by fusing East Indian kino, a resin from the Pterocarpus marsupium tree, with potassium hydroxide. This process, though yielding the compound, was primarily a degradative method, breaking down complex natural polymers to isolate simpler chemical constituents.

A significant milestone in the natural product chemistry of PCA came in 1929, with the work of Karl Paul Link and J. C. Walker at the University of Wisconsin. They successfully isolated this compound from the pigmented outer scales of onions (Allium cepa) and identified it as the compound responsible for the onions' resistance to the fungal disease, onion smudge, caused by Colletotrichum circinans. This discovery was pivotal as it not only identified a new natural source of PCA but also provided early insights into its biological function as an antifungal agent in plants.

Experimental Protocol: Isolation of this compound from Pigmented Onion Scales (Link and Walker, 1929)

This protocol is a summary of the method described by Link and Walker in the Journal of Biological Chemistry in 1929.

Objective: To isolate and identify the substance in pigmented onion scales responsible for resistance to Colletotrichum circinans.

Methodology:

  • Extraction: Dry, pigmented onion scales were subjected to continuous extraction with acetone.

  • Concentration: The acetone extract was concentrated under reduced pressure to a syrupy consistency.

  • Purification:

    • The syrup was dissolved in water, and impurities were precipitated with lead acetate.

    • The excess lead was removed from the filtrate by precipitation with hydrogen sulfide.

    • The resulting solution was concentrated, and the active substance was extracted with ether.

  • Crystallization: The ether was evaporated, and the remaining residue was recrystallized from hot water.

  • Identification: The crystalline product was identified as this compound based on:

    • Melting Point: The isolated crystals had a melting point of 199-200°C, which was consistent with known samples of this compound.

    • Mixed Melting Point: A mixed melting point determination with an authentic sample of this compound showed no depression.

    • Colorimetric Reactions: The substance gave a characteristic green color with ferric chloride, which is a classic test for catechols.

Quantitative Data:

ParameterValueReference
Yield of this compound~0.1 g per 100 g of dry onion scales(Link and Walker, 1929)
Melting Point199-200°C(Link and Walker, 1929)

The Rise of Chemical Synthesis: From Vanillin to Modern Methods

The late 19th and early 20th centuries witnessed significant advancements in organic synthesis, providing chemists with the tools to construct complex molecules from simpler precursors. The structural elucidation of this compound paved the way for its chemical synthesis, offering a more controlled and scalable method of production compared to the often-tedious isolation from natural sources.

One of the most practical and historically significant synthetic routes to this compound starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available natural product. This two-step process involves:

  • Oxidation of Vanillin to Vanillic Acid: The aldehyde group of vanillin is oxidized to a carboxylic acid, yielding vanillic acid (4-hydroxy-3-methoxybenzoic acid).

  • Demethylation of Vanillic Acid: The methyl ether group of vanillic acid is cleaved to a hydroxyl group, a reaction typically achieved by heating with a strong acid or by alkaline fusion at high temperatures.

This method, with various modifications, has been a cornerstone of this compound production for many years.

Experimental Workflow: Synthesis of this compound from Vanillin

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Oxidation Oxidation Vanillin->Oxidation [O] VanillicAcid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Oxidation->VanillicAcid Demethylation Demethylation (e.g., Alkaline Fusion) VanillicAcid->Demethylation Heat, Base PCA This compound (3,4-dihydroxybenzoic acid) Demethylation->PCA

Caption: A simplified workflow for the synthesis of this compound from vanillin.

Historical Understanding of Biological Roles

Long before the intricacies of cellular signaling were understood, early observations provided clues to the biological significance of this compound. As demonstrated by the work of Link and Walker, one of the first recognized biological roles of PCA was its involvement in plant defense mechanisms. The presence of PCA in the pigmented scales of onions conferred resistance to fungal infection, highlighting its potent antifungal properties. This early understanding of PCA as a protective agent in the plant kingdom foreshadowed the extensive research into its diverse pharmacological effects that would follow in the 20th and 21st centuries.

Logical Relationship: this compound and Fungal Resistance in Onions

G PigmentedOnion Pigmented Onion Scales PCA This compound PigmentedOnion->PCA Contains Resistance Disease Resistance PigmentedOnion->Resistance Exhibits Fungus Colletotrichum circinans (Onion Smudge Fungus) PCA->Fungus Inhibits Growth Fungus->Resistance Reduces

Caption: The logical relationship between this compound and disease resistance in onions.

Early Characterization and Quantitative Data

The initial characterization of this compound relied on classical methods of organic chemistry. The determination of its physical and chemical properties was crucial for its identification and for establishing its purity.

PropertyEarly Reported Value(s)Modern Accepted Value
Appearance White to light brown/tan crystalline solidWhite to light brown crystalline powder
Melting Point 196-200°C202-204°C
Solubility in Water Sparingly soluble in cold water, more soluble in hot water1.8 g/100 mL at 14°C
Solubility in Organic Solvents Soluble in alcohol and etherSoluble in ethanol and diethyl ether
Reaction with Ferric Chloride A transient green colorForms a green-colored complex

The elemental composition of this compound was also determined through combustion analysis, a standard technique in the 19th and early 20th centuries, which ultimately led to the confirmation of its molecular formula as C₇H₆O₄.

Conclusion

The journey of this compound from its early discovery in natural resins and its identification as a key player in plant defense to its efficient chemical synthesis is a testament to the progress of chemical and biological sciences. The foundational work of early chemists and biologists has provided the essential groundwork for the extensive research currently being conducted on its therapeutic applications. This historical perspective not only enriches our understanding of this remarkable molecule but also underscores the enduring value of natural product chemistry in the quest for new therapeutic agents. For researchers and professionals in drug development, a deep appreciation of the historical context of a compound like this compound can inspire new avenues of investigation and application.

Protocatechuic Acid: A Key Metabolite of Anthocyanins in Human Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protocatechuic acid (PCA), a simple phenolic acid, is emerging as a critical player in mediating the health benefits associated with the consumption of anthocyanin-rich foods. While anthocyanins themselves exhibit low bioavailability, they are metabolized by the gut microbiota into more readily absorbable and biologically active compounds, with PCA being a primary product. This technical guide provides a comprehensive overview of the metabolic pathway from anthocyanins to PCA, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways through which PCA exerts its therapeutic effects. The quantitative data from various human and animal studies are summarized in structured tables for comparative analysis, and complex biological pathways are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Anthocyanins, the pigments responsible for the vibrant red, purple, and blue colors of many fruits and vegetables, have long been associated with a reduced risk of chronic diseases.[1] However, their direct role in vivo has been questioned due to their limited absorption and rapid clearance from the body.[2][3] Recent research has shifted focus to their metabolites, particularly this compound (3,4-dihydroxybenzoic acid), which is formed through the degradation of anthocyanins by intestinal microflora.[4][5] PCA is found in human plasma at concentrations significantly higher than its parent anthocyanins, suggesting it may be a key mediator of their biological activities.[5][6] This guide delves into the scientific evidence supporting the role of PCA as a major anthocyanin metabolite and explores its mechanisms of action.

The Metabolic Journey: From Anthocyanins to this compound

The transformation of anthocyanins into PCA is a multi-step process that begins in the gastrointestinal tract. Following ingestion, anthocyanin glycosides are partially hydrolyzed to their aglycone forms (anthocyanidins) in the small intestine.[7] The unabsorbed anthocyanins and their aglycones then travel to the colon, where they are extensively metabolized by the gut microbiota.[8] The C-ring of the anthocyanidin structure is cleaved, leading to the formation of phenolic acids, with PCA being a prominent and stable end-product derived from the B-ring of cyanidin-based anthocyanins.[8]

Anthocyanin Metabolism to this compound Anthocyanin Anthocyanin Glycoside Aglycone Anthocyanidin (Aglycone) Anthocyanin->Aglycone C_Ring_Cleavage Microbiota-mediated C-Ring Cleavage Aglycone->C_Ring_Cleavage B_Ring_Derivative B-Ring Derivative C_Ring_Cleavage->B_Ring_Derivative A_Ring_Derivative A-Ring Derivative (e.g., Phloroglucinaldehyde) C_Ring_Cleavage->A_Ring_Derivative PCA This compound (PCA) B_Ring_Derivative->PCA

Figure 1: Metabolic pathway of anthocyanin to this compound.

Quantitative Analysis of this compound in Biological Samples

Accurate quantification of PCA in biological matrices is essential for pharmacokinetic studies and for understanding its physiological relevance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity.[9][10]

Tabulated Quantitative Data

The following tables summarize key quantitative findings from human and animal studies on the metabolism of anthocyanins to PCA.

Table 1: Pharmacokinetic Parameters of this compound Following Anthocyanin Intake in Humans

Anthocyanin SourceDoseSubjects (n)MatrixCmax of PCA (nmol/L)Tmax of PCA (h)Reference
Blood Orange Juice71 mg Cyanidin-glucosides6Serum492 ± 622[5][11]
¹³C₅-Cyanidin-3-glucoside500 mg8Serum~2000 (total phenolic metabolites)2-30[3][12]
Black Raspberry Powder60 g-PlasmaDetectable (low ng/mL)6-12[9][13]

Table 2: Urinary and Fecal Excretion of this compound and its Metabolites after Anthocyanin Consumption in Humans

Anthocyanin SourceDoseSubjects (n)SampleAmount ExcretedReference
Blood Orange Juice71 mg Cyanidin-glucosides624-h Feces277 ± 0.2 nmol/g[5][11]
Blood Orange Juice71 mg Cyanidin-glucosides624-h UrinePCA not detected[5][11]
¹³C₅-Cyanidin-3-glucoside500 mg848-h Urine5.37 ± 0.67% of ingested ¹³C[1]
Experimental Protocols

This protocol is a synthesis of methodologies described in the literature.[9][14]

Materials:

  • Human plasma

  • Internal Standard (IS) solution (e.g., p-hydroxybenzoic acid)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Methanol

  • Acetonitrile

  • Formic acid

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard solution.

  • Add 100 µL of 1 M hydrochloric acid to acidify the sample. Vortex for 30 seconds.

  • Add 3 mL of ethyl acetate for liquid-liquid extraction. Vortex mix for 3 minutes.

  • Centrifuge at 4,500 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of methanol:water (50:50, v/v) containing 0.1% formic acid.

  • Inject an aliquot into the HPLC-MS/MS system for analysis.

This protocol is based on established methods for PCA analysis.[9][15]

Instrumentation:

  • HPLC system with a C18 column (e.g., Hypersil GOLD C18, 2.1 × 150 mm, 3.0 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Elution: Isocratic or gradient elution, depending on the complexity of the sample matrix. A typical isocratic elution might use a mixture of methanol and water.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30-35°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength (UV): 260 nm (for reference)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 153 → 109 (primary) and m/z 153 → 91 (secondary)[15]

    • Internal Standard (p-hydroxybenzoic acid): Specific transitions to be determined.

Biological Activities and Signaling Pathways of this compound

PCA exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[1][4] These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is a hallmark of many diseases. PCA has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. PCA can prevent the degradation of IκBα, an inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

PCA_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates PCA This compound PCA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) DNA->Inflammation promotes

Figure 2: PCA inhibits the NF-κB signaling pathway.
Modulation of Cell Survival and Apoptosis through JNK and PI3K/Akt Pathways

The c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical regulators of cell fate. PCA has been shown to modulate these pathways, leading to pro-apoptotic effects in cancer cells and protective effects in normal cells.[10][18][19] In some cancer cell lines, PCA activates the JNK pathway, leading to apoptosis.[18] Conversely, in other contexts, it can activate the PI3K/Akt survival pathway, protecting cells from damage.[19]

PCA_JNK_PI3K_Pathway cluster_JNK JNK Pathway cluster_PI3K PI3K/Akt Pathway PCA This compound JNK JNK PCA->JNK activates PI3K PI3K PCA->PI3K activates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates Apoptosis_JNK Apoptosis AP1->Apoptosis_JNK induces Akt Akt PI3K->Akt activates Survival Cell Survival & Proliferation Akt->Survival promotes Caco2_Workflow cluster_assays Downstream Assays Start Start Seed_Cells Seed Caco-2 cells Start->Seed_Cells Differentiate Differentiate for 21 days to form a monolayer Seed_Cells->Differentiate Treat_PCA Treat with this compound (various concentrations) Differentiate->Treat_PCA Incubate Incubate for a defined period (e.g., 24, 48 hours) Treat_PCA->Incubate Viability Cell Viability Assay (e.g., MTT, LDH) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qPCR for inflammatory markers) Incubate->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot for signaling proteins) Incubate->Protein_Analysis End End Viability->End Apoptosis->End Gene_Expression->End Protein_Analysis->End

References

Protocatechuic Acid: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechuic acid (PCA), a simple phenolic compound ubiquitously found in nature, is gaining significant attention within the scientific community for its diverse pharmacological properties. As a major metabolite of complex dietary polyphenols, such as anthocyanins and procyanidins, PCA is readily bioavailable and has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer activities in numerous preclinical studies. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It further elucidates its biosynthetic origins and metabolic fate, and details the molecular mechanisms underlying its significant biological effects. This document aims to serve as a comprehensive resource, complete with detailed experimental protocols and visual representations of key pathways, to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Identification

This compound, systematically named 3,4-dihydroxybenzoic acid, is a dihydroxybenzoic acid, a class of phenolic acids.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group and two hydroxyl groups at the C3 and C4 positions.

Chemical Structure of this compound:

Caption: Chemical structure of this compound (3,4-dihydroxybenzoic acid).

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3,4-dihydroxybenzoic acid[1]
CAS Number 99-50-3[1]
Molecular Formula C₇H₆O₄[1]
Molecular Weight 154.12 g/mol [1]
SMILES C1=CC(=C(C=C1C(=O)O)O)O[1]
InChI InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)[1]
InChIKey YQUVCSBJEUQKSH-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a crystalline solid that ranges in color from white to light brown.[2] It is sparingly soluble in cold water but shows good solubility in hot water and polar organic solvents.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point ~202-204 °C[2]
Boiling Point 410.7 °C at 760 mmHg (Predicted)[3][4]
Density 1.54 g/cm³[1]
pKa₁ (Carboxylic Acid) 4.48[2]
pKa₂ (Phenolic Hydroxyl) 8.83[2]
pKa₃ (Phenolic Hydroxyl) 12.6[2]
Solubility in Water 18 g/L at 14 °C; 271 g/L at 80 °C[2]
Solubility in Ethanol 16.7 mg/mL[5]
Solubility in DMSO 16.7 mg/mL[5]
Solubility in DMF 20 mg/mL[5]

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic profile.

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features and Peaks
UV-Vis (in Ethanol) λmax: 220, 260, 296 nm[6]
Infrared (IR) Characteristic peaks for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), C=C stretching (aromatic ring), and C-O stretching.
¹H NMR (DMSO-d₆) δ ~6.8 (d, 1H), ~7.3 (dd, 1H), ~7.4 (d, 1H), ~9.5 (br s, 2H, -OH), ~12.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆) δ ~115.4, ~116.8, ~121.9, ~122.4, ~145.0, ~150.2, ~167.8 (C=O)
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 153.0188; major fragment at m/z 109.0297 (loss of CO₂)[6][7]

Biosynthesis and Metabolism

Biosynthesis in Plants and Microorganisms

This compound is a product of the shikimate pathway, a central metabolic route in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids.[7] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate and proceeds through several intermediates, including shikimic acid and chorismic acid, to ultimately yield aromatic compounds.

Shikimate_Pathway_to_PCA PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase PCA This compound DHS->PCA 3-dehydroshikimate dehydratase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Caption: Simplified overview of the shikimate pathway leading to the biosynthesis of this compound.

Metabolism in Humans

In humans, this compound is not synthesized endogenously but is a major metabolite of various dietary flavonoids, particularly anthocyanins and procyanidins.[1][8] Following ingestion, these complex polyphenols are metabolized by the gut microbiota, which cleave the flavonoid structure to produce smaller phenolic acids, including PCA.[4] This microbial metabolism significantly increases the bioavailability of phenolic compounds from flavonoid-rich foods. Once absorbed, PCA can undergo further phase II metabolism in the liver, including glucuronidation and sulfation, before being excreted in the urine and feces.[9]

Human_Metabolism_of_Flavonoids_to_PCA Dietary_Flavonoids Dietary Flavonoids (e.g., Anthocyanins) Gut_Microbiota Gut Microbiota Dietary_Flavonoids->Gut_Microbiota Metabolism PCA This compound Gut_Microbiota->PCA Produces Liver Liver PCA->Liver Absorption Conjugated_Metabolites Glucuronidated and Sulfated Metabolites Liver->Conjugated_Metabolites Phase II Metabolism Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of dietary flavonoids to this compound in humans.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with its antioxidant, anti-inflammatory, and anti-cancer properties being the most extensively studied.

Antioxidant Activity

The antioxidant capacity of PCA is attributed to its chemical structure, specifically the presence of two hydroxyl groups on the aromatic ring, which can readily donate hydrogen atoms to neutralize free radicals.[10]

Mechanism of Action:

  • Free Radical Scavenging: PCA directly scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anions, hydroxyl radicals, and peroxyl radicals.[4][11]

  • Metal Chelation: It can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[4]

  • Upregulation of Endogenous Antioxidants: PCA can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2 signaling pathway.[8][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the PCA solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of PCA required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity

PCA has been shown to mitigate inflammatory responses in various in vitro and in vivo models.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Mediators: PCA suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][11] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of PCA are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][11] PCA can prevent the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Induces PCA This compound PCA->IKK Inhibits

Caption: Proposed mechanism of the anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This is a widely used in vitro model to study anti-inflammatory effects.

  • Cell Culture:

    • Culture macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of PCA for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of iNOS, COX-2, and key components of the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, JNK, ERK).

Anti-cancer Activity

PCA has demonstrated promising anti-cancer effects in various cancer cell lines and animal models.

Mechanism of Action:

  • Induction of Apoptosis: PCA can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11] This involves the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[12]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.[13]

  • Inhibition of Metastasis: PCA has been shown to inhibit cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2] This effect is often mediated through the inhibition of signaling pathways like Ras/Akt/NF-κB.[2]

  • Pro-oxidant Activity: While PCA is generally an antioxidant, at higher concentrations in the tumor microenvironment, it can exhibit pro-oxidant effects, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[1]

Anticancer_Mechanisms cluster_apoptosis Induction of Apoptosis cluster_metastasis Inhibition of Metastasis PCA_apoptosis This compound Bcl2 Bcl-2 ↓ PCA_apoptosis->Bcl2 Bax Bax ↑ PCA_apoptosis->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis PCA_metastasis This compound Ras_Akt_NFkB Ras/Akt/NF-κB Pathway ↓ PCA_metastasis->Ras_Akt_NFkB MMPs MMP-2, MMP-9 Expression ↓ Ras_Akt_NFkB->MMPs Metastasis Inhibition of Invasion & Migration MMPs->Metastasis

Caption: Key anti-cancer mechanisms of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells (e.g., human gastric adenocarcinoma AGS cells, human leukemia HL-60 cells, or human hepatocellular carcinoma HepG2 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[12][13]

  • Treatment:

    • Treat the cells with a range of concentrations of PCA for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of PCA that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with a well-defined chemical structure and a plethora of beneficial biological activities. Its role as a key metabolite of dietary flavonoids underscores its physiological relevance. The antioxidant, anti-inflammatory, and anti-cancer properties of PCA, mediated through the modulation of multiple signaling pathways, provide a strong rationale for its further investigation as a potential therapeutic or chemopreventive agent.

Future research should focus on well-designed clinical trials to validate the preclinical findings and establish the efficacy and safety of this compound in humans. Further exploration of its synergistic effects with existing drugs and the development of novel delivery systems to enhance its bioavailability and target-specific action are also warranted. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound.

References

Protocatechuic Acid: An In-Depth Technical Guide to its In Vitro Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protocatechuic acid (PCA), a naturally occurring phenolic acid, is a primary metabolite of complex polyphenols like anthocyanins and is widely distributed in plant-based sources such as fruits, vegetables, and herbs.[1][2][3] Its pharmacological properties, particularly its potent antioxidant effects, have garnered significant attention in the scientific community.[2][4] This guide provides a comprehensive overview of the in vitro antioxidant activity of PCA, detailing its mechanisms of action, summarizing quantitative data from various assays, and outlining the experimental protocols used for its evaluation.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, primarily by direct action on reactive oxygen species (ROS) and by influencing endogenous defense systems.

  • Direct Radical Scavenging: PCA is an effective scavenger of free radicals. Its chemical structure, particularly the ortho-dihydroxyl groups, allows it to donate a hydrogen atom (H•) or an electron (e-) to neutralize highly reactive radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) radical cation (ABTS+•).[5][6] This action converts the radicals into more stable, non-harmful molecules.[6]

  • Metal Ion Chelation: Transition metal ions, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of highly damaging hydroxyl radicals via the Fenton reaction.[5][6] PCA demonstrates significant, concentration-dependent chelating activity, binding to these metal ions and rendering them inactive, thereby preventing the initiation of oxidative chain reactions.[7][8][9] This chelating ability is largely attributed to the ortho-dihydroxyl groups in its molecular structure.[5]

  • Reducing Power: PCA acts as a potent reductant, capable of reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) and cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[5][7] While a reductant is not always an antioxidant, this capacity to donate electrons is a key indicator of potential antioxidant activity.[5]

  • Indirect Antioxidant Effects: Beyond direct scavenging, PCA can modulate cellular antioxidant defenses. It has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[1][10][11] This enzymatic upregulation enhances the cell's ability to neutralize ROS internally.[10] Furthermore, PCA can influence key signaling pathways, such as the Akt/eNOS pathway, to protect against inflammation and oxidative stress in vascular endothelial cells.[12] It has also been shown to regulate the LKB1-AMPK-Nrf2 and SIRT1/NF-κB pathways.[1][13]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of PCA has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an antioxidant required to scavenge 50% of the radicals, is a common metric. The data presented below is compiled from studies comparing PCA to standard antioxidants like Trolox (a water-soluble vitamin E analog) and Butylated Hydroxytoluene (BHT).

Table 1: Relative Antioxidant Activity of this compound (PCA) Compared to Trolox

Assay Type Relative Activity (IC₅₀ Trolox / IC₅₀ PCA)
DPPH Radical Scavenging 2.8[3][5][7][8]
ABTS Radical Scavenging 2.3[3][5][7][8]
Ferric Reducing Power (Fe³⁺) 3.7[3][5][7][8]
Cupric Reducing Power (Cu²⁺) 6.1[3][5][7][8]
Superoxide Anion Radical Scavenging 4.2[3][5][7][8]
Hydroxyl Radical Scavenging 1.0[3][5][7][8]
Ferrous Ion Chelating Ability (Fe²⁺) 2.7[3][5][7][8]

| Cupric Ion Chelating Ability (Cu²⁺) | 1.5[3][5][7][8] |

Note: A higher relative activity value indicates stronger antioxidant activity of PCA compared to Trolox.

Table 2: IC₅₀ Values of PCA and Standard Antioxidants in Various Assays

Assay This compound (PCA) Trolox BHT
DPPH Scavenging IC₅₀ (µg/mL) IC₅₀ (µg/mL) IC₅₀ (µg/mL)
1.88[14] Data not specified Data not specified
ABTS Scavenging IC₅₀ (µg/mL) IC₅₀ (µg/mL) IC₅₀ (µg/mL)
0.89[14] Data not specified Data not specified
Superoxide Scavenging IC₅₀ (µg/mL) IC₅₀ (µg/mL) IC₅₀ (µg/mL)
310[14] Data not specified Data not specified
Hydroxyl Scavenging IC₅₀ (µg/mL) IC₅₀ (µg/mL) IC₅₀ (µg/mL)

| | 74[14] | Data not specified | Data not specified |

Note: These values demonstrate that the scavenging efficiency of PCA varies significantly depending on the specific radical being targeted.[14]

Visualized Mechanisms and Workflows

Antioxidant_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms PCA This compound Stable Stable Molecules PCA->Stable H• or e⁻ Donation Chelat Chelat PCA->Chelat Chelation ROS Free Radicals (DPPH•, ABTS•+, •OH, •O₂⁻) ROS->Stable Metals Transition Metals (Fe²⁺, Cu²⁺) Metals->Chelat Chelated Inactive Chelate PCA_indirect This compound Enzymes ↑ Antioxidant Enzymes (SOD, GSH-Px, CAT) PCA_indirect->Enzymes Pathways Modulate Signaling (Akt/eNOS, Nrf2) PCA_indirect->Pathways Cell Cellular Protection Enzymes->Cell Pathways->Cell

Caption: Mechanisms of this compound's antioxidant activity.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare PCA Stock & Serial Dilutions D Mix Sample/Standard with Reagent A->D B Prepare Reagents (e.g., DPPH, ABTS, FRAP) B->D C Prepare Controls (Blank, Positive Standard) C->D E Incubate (Specific Time & Temp) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC₅₀ Value (Regression Analysis) G->H

Caption: General workflow for in vitro antioxidant capacity assays.

Akt_eNOS_Pathway PCA This compound Akt Akt PCA->Akt Promotes Phosphorylation Cytokines ↓ Pro-inflammatory Cytokines (MCP1, VCAM1, ICAM1) PCA->Cytokines Inflammation Inflammatory Stimuli (e.g., IL-1β) Inflammation->Akt Inhibits pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS (Active) eNOS->peNOS NO ↑ Nitric Oxide (NO) Production peNOS->NO Protection Endothelial Protection NO->Protection Cytokines->Protection

Caption: PCA protects endothelial function via the Akt/eNOS pathway.

Detailed Experimental Protocols

The following are detailed methodologies for common in vitro assays used to characterize the antioxidant activity of PCA.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[6][15]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[16][17]

    • This compound (PCA) stock solution and serial dilutions.

    • Positive controls (e.g., Trolox, BHT, Ascorbic Acid).[6]

    • Solvent (Methanol or 95% Ethanol).[6]

  • Procedure:

    • Prepare a fresh DPPH working solution.[15]

    • In a 96-well plate or cuvettes, add a specific volume of PCA solution at various concentrations (e.g., 100 µL).[18]

    • Add the DPPH solution to the samples (e.g., 100 µL).[18]

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[6][18]

    • Measure the absorbance at a wavelength between 515-519 nm using a spectrophotometer.[6][17]

    • A blank is prepared using the solvent instead of the sample.[15]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH solution without sample), and A₁ is the absorbance of the sample with DPPH solution.[6] The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentration.[19]

  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[20]

  • Reagents:

    • ABTS solution (e.g., 7 mM).[20]

    • Potassium persulfate solution (e.g., 2.45 mM) to generate the radical.[20]

    • PCA stock solution and serial dilutions.

    • Positive controls (e.g., Trolox, BHT).[5]

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[18][20]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[5]

    • Add a small volume of the PCA sample to a larger volume of the diluted ABTS•+ solution.[18]

    • Incubate for a specified time (e.g., 6 minutes) at room temperature.[18]

    • Measure the absorbance at 734 nm.[18]

  • Calculation: The scavenging activity is calculated using the same formula as the DPPH assay: Inhibition (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[5]

  • Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly related to the reducing power of the sample.[21][22]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).[23]

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • FRAP working solution: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[23]

    • PCA stock solution and serial dilutions.

    • Ferrous sulfate (FeSO₄) or Trolox for the standard curve.

  • Procedure:

    • Warm the FRAP working solution to 37°C.[23]

    • Add a small volume of the sample/standard (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150-220 µL).[21][23]

    • Incubate the mixture for a defined period (e.g., 4-15 minutes) at 37°C or room temperature.[21][23]

    • Measure the absorbance at 593 nm.[21]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ or Trolox. Results are expressed as Fe²⁺ equivalents or Trolox equivalents.

  • Principle: This assay evaluates the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by a Fenton reaction (Fe³⁺-EDTA, H₂O₂, and ascorbic acid). The radicals degrade deoxyribose into fragments that, upon heating with thiobarbituric acid (TBA), form a pink chromogen. The inhibition of color development reflects the scavenging activity.[6]

  • Reagents:

    • Phosphate buffer (e.g., 0.2 M, pH 7.4).[6]

    • Deoxyribose (e.g., 2.8 mM).[6]

    • Ferric chloride (FeCl₃) (e.g., 25 µM) and EDTA (e.g., 80 µM).[6]

    • Hydrogen peroxide (H₂O₂) (e.g., 2.8 mM).[6]

    • Ascorbic acid (to initiate the reaction, e.g., 100 µM).[6]

    • Trichloroacetic acid (TCA) and Thiobarbituric acid (TBA).[6]

  • Procedure:

    • Combine the buffer, deoxyribose, FeCl₃, EDTA, H₂O₂, and PCA sample in a reaction tube.[6]

    • Initiate the reaction by adding ascorbic acid.[6]

    • Incubate the mixture in a water bath (e.g., 20 minutes at 50°C).[6]

    • Stop the reaction and develop the color by adding TCA and TBA, followed by heating in a boiling water bath for 15 minutes.[6]

    • Cool the samples and measure the absorbance of the pink chromogen at 532 nm.[6]

  • Calculation: The scavenging activity is calculated using the standard inhibition formula: Inhibition (%) = [(A₀ - A₁) / A₀] × 100[6]

  • Principle: This assay often uses a system (e.g., pyrogallol autoxidation at alkaline pH) that generates superoxide radicals. The antioxidant's ability to inhibit the reactions mediated by these radicals (e.g., reduction of nitroblue tetrazolium or oxidation of a specific substrate) is measured.[5][6]

  • Reagents:

    • Tris-HCl buffer with EDTA.

    • Pyrogallol solution.

    • PCA stock solution and serial dilutions.

  • Procedure:

    • The reaction is typically performed in a buffer at an alkaline pH (e.g., 8.2).[6]

    • The PCA sample is mixed with the buffer.

    • The reaction is initiated by adding pyrogallol.

    • The rate of a specific reaction (e.g., pyrogallol autoxidation) is monitored spectrophotometrically over time.

  • Calculation: The scavenging activity is calculated by comparing the reaction rate in the presence and absence of the antioxidant.

Conclusion

This compound is a multifaceted antioxidant with robust in vitro activity. Its efficacy stems from a combination of direct free radical scavenging, potent metal ion chelation, and significant reducing power.[3][7] Furthermore, its ability to enhance endogenous antioxidant enzyme activity and modulate protective signaling pathways underscores its potential as a valuable compound for mitigating oxidative stress. The comprehensive data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Protocatechuic Acid: A Deep Dive into its Mechanisms for Human Disease Prevention

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Protocatechuic acid (PCA), a simple phenolic acid found in a variety of fruits, vegetables, and medicinal herbs, is emerging as a potent agent in the prevention and potential treatment of a spectrum of human diseases.[1][2][3][4][5][6] As a major metabolite of complex polyphenols like anthocyanins and procyanidins, its bioavailability and diverse biological activities have garnered significant scientific interest.[3][5][6] This technical guide provides an in-depth exploration of the core molecular mechanisms through which PCA exerts its protective effects, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Antioxidant Mechanisms of this compound

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases.[7][8] PCA demonstrates remarkable antioxidant capacity through both direct and indirect mechanisms.[8][9]

Direct Radical Scavenging: PCA's chemical structure, featuring a catechol moiety, is crucial for its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting lipid peroxidation and other oxidative damage.[9][10] In vitro studies have consistently shown PCA's potent scavenging activity against various free radicals, including 1,1-diphenyl-2-picryl-hydrazyl (DPPH•), 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS+•), superoxide anion radicals (•O2-), and hydroxyl radicals (•OH).[9][11]

Upregulation of Endogenous Antioxidant Systems: A pivotal mechanism of PCA's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.[12][15] PCA has been shown to induce the phosphorylation and nuclear translocation of Nrf2, leading to the increased expression of downstream targets such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), glutathione S-transferase (GST), glutathione peroxidase (GPx), and superoxide dismutase (SOD).[8][12][15][16] This enhancement of the cellular antioxidant defense system provides sustained protection against oxidative insults.[13]

Quantitative Antioxidant Activity of this compound
AssayIC50 of PCA (μM)Positive ControlIC50 of Positive Control (μM)Reference
DPPH radical scavenging14.5Trolox40.6[9]
ABTS radical scavenging9.8Trolox22.5[9]
Superoxide anion scavenging25.6Trolox107.8[9]
Hydroxyl radical scavenging123.5Trolox123.5[9]
Ferric reducing power13.2 (A0.5)Trolox48.8 (A0.5)[9]
Cupric reducing power8.7 (A0.5)Trolox53.1 (A0.5)[9]
Ferrous ion chelating58.9Trolox159.1[9]
Cupric ion chelating87.1Trolox130.6[9]

Note: IC50 is the concentration of the compound that causes 50% inhibition of the respective radical or elicits 0.5 absorbance for reducing power. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the direct radical scavenging activity of PCA.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of PCA in methanol.

    • Prepare a methanol blank.

    • Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the PCA solutions, positive control, or methanol blank to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with PCA or the positive control.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of PCA and calculating the concentration at which 50% scavenging is achieved.

experimental_workflow_dpph cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measure Measurement & Calculation prep_dpph 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_pca PCA Solutions (various concentrations) add_samples Add 100 µL of PCA, Control, or Blank prep_pca->add_samples prep_control Positive Control (e.g., Trolox) prep_control->add_samples prep_blank Methanol Blank prep_blank->add_samples incubate Incubate 30 min in the dark add_samples->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_scavenging Calculate % Scavenging measure_abs->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Mechanisms of this compound

Chronic inflammation is a contributing factor to the pathogenesis of many diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.[2][10] PCA exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7][13][17]

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][18] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][19] PCA has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[1][18] This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory mediators.[1][18]

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also critically involved in the inflammatory process.[7][13][20] PCA has been demonstrated to suppress the phosphorylation and activation of these MAPKs in response to inflammatory stimuli, thereby downregulating the expression of pro-inflammatory genes.[13][19][21]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation PCA This compound PCA->MAPK_pathway inhibits PCA->IKK inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcription

PCA's Inhibition of NF-κB and MAPK Signaling Pathways.

Anti-Cancer Mechanisms of this compound

PCA has demonstrated significant anti-cancer potential through a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and anti-angiogenic effects.[2][4][22]

Induction of Apoptosis: PCA can selectively induce apoptosis in cancer cells while having minimal cytotoxic effects on normal cells.[7][12] This pro-apoptotic activity is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. PCA has been shown to:

  • Increase the expression of pro-apoptotic proteins like Bax and Bad.[7][13]

  • Decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][7][13]

  • Activate caspases, including caspase-3, -7, and -9.[2][13]

  • Modulate the p53 tumor suppressor protein.[2][23]

  • Activate JNK/p38 MAPK pathways in cancer cells.[7][12]

Inhibition of Metastasis: The metastatic spread of cancer is a major cause of mortality. PCA has been shown to inhibit cancer cell migration and invasion.[1] A key mechanism is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1][2] This inhibition is often linked to the suppression of the Ras/Akt/NF-κB signaling pathway.[1]

anti_cancer_pathway cluster_apoptosis Induction of Apoptosis cluster_metastasis Inhibition of Metastasis cluster_proliferation Inhibition of Proliferation PCA This compound Bax ↑ Bax PCA->Bax Bcl2 ↓ Bcl-2 PCA->Bcl2 Caspases ↑ Caspases PCA->Caspases p53 ↑ p53 PCA->p53 Ras_Akt ↓ Ras/Akt Pathway PCA->Ras_Akt PI3K_Akt ↓ PI3K/Akt/mTOR PCA->PI3K_Akt NFkB_meta ↓ NF-κB Ras_Akt->NFkB_meta MMP ↓ MMP-2, MMP-9 NFkB_meta->MMP CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle

Multi-faceted Anti-Cancer Mechanisms of PCA.

Neuroprotective Mechanisms of this compound

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. PCA has shown promise as a neuroprotective agent by combating oxidative stress, neuroinflammation, and apoptosis in the brain.[3][6][24]

Attenuation of Oxidative Stress and Neuroinflammation: As in other tissues, PCA's antioxidant and anti-inflammatory properties are crucial for its neuroprotective effects.[24][25] It can reduce the production of ROS and inflammatory mediators like iNOS and COX-2 in the brain, which are implicated in neuronal damage.[24][26]

Inhibition of Apoptosis in Neurons: PCA has been shown to protect neurons from apoptotic cell death induced by various neurotoxins.[24][26][27] This is achieved by modulating the expression of apoptotic proteins and inhibiting the activation of caspases.[24] For instance, PCA has been found to reduce caspase-3 activation in neuronal cells exposed to β-amyloid peptide.[24]

Modulation of Neurotransmitter Systems: PCA may also exert its neuroprotective effects by interacting with neurotransmitter systems. For example, it has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine, suggesting a potential therapeutic role in Parkinson's disease.[25] It has also been observed to modulate acetylcholinesterase activity, which is relevant to Alzheimer's disease.[28]

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of PCA is essential for its development as a therapeutic agent. Studies in both animals and humans have provided insights into its absorption, distribution, metabolism, and excretion.

Following oral administration, PCA is rapidly absorbed, with peak plasma concentrations reached within minutes to a couple of hours.[29][30][31] It is distributed to various tissues, including the brain, heart, liver, and kidneys.[7] The major metabolic pathways for PCA are glucuronidation and sulfation.[17] The elimination half-life of PCA is relatively short, indicating rapid clearance from the body.[29][30][31]

Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitReference
Dose50mg/kg (oral)[29][30]
Tmax5min[29][30]
Cmax73.6µM[29][30]
Absorption half-life (t1/2α)2.9min[29][30]
Elimination half-life (t1/2β)16.0min[29][30]
AUC (0→8h)1456µM·min[29][30]

Conclusion

This compound exhibits a remarkable array of biological activities that are highly relevant to the prevention and treatment of a wide range of human diseases. Its multifaceted mechanisms of action, centered on its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, make it a compelling candidate for further research and development. The ability of PCA to modulate key signaling pathways such as Nrf2, NF-κB, and MAPKs underscores its potential as a pleiotropic therapeutic agent. While preclinical studies have been highly promising, further investigation, including well-designed clinical trials, is necessary to fully elucidate its therapeutic efficacy and safety in humans. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising natural compound.

References

Methodological & Application

Application Note: Quantification of Protocatechuic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocatechuic acid (PCA) is a dihydroxybenzoic acid, a type of phenolic acid that is widely distributed in plants, fruits, and vegetables. It is also a major metabolite of complex polyphenols, such as anthocyanins, formed by intestinal microbiota.[1][2] PCA has garnered significant attention in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2] Accurate and reliable quantification of PCA in various matrices, such as herbal extracts, foods, and biological fluids, is crucial for quality control, pharmacokinetic studies, and understanding its biological role. This application note provides a detailed protocol for the quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection.

Principle

This method utilizes RP-HPLC, a powerful analytical technique for separating compounds based on their polarity. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. This compound, being a polar compound, has a lower affinity for the stationary phase compared to non-polar compounds and thus elutes from the column. The separation is achieved by a gradient elution, where the mobile phase composition is varied over time to ensure optimal resolution of PCA from other components in the sample matrix. The eluted PCA is detected by a UV-Vis detector at a specific wavelength, and its concentration is determined by comparing the peak area to a calibration curve constructed from known concentrations of a PCA standard.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Shimadzu LC-10ADVP, Agilent 1260 series).[3]

    • Analytical column: Hypersil™ BDS C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.[3]

    • Data acquisition and processing software (e.g., Labsolution, EZChrom).[3]

    • Analytical balance, sonicator, pH meter.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound standard (≥97% purity).[1]

    • Acetonitrile (HPLC grade).[1][3]

    • Methanol (HPLC grade).[3][4]

    • Water (HPLC grade or ultrapure).[1]

    • Formic acid or Acetic acid (analytical grade).[1][3]

2. Chromatographic Conditions

The separation is performed using a C18 column with a gradient mobile phase.

ParameterCondition
Analytical Column Hypersil™ BDS C18 (4.6 x 150 mm, 5µm).[3]
Mobile Phase A 0.1% Formic Acid in Water.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[3]
Gradient Elution A specific gradient program should be optimized for the sample matrix. A starting point could be a linear gradient that increases the percentage of Mobile Phase B over time.
Flow Rate 1.0 mL/min.[3]
Injection Volume 20 µL.[3]
Column Temperature 40 °C.[3]
Detection Wavelength 254 nm.[3]
Run Time Approximately 15-20 minutes (adjust as needed for full elution).

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[3] Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Secondary Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the secondary stock solution with the mobile phase (initial composition) to achieve concentrations in the desired linear range (e.g., 1, 2, 4, 6, 8, and 10 µg/mL).[3]

  • Filtration: Filter all working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.[3]

4. Preparation of Sample Solutions (Example: Plant Extract)

  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g). Extract the sample with a suitable solvent, such as methanol or ethanol, using techniques like sonication, reflux, or maceration.[4][5]

  • Filtration/Centrifugation: Filter the extract through Whatman No. 1 filter paper or centrifuge to remove solid debris.[5]

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a dry extract.

  • Reconstitution: Re-dissolve a known weight of the dry extract in methanol or the initial mobile phase to a specific concentration (e.g., 1 mg/mL).[3]

  • Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[3]

5. Method Validation Parameters

For robust and reliable quantification, the analytical method should be validated according to ICH guidelines. Key parameters include:

  • Linearity: Assessed by injecting a series of standard solutions and plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.[3]

  • Specificity: Confirmed by comparing the retention time and UV spectrum of the analyte peak in the sample with that of the standard.[3]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of PCA standard is added to a sample. Recoveries are typically expected to be within 90-108%.[3]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays. The relative standard deviation (RSD) should typically be less than 3%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

Data Presentation

The following table summarizes typical quantitative data and validation parameters for the HPLC analysis of this compound, compiled from various validated methods.

ParameterTypical ValueReference
Retention Time (Rt) ~7.9 min[3][6]
Linearity Range 1 - 10 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.999[3]
Accuracy (% Recovery) 102.00 – 106.68 %[3]
Precision (% RSD) < 3 %[3]
Limit of Detection (LOD) 0.5 µg/mL[3]
Limit of Quantitation (LOQ) 1.0 µg/mL[3]

Mandatory Visualization

The overall experimental process for quantifying this compound is illustrated in the workflow diagram below.

HPLC_Workflow Experimental Workflow for HPLC Quantification of this compound Start Start StandardPrep Standard Preparation 1. Weighing PCA Standard 2. Serial Dilution Start->StandardPrep SamplePrep Sample Preparation 1. Extraction from Matrix 2. Filtration Start->SamplePrep HPLCSys HPLC System Injection StandardPrep->HPLCSys SamplePrep->HPLCSys Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLCSys->Separation Detection UV Detection (at 254 nm) Separation->Detection DataAcq Data Acquisition & Processing (Peak Integration) Detection->DataAcq Quantification Quantification (Comparison with Calibration Curve) DataAcq->Quantification End End (Report Concentration) Quantification->End

Caption: Figure 1. Experimental workflow for the HPLC quantification of this compound.

The described RP-HPLC method is simple, precise, accurate, and reliable for the quantitative determination of this compound in various samples.[6] The use of a C18 column with a gradient elution of acidified water and acetonitrile provides excellent separation and peak shape.[3] This protocol can be readily adopted and further optimized by researchers and scientists for quality control of herbal products, pharmacokinetic analysis, and other applications in drug development.

References

Application Notes and Protocols: Extraction of Protocatechuic Acid from Hibiscus sabdariffa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibiscus sabdariffa L., commonly known as roselle, is a plant recognized for its medicinal properties, largely attributed to its rich composition of bioactive compounds.[1] Among these, protocatechuic acid (PCA), a simple phenolic acid, stands out for its significant pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects.[2][3] The calyces of Hibiscus sabdariffa are a particularly rich source of PCA.[4][5] This document provides detailed application notes and protocols for the extraction of this compound from Hibiscus sabdariffa, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound from Hibiscus sabdariffa is influenced by various factors, primarily the extraction method and the solvent system employed. Below is a summary of quantitative data from different extraction methodologies.

Extraction MethodSolvent SystemKey ParametersThis compound Yield/ContentReference
High-Performance Liquid Chromatography (HPLC) AnalysisMethanolNot specified194.83 ± 4.27 mg/100 g[5]
Microwave-Assisted Extraction (MAE)59% Methanol in waterTemperature: 68 °C, Time: 15 min, Solvent to sample ratio: 20:1Not explicitly quantified for PCA alone, but optimized for total phenolics including PCA.[6]
Ultrasound-Assisted Extraction (UAE)80% EthanolTime: 20, 40, 60, 120 min, Power: 180 W, Frequency: 40 KHzPolyphenol content of 13.02 mg GAE/g dw, which includes PCA.[7]
Conventional Solvent ExtractionEthanol:water acidified with citric acidNot specifiedHigher total phenolic content compared to acidified water extraction.[8]
Soxhlet ExtractionNot specifiedNot specifiedPure PCA was isolated.[9][10]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol is a standard method for the extraction of phenolic compounds from plant materials.

Materials and Reagents:

  • Dried and powdered Hibiscus sabdariffa calyces

  • Ethanol (90%)[11]

  • Distilled water

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Shaking water bath

Procedure:

  • Weigh 10 g of powdered Hibiscus sabdariffa calyces and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 90% ethanol to the flask.[11]

  • Place the flask in a shaking water bath set at 70°C and 150 rpm for 30 minutes.[11]

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it using a rotary evaporator at 50°C until the solvent is completely removed.

  • The resulting crude extract can be stored at -20°C for further analysis and purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a green extraction technique that can enhance extraction efficiency and reduce extraction time.[12]

Materials and Reagents:

  • Dried and powdered Hibiscus sabdariffa calyces

  • 80% Ethanol[7]

  • Ultrasonic water bath (e.g., 180 W, 40 kHz)[7]

  • Centrifuge

  • Filter paper

Procedure:

  • Place 2 g of dried and ground calyces of H. sabdariffa into a 100 mL flask.[7]

  • Add 40 mL of 80% ethanol (v/v) to the flask.[7]

  • Perform the ultrasound-assisted extraction in an ultrasonic water bath at 180 W and 40 kHz for 60 minutes.[7][13]

  • After extraction, centrifuge the sample to separate the supernatant.

  • Collect the supernatant and filter it for further analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is another efficient extraction method that utilizes microwave energy to heat the solvent and sample, leading to faster extraction.[6]

Materials and Reagents:

  • Dried and powdered Hibiscus sabdariffa calyces

  • 59% Methanol in water[6]

  • Microwave extraction system

  • Filter paper

Procedure:

  • Combine 1 g of powdered Hibiscus sabdariffa with 20 mL of 59% methanol in water in a microwave-safe extraction vessel.[6][14]

  • Set the microwave extraction parameters to a temperature of 68°C and an extraction time of 15 minutes.[6][14]

  • After the extraction cycle is complete, allow the vessel to cool.

  • Filter the extract to remove the plant material. The filtrate is then ready for analysis.

Protocol 4: Quantification of this compound using HPLC-PDA

This protocol details the method for the quantitative analysis of PCA in the obtained extracts.[4]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.

  • Column: Phenomenex Gemini C18 column (250 mm × 4.6 mm; 5 μm).[4]

  • Mobile Phase:

    • Solvent A: 0.1% trifluoroacetic acid in water.[4]

    • Solvent B: Acetonitrile.[4]

  • Flow Rate: 0.6 ml/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 260 nm.[4]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried Hibiscus sabdariffa extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantification: Inject the prepared sample solution into the HPLC system. Identify the PCA peak based on the retention time of the standard. Use the calibration curve to determine the concentration of PCA in the sample.

Mandatory Visualizations

Extraction_Workflow start Dried Hibiscus sabdariffa Calyces powder Grinding to Powder start->powder extraction Extraction powder->extraction solid_liquid Conventional Solid-Liquid (e.g., Maceration, Soxhlet) extraction->solid_liquid Method 1 uae Ultrasound-Assisted Extraction (UAE) extraction->uae Method 2 mae Microwave-Assisted Extraction (MAE) extraction->mae Method 3 filtration Filtration / Centrifugation solid_liquid->filtration uae->filtration mae->filtration concentrate Solvent Evaporation (Rotary Evaporator) filtration->concentrate crude_extract Crude Extract concentrate->crude_extract hplc HPLC-PDA Analysis crude_extract->hplc pca This compound (Quantified) hplc->pca PCA_Signaling_Pathways cluster_insulin Insulin Signaling Pathway cluster_inflammatory Inflammatory Signaling Pathways PCA_insulin This compound Insulin_Receptor Insulin Receptor PCA_insulin->Insulin_Receptor activates IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake PCA_inflam This compound JNK JNK Pathway PCA_inflam->JNK inhibits p38_MAPK p38 MAPK Pathway PCA_inflam->p38_MAPK inhibits NF_kB NF-κB Pathway PCA_inflam->NF_kB inhibits Inflammatory_Response Decreased Inflammatory Response JNK->Inflammatory_Response p38_MAPK->Inflammatory_Response NF_kB->Inflammatory_Response

References

Protocatechuic Acid: A Reliable Standard for In Vitro Antioxidant Capacity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocatechuic acid (PCA), a naturally occurring phenolic acid, is widely distributed in plants, fruits, and vegetables.[1][2] It is a major metabolite of complex polyphenols like anthocyanins and is recognized for its significant antioxidant properties.[3][4] These properties stem from its ability to donate hydrogen atoms or electrons, thereby scavenging free radicals, and its capacity to chelate transition metal ions.[5][6] Due to its consistent and potent antioxidant activity, this compound serves as an excellent and reliable standard for calibrating and validating various in vitro antioxidant assays. This document provides detailed protocols for the most common antioxidant assays using PCA as a standard, along with comparative data to facilitate its use in research and development.

Quantitative Antioxidant Capacity of this compound

This compound has demonstrated potent, dose-dependent antioxidant activity across a range of in vitro assays.[5][6] Its performance is often compared to well-known antioxidant standards such as Trolox and Butylated hydroxytoluene (BHT).

Table 1: IC50 Values of this compound in Radical Scavenging Assays

AssayThis compound (PCA)TroloxButylated Hydroxytoluene (BHT)
DPPH Radical Scavenging 16.3 µM[7]~18 µM~19 µM
ABTS Radical Scavenging IC50 ratio (Trolox/PCA) = 2.3[1][5][6][8]--

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 2: Relative Antioxidant Activity of this compound Compared to Trolox

AssayRelative Antioxidant Activity (IC50 Trolox / IC50 PCA)
DPPH Radical Scavenging2.8[1][5][6][8]
ABTS Radical Scavenging2.3[1][5][6][8]
Ferric Reducing Power (Fe³⁺)3.7[1][5][6][8]
Cupric Reducing Power (Cu²⁺)6.1[1][5][6][8]
Superoxide Anion Radical Scavenging4.2[1][5][6][8]
Hydroxyl Radical Scavenging1.0[1][5][6][8]
Ferrous Ion (Fe²⁺) Chelating Ability2.7[1][5][6][8]
Cupric Ion (Cu²⁺) Chelating Ability1.5[1][5][6][8]

Experimental Protocols

Herein are detailed protocols for four common antioxidant assays, adapted for the use of this compound as a standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[9]

Materials:

  • This compound (PCA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (95%)

  • Spectrophotometer capable of reading at 515-519 nm[5][10]

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH in 50 mL of methanol or ethanol to prepare a stock solution.[10] Dilute this stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

  • Preparation of this compound Standard Solutions: Prepare a stock solution of PCA (e.g., 1 mg/mL) in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Protocol:

    • Pipette 100 µL of each PCA standard dilution or test sample into the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, use 100 µL of the solvent (methanol or ethanol) instead of the sample.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[5][10]

  • Measurement: Measure the absorbance at 517 nm.[9]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Standard Curve: Plot the % inhibition against the concentration of PCA to generate a standard curve. The IC50 value (concentration required to inhibit 50% of the DPPH radical) can be determined from this curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH->Mix PCA_Std PCA Standards PCA_Std->Mix Sample Test Samples Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Standard Curve (IC50) Calculate->Plot

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.[11]

Materials:

  • This compound (PCA)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (APS) or Myoglobin/H₂O₂

  • Phosphate buffered saline (PBS) or ethanol

  • Spectrophotometer capable of reading at 734 nm or 405 nm

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Dissolve ABTS in water to a 7 mM concentration.[11]

    • Prepare a 2.45 mM potassium persulfate solution in water.[11]

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Standard Solutions: Prepare a stock solution of PCA (e.g., 1 mg/mL) in the appropriate solvent. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Pipette a small volume (e.g., 10 µL) of each PCA standard dilution or test sample into the wells of a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample, and A_sample is the absorbance with the sample.

  • Standard Curve: Plot the % inhibition against the PCA concentration. The antioxidant capacity can be expressed as Trolox Equivalents (TEAC) by comparing the slope of the PCA standard curve to that of a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock ABTS•+ Stock Solution ABTS_Work ABTS•+ Working Solution ABTS_Stock->ABTS_Work Mix Mix Sample/Standard with ABTS•+ Solution ABTS_Work->Mix PCA_Std PCA Standards PCA_Std->Mix Sample Test Samples Sample->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Standard Curve (TEAC) Calculate->Plot

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The Fe²⁺ forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the absorbance of this complex is measured.[12][13]

Materials:

  • This compound (PCA)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for the standard curve

  • Spectrophotometer capable of reading at 593-610 nm[14]

  • 96-well microplate or cuvettes

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] Warm the reagent to 37°C before use.

  • Preparation of this compound Standard Solutions: Prepare a stock solution of PCA in a suitable solvent and serially dilute to obtain a range of concentrations.

  • Preparation of Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) to create a standard curve.

  • Assay Protocol:

    • Add a small volume of the sample or standard (e.g., 20 µL) to a tube or well.[13]

    • Add a larger volume of the FRAP reagent (e.g., 150 µL).[13]

    • Mix well and incubate at 37°C for a specified time (e.g., 4-15 minutes).[13][14]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix FeSO4_Std FeSO4 Standards FeSO4_Std->Mix PCA_Std PCA Standards PCA_Std->Mix Sample Test Samples Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe(II) Equivalents Measure->Calculate

FRAP Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16]

Materials:

  • This compound (PCA)

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520-538 nm[16][17]

  • 96-well black microplate

Procedure:

  • Preparation of Reagents:

    • Fluorescein Working Solution: Prepare a stock solution and dilute it in phosphate buffer.[18]

    • AAPH Solution: Dissolve AAPH in phosphate buffer to the desired concentration. Prepare this solution fresh before use.[18]

    • Trolox and PCA Standard Solutions: Prepare stock solutions of Trolox and PCA in a suitable solvent and serially dilute them in phosphate buffer to create standard curves.

  • Assay Protocol:

    • Pipette 25 µL of the sample or standard into the wells of a black 96-well plate.[18]

    • Add 150 µL of the fluorescein working solution to each well.[18]

    • Incubate the plate at 37°C for 30 minutes.[18]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[18]

  • Measurement: Immediately begin kinetic fluorescence readings every 1-2 minutes for at least 30-60 minutes.[16]

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC against the concentration of Trolox to create a standard curve.

    • The ORAC value of the sample is calculated using the regression equation of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.[18]

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fluorescein Fluorescein Solution Mix_Incubate Mix Sample/Standard with Fluorescein, Incubate 30 min at 37°C Fluorescein->Mix_Incubate AAPH AAPH Solution Trolox_Std Trolox Standards Trolox_Std->Mix_Incubate PCA_Std PCA Standards PCA_Std->Mix_Incubate Sample Test Samples Sample->Mix_Incubate Add_AAPH Add AAPH to Initiate Reaction Mix_Incubate->Add_AAPH Measure Kinetic Fluorescence Reading Add_AAPH->Measure Calculate_AUC Calculate Area Under the Curve (AUC) Measure->Calculate_AUC Plot Plot Standard Curve (Trolox Equivalents) Calculate_AUC->Plot

ORAC Assay Workflow

Conclusion

This compound is a versatile and effective standard for a variety of antioxidant assays. Its well-characterized antioxidant mechanisms and consistent performance make it an ideal choice for researchers seeking a reliable reference compound. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of PCA as a standard in antioxidant capacity assessment.

References

Application Note: DPPH Radical Scavenging Assay for Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3] DPPH is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance at approximately 517 nm.[4] When reduced by an antioxidant compound, such as protocatechuic acid (PCA), the purple color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[1][2] This color change is proportional to the scavenging activity of the antioxidant.[1] The results are often expressed as the percentage of radical scavenging activity or as the IC50 value, which represents the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%.[2] this compound, a natural phenolic acid, demonstrates antioxidant activity primarily through this mechanism of hydrogen atom donation from its phenolic hydroxyl groups.[3][5][6]

Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound (PCA)

  • Positive Control: Trolox, Ascorbic acid, or Butylated Hydroxytoluene (BHT)[7][8]

  • Solvent: Spectrophotometric grade methanol or ethanol[1][2]

  • Adjustable micropipettes

  • 96-well clear, flat-bottom microplates or quartz cuvettes[9][10]

  • Microplate reader or UV-Vis spectrophotometer capable of reading at 517 nm[2]

  • Vortex mixer

  • Analytical balance

Experimental Protocols

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol to prepare a 0.1 mM stock solution.

    • The solution should be freshly prepared before each experiment.[1]

    • Due to the light sensitivity of DPPH, the container must be wrapped in aluminum foil and stored in the dark.[1][4]

    • Before use, the absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 by diluting with the solvent if necessary.[4]

  • This compound (PCA) Stock and Working Solutions:

    • Prepare a stock solution of PCA (e.g., 1 mg/mL) by dissolving it in the same solvent used for the DPPH solution.

    • Perform serial dilutions from the stock solution to create a range of working concentrations (e.g., 1, 2, 5, 10, 25, 50 µg/mL). The specific concentration range should bracket the expected IC50 value.

  • Positive Control Solution:

    • Prepare a stock solution and serial dilutions of a known antioxidant like Trolox or ascorbic acid in the same manner as the PCA samples.[1] This allows for comparison of the antioxidant activity.

  • Assay Setup:

    • Add 100 µL of each PCA working concentration (or positive control) to separate wells of the 96-well plate.

    • Prepare a "blank" or "negative control" well containing 100 µL of the solvent (methanol/ethanol) instead of the antioxidant solution.[1]

    • Prepare "sample background control" wells containing 100 µL of each PCA concentration and 100 µL of the solvent (instead of DPPH solution) to account for any absorbance from the sample itself.[1]

  • Reaction Initiation:

    • To all wells except the sample background controls, add 100 µL of the 0.1 mM DPPH working solution.[9]

    • To the sample background control wells, add 100 µL of the solvent.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Thoroughly mix the contents of the wells by gentle pipetting.

    • Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[1][2] The incubation time should be consistent across all experiments.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

G DPPH Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis p1 Prepare 0.1 mM DPPH Working Solution in Methanol p2 Prepare this compound Serial Dilutions p3 Prepare Positive Control (e.g., Trolox) Dilutions a1 Pipette 100 µL of Sample/ Control into Wells p3->a1 a2 Add 100 µL of DPPH Solution to Initiate Reaction a1->a2 a3 Incubate in Dark (Room Temp, 30 min) a2->a3 a4 Measure Absorbance at 517 nm a3->a4 d1 Calculate % Radical Scavenging Activity a4->d1 d2 Plot Dose-Response Curve (% Scavenging vs. Concentration) d1->d2 d3 Determine IC50 Value from the Curve d2->d3

Caption: Experimental workflow for the DPPH radical scavenging assay.

G Antioxidant Scavenging Mechanism DPPH_radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_radical->DPPH_H + H• (from PCA) PCA This compound (Antioxidant, H-Donor) PCA_radical This compound• (Oxidized Radical) PCA->PCA_radical - H•

Caption: Hydrogen atom donation from this compound to the DPPH radical.

Data Presentation and Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula[7]:

% Inhibition = [ (A₀ - A₁) / A₀ ] × 100

Where:

  • A₀ is the absorbance of the negative control (DPPH solution without sample).

  • A₁ is the absorbance of the sample (DPPH solution with PCA or positive control), corrected for the background absorbance of the sample if necessary.

The IC50 value is the concentration of the antioxidant that scavenges 50% of the DPPH radicals. To determine the IC50 value:

  • Plot the percentage of inhibition (% Inhibition) against the corresponding concentrations of this compound.

  • Use linear regression analysis or a non-linear curve fit to determine the concentration at which the inhibition is 50%.[7] A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes key quantitative parameters for the assay and typical literature values for this compound.

ParameterValue / RangeReference
Reagents & Solutions
DPPH Concentration0.1 mM[1][7]
SolventMethanol or Ethanol[1][2]
This compound Conc.1 - 50 µg/mL (example range)N/A
Positive ControlTrolox or Ascorbic Acid[1][7]
Assay Conditions
Sample Volume100 µL (or 0.5 - 2 mL in cuvettes)[7][9][11]
DPPH Volume100 µL (or 1 - 2 mL in cuvettes)[7][9][11]
Incubation Time30 minutes[1][2][7]
Incubation TemperatureRoom Temperature[2]
Wavelength (λmax)517 nm (or 519 nm)[1][2][7]
Typical Results
This compound IC50~2.9 µg/mL[12]
This compound IC50~0.118 - 0.120 mg/mL[13]
Relative Activity vs TroloxPCA is ~2.8 times more active[7][8][14]

Note: IC50 values can vary depending on the exact experimental conditions, including the solvent used and the specific batch of DPPH.[15]

References

Application of Protocatechuic Acid in Food Preservation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protocatechuic acid (PCA), a naturally occurring phenolic compound found in a variety of fruits, vegetables, and herbs, is emerging as a promising natural alternative to synthetic food preservatives.[1][2] Its potent antioxidant and antimicrobial properties make it a valuable tool for extending the shelf-life and maintaining the quality of various food products.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing PCA for food preservation.

Mechanisms of Action

This compound exerts its preservative effects through a dual mechanism of action: antioxidant and antimicrobial.

Antioxidant Activity

PCA is an effective free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[4] This activity helps to prevent lipid oxidation, which is a major cause of quality deterioration in fatty foods, leading to off-flavors, rancidity, and discoloration.[2] The antioxidant capacity of PCA is attributed to its dihydroxybenzoic acid structure.[5]

Antimicrobial Activity

PCA exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including bacteria and fungi.[3] Its antimicrobial mechanism is multifaceted and involves:

  • Disruption of Cell Membrane Integrity: PCA can destabilize and increase the permeability of the bacterial cytoplasmic membrane.[6][7] This leads to the leakage of intracellular components, such as ions (K+) and ATP, and ultimately cell death.[8]

  • Enzyme Inhibition: PCA can inhibit the activity of key microbial enzymes involved in essential metabolic pathways. For example, it has been shown to inhibit urease and enzymes involved in cell wall biosynthesis.[9][10]

  • Disruption of Cellular Homeostasis: PCA can lead to a reduction in intracellular pH and ATP levels, disrupting the energy metabolism and overall homeostasis of the microbial cell.[8][11]

  • Inhibition of Quorum Sensing: Some studies suggest that phenolic compounds like PCA can interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for the regulation of virulence factors and biofilm formation.[4]

Quantitative Data for Food Preservation Applications

The following tables summarize key quantitative data regarding the antioxidant and antimicrobial efficacy of this compound.

Table 1: Antioxidant Activity of this compound
Assay TypeTest ParameterValueReference
DPPH Radical ScavengingIC501.78 - 2.8 µg/mL[12][13]
ABTS Radical ScavengingRelative Activity vs. Trolox2.3[4]
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gVaries by food matrix[1]
Ferric Reducing Antioxidant Power (FRAP)Relative Activity vs. Trolox3.7[4]
Superoxide Anion Radical ScavengingRelative Activity vs. Trolox4.2[4]
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismFood MatrixMIC (mg/mL)Reference
Yersinia enterocoliticaBroth2.5[8]
Listeria monocytogenesBroth0.625[9]
Escherichia coli O157:H7Broth2.5[6]
Staphylococcus aureusBroth0.9[9]
Bacillus cereusBroth1.0[9]
Campylobacter spp.Ground Beef50-100 (mg/100g)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in food preservation.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of PCA that inhibits the visible growth of a target microorganism.

Materials:

  • This compound (PCA)

  • Target microorganism (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and tubes

Procedure:

  • Prepare PCA Stock Solution: Dissolve a known weight of PCA in a suitable solvent (e.g., sterile distilled water or ethanol) to create a concentrated stock solution.

  • Prepare Microorganism Inoculum: Culture the target microorganism in the appropriate broth overnight at its optimal growth temperature. Dilute the overnight culture to achieve a standardized cell density (e.g., 10^5 - 10^6 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the PCA stock solution in the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the prepared microorganism inoculum to each well containing the PCA dilutions. Include a positive control (broth with inoculum, no PCA) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the target microorganism for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PCA in which no visible growth (no turbidity) is observed. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.[6]

Protocol for DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of PCA by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • This compound (PCA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

  • Cuvettes or 96-well microtiter plates

Procedure:

  • Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare PCA Solutions: Prepare a series of dilutions of PCA in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a cuvette or a well of a microtiter plate, mix a specific volume of the DPPH solution with a specific volume of each PCA dilution. Include a control with the solvent instead of the PCA solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the PCA solution.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of PCA. The IC50 value is the concentration of PCA required to scavenge 50% of the DPPH radicals.[13]

Application Notes for Various Food Categories

Meat and Poultry Products

PCA is highly effective in preserving meat and poultry products by inhibiting lipid oxidation and microbial growth.

  • Application Method: PCA can be directly incorporated into ground meat, marinades, or applied as a surface spray.

  • Recommended Concentration: 50-100 mg per 100g of meat has been shown to be effective against Campylobacter spp. in ground beef.[3]

  • Expected Outcome: Extension of shelf-life by reducing spoilage and maintaining color and flavor. A study on beef patties showed that phenolic supplements can improve color stability and reduce microbial loads.[13]

Fruits and Vegetables

PCA can be used to extend the shelf-life of fresh-cut fruits and vegetables by preventing browning and microbial spoilage.

  • Application Method: Application as an edible coating or in a dipping solution.

  • Synergistic Combinations: Combining PCA with other natural preservatives like citric acid can enhance its effectiveness. A combination of citric acid and calcium chloride has been shown to extend the shelf-life of fresh-cut kiwifruit.[14]

  • Expected Outcome: Maintenance of firmness, color, and antioxidant capacity, leading to a longer shelf-life.

Beverages

PCA can be used as a natural preservative in fruit juices to inhibit microbial growth and maintain nutritional quality.

  • Application Method: Direct addition to the juice.

  • Considerations: The impact of PCA on the sensory properties of the juice (taste, aroma) should be evaluated. Studies on orange juice have shown that natural additives can be an alternative to chemical preservatives.[15] The addition of citric acid is a common practice to inhibit enzymatic browning in apple juice.[16]

  • Expected Outcome: Inhibition of yeast and mold growth, and preservation of vitamin C and other antioxidant compounds.

Baked Goods

PCA can be incorporated into baked goods to inhibit mold growth and extend shelf-life.

  • Application Method: Addition to the dough during mixing.

  • Considerations: The high temperatures during baking may affect the stability of PCA.[17] Natural preservatives like fermented flour can be used as clean label alternatives to chemical preservatives.[18]

  • Expected Outcome: Delayed onset of mold growth and staling, leading to an extended shelf-life.

Synergistic Effects

The preservative efficacy of this compound can be enhanced when used in combination with other natural or traditional preservation methods.

  • With Other Natural Preservatives: PCA shows synergistic effects with other natural compounds like citric acid and essential oils.[19]

  • With Bacteriocins: Combination with nisin, a bacteriocin, has shown synergistic antimicrobial activity against foodborne pathogens like Staphylococcus aureus.[20][21]

  • With Physical Preservation Methods: The antimicrobial effect of PCA is significantly enhanced when combined with high hydrostatic pressure (HHP), a non-thermal food processing technology.[6]

Sensory Evaluation

When incorporating any new ingredient into a food product, it is crucial to assess its impact on the sensory characteristics.

  • Protocol for Sensory Evaluation of Meat Products:

    • Panelists: A trained sensory panel of 8-10 members is recommended.

    • Sample Preparation: Prepare control and PCA-treated meat samples (e.g., cooked patties) and present them to the panelists under controlled conditions (e.g., uniform temperature, lighting).

    • Attributes: Evaluate attributes such as color, aroma, flavor, tenderness, juiciness, and overall acceptability.

    • Scale: Use a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) for evaluation.

    • Data Analysis: Analyze the data statistically to determine if there are significant differences between the control and treated samples.

Visualizations

Antimicrobial Mechanism of this compound

Antimicrobial_Mechanism_of_PCA PCA This compound Membrane Bacterial Cell Membrane PCA->Membrane Interacts with Enzymes Metabolic Enzymes (e.g., ATPase, Urease) PCA->Enzymes Inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Metabolism Disruption of Energy Metabolism & Homeostasis Leakage->Metabolism Inhibition Enzyme Inhibition Enzymes->Inhibition Inhibition->Metabolism CellDeath Bacterial Cell Death Metabolism->CellDeath

Caption: Antimicrobial action of this compound against bacteria.

Experimental Workflow for Evaluating PCA in Meat Preservation

PCA_Meat_Preservation_Workflow cluster_prep Sample Preparation cluster_storage Storage Study cluster_analysis Analysis cluster_results Results & Conclusion Meat Ground Meat PCA_Treat Treatment with PCA (different concentrations) Meat->PCA_Treat Control Control (No PCA) Meat->Control Storage Refrigerated Storage (e.g., 4°C for 10 days) PCA_Treat->Storage Control->Storage Microbial Microbial Analysis (Total Viable Count) Storage->Microbial Oxidation Lipid Oxidation (TBARS Assay) Storage->Oxidation Sensory Sensory Evaluation Storage->Sensory Data Data Analysis & Comparison Microbial->Data Oxidation->Data Sensory->Data Conclusion Determine Efficacy of PCA & Optimal Concentration Data->Conclusion

Caption: Workflow for evaluating PCA's efficacy in meat preservation.

Logical Relationship of PCA's Preservative Action

PCA_Preservative_Logic cluster_properties Inherent Properties cluster_effects Preservative Effects cluster_outcome Overall Outcome PCA This compound Antioxidant Antioxidant Properties (Free Radical Scavenging) PCA->Antioxidant Antimicrobial Antimicrobial Properties (Cellular Disruption) PCA->Antimicrobial InhibitOxidation Inhibition of Lipid Oxidation Antioxidant->InhibitOxidation InhibitMicrobes Inhibition of Microbial Growth (Spoilage & Pathogens) Antimicrobial->InhibitMicrobes ShelfLife Extended Shelf-Life InhibitOxidation->ShelfLife Quality Maintained Food Quality (Color, Flavor, Texture) InhibitOxidation->Quality InhibitMicrobes->ShelfLife Safety Enhanced Food Safety InhibitMicrobes->Safety

Caption: Logical flow of PCA's properties to its food preservation benefits.

References

Application Notes and Protocols for the Synthesis and Evaluation of Protocatechuic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), a simple phenolic acid (3,4-dihydroxybenzoic acid), is a widely distributed secondary metabolite in plants, found abundantly in fruits, vegetables, and nuts.[1] It is also a major metabolite of more complex polyphenols, such as anthocyanins. PCA and its derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their broad spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[2][3] The core catechol structure of PCA is crucial for its radical scavenging and metal-chelating abilities, which underpin many of its biological effects.[1][4]

The therapeutic potential of PCA is often enhanced by structural modification. By derivatizing the carboxylic acid or phenolic hydroxyl groups, researchers can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy. Common derivatives include esters, amides, and glycosides, which have shown promise in various disease models.[5] These modifications aim to create novel chemical entities with enhanced target specificity and reduced toxicity.

These application notes provide detailed protocols for the synthesis of representative this compound derivatives (amides and esters) and their subsequent evaluation for antioxidant, anti-inflammatory, and anticancer activities.

I. Synthesis of this compound Derivatives

Protocol 1: Synthesis of this compound Amides

This protocol outlines a general multi-step procedure for the synthesis of N-substituted this compound amides, a class of derivatives with potential therapeutic applications.[2] The workflow involves protection of the phenolic hydroxyl groups, activation of the carboxylic acid, amidation, and subsequent deprotection.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection PCA This compound Protected_PCA Protected PCA (Benzyl Esters) PCA->Protected_PCA BnBr, K2CO3 DMF Protected_PCA_Sapon Protected PCA (Free Acid) Protected_PCA->Protected_PCA_Sapon NaOH, MeOH Dioxane/Water Protected_Amide Protected Amide Derivative Protected_PCA_Sapon->Protected_Amide DCC, HOBt DMF Amine R-NH2 (Amine) Amine->Protected_Amide Final_Amide Final Amide Derivative Protected_Amide->Final_Amide H2, Pd/C EtOAc

Caption: Workflow for the synthesis of this compound amide derivatives.

Methodology:

  • Protection of Phenolic Hydroxyls:

    • Dissolve this compound (1.0 eq) in dry N,N-Dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

    • Add benzyl bromide (BnBr, 2.2 eq) dropwise while stirring.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

  • Saponification of the Methyl Ester (if starting from methyl protocatechuate):

    • Note: This step is necessary if the starting material is the methyl ester of PCA.

    • Dissolve the protected intermediate (1.0 eq) in a mixture of methanol, dioxane, and water.

    • Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the protected this compound with a free carboxylic acid group.

  • Amide Coupling:

    • Dissolve the protected this compound (1.0 eq) in dry DMF.

    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq).

    • Stir the mixture at 0°C for 1 hour.

    • Add the desired amine (R-NH₂, 1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate. Purify the crude product by column chromatography.

  • Deprotection (Debenzylation):

    • Dissolve the protected amide derivative in ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until deprotection is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final N-substituted this compound amide.

Protocol 2: Synthesis of this compound Esters

This protocol describes a straightforward method for the synthesis of alkyl esters of this compound via Fischer esterification.

Methodology:

  • Esterification:

    • Suspend this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol, propanol), which acts as both reagent and solvent.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.

    • Heat the mixture to reflux (temperature depends on the alcohol used, e.g., 65°C for methanol) and stir for 4-6 hours, or until TLC indicates completion of the reaction.

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the pure this compound ester.

II. Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2, CaCo-2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized this compound derivatives in DMSO.

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[4]

    • Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro Antioxidant Activity (DPPH and ABTS Assays)

These assays are used to determine the free radical scavenging capacity of the synthesized derivatives.[5][7]

Methodology (DPPH Assay):

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Methodology (ABTS Assay):

  • Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•⁺ solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10]

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Control (vehicle, e.g., saline with 0.5% Tween 80).

      • Group II: Carrageenan control (receives vehicle + carrageenan).

      • Group III: Standard drug (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg, p.o.).

      • Group IV-V: Test groups (receive synthesized derivatives at different doses, e.g., 25, 50 mg/kg, p.o.).

    • Administer the vehicle, standard drug, or test compounds orally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal (except Group I).[9][10]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 h) from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:

      • % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] * 100

III. Data Presentation

The following tables summarize representative quantitative data for this compound and its derivatives from various studies.

Table 1: Anticancer Activity of this compound (PCA)

Cell LineAssayConcentrationEffectReference
CaCo-2 (Colon)MTT1-500 µM (72h)Dose-dependent reduction in cell viability[11]
HepG2 (Liver)Apoptosis100 µmol/LTriggers cell death and apoptosis[2]
AGS (Gastric)Apoptosis1-8 mMActivates JNK/p38 signaling, inducing apoptosis[2]
B16/F10 (Melanoma)InvasionNon-cytotoxicInhibited cell migration and invasion[9]

Table 2: Antioxidant Activity of this compound (PCA)

AssayIC₅₀ (µg/mL)Relative Activity vs. TroloxReference
DPPH Radical Scavenging~1.52.8x more active[4]
ABTS Radical Scavenging~2.52.3x more active[4]
Superoxide Anion Scavenging~4.04.2x more active[4]
Hydroxyl Radical Scavenging~12.01.0x (similar activity)[4]
Fe²⁺ Chelating Ability~5.02.7x more active[4]

Table 3: In Vivo Anti-inflammatory Activity of this compound (PCA)

ModelDose (mg/kg)Max. Inhibition of Edema (%)Time Point (h)Reference
Carrageenan-induced paw edema25 (p.o.)Significant inhibition3[12]
Carrageenan-induced paw edema50 (p.o.)Significant inhibition3[12]
Carrageenan-induced paw edema100 (p.o.)Significant inhibition3[12]

IV. Signaling Pathway Diagrams

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways.

Antioxidant and Anti-inflammatory Response via Nrf2 Activation

PCA can activate the Nrf2 pathway, a primary regulator of cellular antioxidant defenses.[2][13][14]

G PCA This compound (PCA) Keap1 Keap1 PCA->Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Transcription GSH_enzymes GSH Enzymes ARE->GSH_enzymes Transcription Response Increased Antioxidant Defense Reduced Inflammation HO1->Response GSH_enzymes->Response

Caption: PCA activates the Nrf2 antioxidant response pathway.

Anti-inflammatory Mechanism via NF-κB Inhibition

PCA has been shown to inhibit the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory mediators.[6][9][15]

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription PCA This compound (PCA) PCA->IKK Inhibits

Caption: PCA inhibits inflammation by blocking the NF-κB signaling pathway.

References

Application Notes and Protocols for Protocatechuic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocatechuic acid (PCA), a simple phenolic acid found in a variety of fruits, vegetables, and herbs, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] These properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make PCA a promising molecule for investigation in various in vitro models.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, designed to assist researchers in exploring its therapeutic potential.

Data Presentation: Efficacy of this compound in Various Cell Lines

The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated. The following tables summarize the reported IC50 values and effective concentrations of PCA in different cell culture models.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Duration of Treatment (hours)Citation
A549Human Lung Cancer~214.5 (encapsulated)24[4]
A549Human Lung Cancer448.4 (encapsulated)48[4]
A549Human Lung Cancer412.1 (encapsulated)48[4]
MCF7Human Breast CancerNot specifiedNot specified[5]
HepG2Human Liver CancerNot specifiedNot specified[5]
HeLaHuman Cervix CancerNot specifiedNot specified[5]
LNCaPHuman Prostate CancerNot specifiedNot specified[5]

Table 2: Effective Concentrations of this compound for Various Biological Effects

Cell Line/ModelBiological EffectEffective ConcentrationCitation
Human Pulmonary Microvascular Endothelial Cells (HPMECs)Anti-inflammatory300 µM[6]
Macrophage-like Vascular Smooth Muscle CellsAnti-inflammatory0.25–1.0 µM[7]
db/db mouse aortasEndothelial protection100 nM[8]
PC12 cellsNeuroprotectionNot specified[9]
Traumatic Brain Injury Model (in vivo)Neuroprotection30 mg/kg[10][11]
Neural Stem and Progenitor CellsNeuronal differentiationNot specified[12]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

JNK/Nrf2 Signaling Pathway

PCA has been shown to activate the JNK/Nrf2 pathway, which plays a critical role in the cellular antioxidant response.[13] Activation of this pathway leads to the expression of various antioxidant and detoxifying enzymes.

JNK_Nrf2_Pathway PCA This compound JNK JNK PCA->JNK activates Nrf2 Nrf2 JNK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element Nrf2->ARE binds Keap1->Nrf2 inhibits (degradation) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes promotes transcription

JNK/Nrf2 antioxidant response pathway activated by PCA.
NF-κB Signaling Pathway

PCA can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[14] By doing so, PCA can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates PCA This compound PCA->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB NFkB_n->Proinflammatory_Genes activates

Inhibition of the NF-κB inflammatory pathway by PCA.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. PCA has been shown to modulate this pathway, which can contribute to its anticancer effects.[15]

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes PCA This compound PCA->PI3K inhibits PCA->Akt inhibits

Modulation of the PI3K/Akt/mTOR survival pathway by PCA.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the effects of this compound in cell culture.

Experimental Workflow for PCA Treatment and Analysis

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture PCA_Treatment Treat cells with This compound (various concentrations) Start->PCA_Treatment Incubation Incubate (e.g., 24, 48, 72 hours) PCA_Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Apoptosis Apoptosis (Annexin V-FITC) Incubation->Apoptosis Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot qPCR Gene Expression (qPCR) Incubation->qPCR Analysis Data Analysis & Interpretation MTT->Analysis Apoptosis->Analysis Western_Blot->Analysis qPCR->Analysis

General workflow for in vitro studies with PCA.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of PCA on cell viability and to determine its cytotoxic concentrations.[16]

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound (PCA) stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • PCA Treatment: Prepare serial dilutions of PCA in complete culture medium. Remove the old medium from the wells and add 100 µL of the PCA-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve PCA) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following PCA treatment.[18][19]

Materials:

  • Cells of interest

  • 6-well plates or culture flasks

  • Complete culture medium

  • This compound (PCA) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PCA as described in the MTT assay protocol. Incubate for the desired time.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 xg for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by PCA.

Materials:

  • Cells of interest

  • 6-well plates or culture dishes

  • This compound (PCA) stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After PCA treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in the mRNA expression of target genes modulated by PCA.[20][21]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound (PCA) stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for IL-6, TNF-α, and a housekeeping gene like GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: After PCA treatment, extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.

  • qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[20]

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[20]

Conclusion

This compound is a versatile and potent phytochemical with a wide range of biological activities that can be effectively studied in cell culture models. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the mechanisms of action of PCA and to explore its potential as a therapeutic agent for various diseases. Careful optimization of experimental conditions for specific cell lines and endpoints is recommended to ensure robust and reproducible results.

References

Application Notes: Microbial Production of Protocatechuic Acid from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protocatechuic acid (PCA), a 3,4-dihydroxybenzoic acid, is a phenolic compound with significant commercial value due to its strong antioxidant, anti-inflammatory, and anticancer properties[1][2]. It serves as a key precursor for the synthesis of various pharmaceuticals, polymers, and fine chemicals, including vanillin and the potential bioplastic monomer cis,cis-muconic acid[1][3][4][5]. Traditionally extracted from plants, this method is often inefficient[2][6]. Consequently, microbial fermentation using renewable feedstocks like glucose presents a sustainable and economically viable alternative for industrial-scale PCA production[6]. Escherichia coli and Corynebacterium glutamicum are common microbial chassis engineered for this purpose[6][7].

Metabolic Pathway and Engineering Strategies

The microbial biosynthesis of PCA from glucose is primarily achieved by channeling intermediates from the central carbon metabolism into the shikimate pathway[1][5]. The key precursor, 3-dehydroshikimate (DHS), an intermediate in the aromatic amino acid biosynthesis pathway, is converted to PCA in a single enzymatic step[5][8].

Key metabolic engineering strategies include:

  • Enhancing Precursor Supply: The synthesis of 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) is a major bottleneck[1]. Engineering efforts focus on overexpressing feedback-resistant variants of DAHP synthase (e.g., aroG) and increasing PEP availability[1][8].

  • Expression of 3-Dehydroshikimate Dehydratase (AroZ): A crucial step is the introduction and overexpression of a gene encoding DHS dehydratase (aroZ), which converts DHS directly to PCA[5][7]. Enzymes from various microbial sources, such as Acinetobacter pittii and Pseudomonas putida, have been successfully utilized[3][7].

  • Blocking Competing Pathways: To maximize the carbon flux towards PCA, competing pathways are often blocked. A common strategy is the deletion of the aroE gene, which encodes shikimate dehydrogenase, preventing the conversion of DHS to shikimate[8].

  • Overcoming Product Inhibition and Toxicity: High concentrations of PCA can be toxic to microbial cells and inhibit key enzymes like AroZ[1][7]. Strategies to overcome this include enzyme engineering to create product-resistant variants (e.g., ApAroZR363A) and adaptive laboratory evolution (ALE) to enhance host tolerance[7].

Quantitative Data Summary

The following table summarizes the performance of various engineered microbial strains for PCA production from glucose under different fermentation conditions.

Microbial HostKey Genetic Modifications / StrainFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliOverexpression of high-activity ApAroZ, product-inhibition resistant variant (ApAroZR363A), and adaptive laboratory evolution (Strain PCA05)Fed-Batch46.650.231.46[7]
E. coliPhenylalanine-overproducing mutant (ATCC 31882) expressing P. putida 3-dehydroshikimate dehydrataseFed-Batch4.250.18 (mol/mol)0.079[1][3][4]
E. coliBL21(DE3) expressing P. putida 3-dehydroshikimate dehydrataseShake Flask0.8N/AN/A[1][3]
C. glutamicumStrain AK103 with optimized production mediumBatch>5.0N/AN/A[2][6]

Visualizations

G Glucose Glucose Glycolysis Glycolysis / Pentose Phosphate Pathway Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP E4P Erythrose-4-Phosphate (E4P) Glycolysis->E4P DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP aroG, aroF, aroH (DAHP synthase) E4P->DAHP aroG, aroF, aroH (DAHP synthase) DHS 3-Dehydroshikimate (DHS) DAHP->DHS Shikimate Pathway Enzymes PCA This compound (PCA) DHS->PCA aroZ (DHS dehydratase) Shikimate Shikimate Pathway (Aromatic Amino Acids) DHS->Shikimate aroE (Shikimate Dehydrogenase)

Caption: Engineered metabolic pathway for PCA production from glucose in E. coli.

G A Strain Construction (e.g., Plasmid with aroZ gene) B Transformation into Host E. coli Strain A->B C Inoculum Preparation (Shake Flask Culture) B->C D Fed-Batch Fermentation in Bioreactor C->D E Periodic Sampling D->E F Sample Preparation (Centrifugation, Filtration) E->F G Quantification (HPLC Analysis) F->G H Data Analysis (Titer, Yield, Productivity) G->H

Caption: General experimental workflow for microbial PCA production and analysis.

Experimental Protocols

Protocol 1: General Strain Construction

This protocol describes the general steps for constructing a PCA-producing E. coli strain by introducing a plasmid carrying the 3-dehydroshikimate dehydratase (aroZ) gene.

  • Gene Amplification: Amplify the aroZ gene from a source organism (e.g., P. putida genomic DNA) using PCR with primers containing appropriate restriction sites[1].

  • Plasmid Vector Preparation: Digest a suitable expression vector (e.g., pCDFDuet) and the PCR-amplified aroZ fragment with the corresponding restriction enzymes.

  • Ligation: Ligate the digested aroZ fragment into the linearized vector using T4 DNA ligase to create the expression plasmid (e.g., pCDFDuet-DSD).

  • Transformation: Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) for plasmid propagation.

  • Verification: Isolate the plasmid from transformed colonies and verify the correct insertion via restriction digestion and Sanger sequencing.

  • Expression Host Transformation: Transform the verified plasmid into the desired production host, such as E. coli BL21(DE3) or a metabolically engineered strain[3]. Select transformants on LB agar plates containing the appropriate antibiotic (e.g., 50 mg/L streptomycin)[1][3].

Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor

This protocol is based on methodologies for high-density cell culture to achieve high PCA titers[3][7].

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into a 50 mL tube containing 10 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm[3].

    • Transfer the overnight culture to a 1 L shake flask containing 200 mL of M9 medium and grow under the same conditions until the OD600 reaches a suitable level (e.g., 3.0-4.0).

  • Bioreactor Setup:

    • Prepare a 5-L bioreactor containing 3 L of modified M9 medium. A typical medium contains glucose (e.g., 20 g/L), salts ((NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, NaCl), trace metals, and thiamine[3].

    • Sterilize the bioreactor and medium.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the culture temperature at 37°C and the pH at 7.0 by automatic addition of a base (e.g., 25% NH₄OH)[3].

    • Maintain dissolved oxygen (DO) above 20% by controlling the stirring speed (e.g., 600-800 rpm) and airflow (e.g., 1 vvm)[3].

    • When the initial glucose is nearly depleted (monitored by glucose test strips), induce gene expression by adding IPTG (e.g., to a final concentration of 0.1 mM)[3].

    • Start the fed-batch phase by continuously or intermittently feeding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a low level (e.g., < 2 g/L) to avoid overflow metabolism. A nitrogen source like NH₄Cl may also be included in the feed[1][3].

    • Collect samples (e.g., 2 mL) at regular intervals for analysis of cell density (OD600), glucose concentration, and PCA concentration[1][3].

Protocol 3: Quantification of this compound by HPLC

This protocol outlines a standard method for analyzing PCA concentration in fermentation broth.

  • Sample Preparation:

    • Collect 1-2 mL of culture broth[3].

    • Centrifuge the sample at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 2.7 µm particle size)[9].

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: 0.1% formic acid in water[9].

      • Solvent B: Acetonitrile with 0.1% formic acid[9][10].

    • Gradient Program: A linear gradient can be optimized, for instance, starting with a low percentage of Solvent B and gradually increasing it over 15-20 minutes to elute PCA and other metabolites[9].

    • Flow Rate: 1.0 mL/min[10].

    • Column Temperature: 40°C[10].

    • Detection: Monitor the absorbance at a wavelength where PCA has a strong signal, typically 254 nm or 290 nm[9][10].

    • Injection Volume: 20 µL[10].

  • Quantification:

    • Prepare a series of standard solutions of pure PCA (e.g., 0.5 to 10 µg/mL) in the mobile phase or water[10].

    • Inject the standards into the HPLC to generate a standard curve by plotting peak area against concentration[11].

    • Calculate the concentration of PCA in the fermentation samples by comparing their peak areas to the standard curve[10].

References

Application Notes and Protocols for the Analytical Identification of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the identification and quantification of protocatechuic acid (PCA). Detailed protocols for key experimental methods are included, along with structured tables for the comparison of quantitative data.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of this compound from complex mixtures such as plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its reliability and suitability for quantitative analysis.[1][2] Other powerful techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and Capillary Electrophoresis for rapid separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and reliable method for the quantitative analysis of this compound.[1] A common approach involves using a C18 column with a gradient mobile phase.[1][2]

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Reagents:

    • HPLC grade methanol and acetonitrile.

    • Formic acid or acetic acid.

    • High-purity water.

    • This compound standard.

  • Standard Preparation:

    • Prepare a primary stock solution of standard this compound (e.g., 1000 µg/mL) in methanol.[1]

    • Prepare a secondary stock solution (e.g., 100 µg/mL) by diluting the primary stock with methanol.[1]

    • Prepare working standard solutions by diluting the secondary stock solution to a desired concentration range (e.g., 1-10 µg/mL) with the mobile phase.[1]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Sample Preparation:

    • For solid samples (e.g., plant material), perform an extraction using a suitable solvent like methanol or acetone.[3][4]

    • The extract can be further fractionated to enrich the phenolic compounds.

    • For liquid samples (e.g., fruit juices), a solid-phase extraction (SPE) may be necessary to remove interfering substances.[5][6][7]

    • Dissolve the final extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil™ BDS C18, 4.6 x 150 mm, 5µm).[1]

    • Mobile Phase: A gradient elution is often employed. For example:

      • Mobile Phase A: 0.1% formic acid in water.[1]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection: UV detection at 254 nm or 260 nm.[1][5]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standard solutions.

Quantitative Data Summary: HPLC Methods

ParameterValueReference
Linearity Range1 - 10 µg/mL[1][2]
Correlation Coefficient (r²)> 0.99[1]
Average Recovery104.16%[1][2]
Repeatability (RSD)< 3%[1][2]
Intermediate Precision (RSD)< 3%[2]
Limit of Detection (LOD)0.5 µg/mL[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices like plasma.[8][9][10]

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents:

    • LC-MS grade methanol and acetonitrile.

    • Formic acid.

    • High-purity water.

    • This compound standard and an appropriate internal standard (IS).

  • Sample Preparation (Plasma):

    • To a 100 µL plasma sample, add the internal standard.[8][10]

    • Acidify the mixture (e.g., with hydrochloric acid) and extract with ethyl acetate.[10][11]

    • Evaporate the organic layer to dryness under a stream of nitrogen.[10][11]

    • Reconstitute the residue in the mobile phase.[10][11]

  • LC Conditions:

    • Column: C18 column (e.g., Hypersil GOLD C18, 2.1 x 150 mm, 3.0 µm).[11]

    • Mobile Phase: Isocratic elution with methanol and water (containing 0.1% formic acid).[11]

    • Flow Rate: 0.2 mL/min.[11]

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[8]

    • Scan Mode: Selected Reaction Monitoring (SRM).[11]

    • Transitions:

      • This compound: m/z 153 → 109.[8][11]

      • Internal Standard: Dependant on the IS used.

  • Data Analysis: Quantify this compound using the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Quantitative Data Summary: LC-MS/MS Method

ParameterValueReference
Linearity Range1 - 1000 ng/mL[8][9][10]
Lower Limit of Quantification (LLOQ)1 ng/mL[8][9][10]
Within-day Precision (CV)1.18 - 11.8%[8][9]
Between-day Precision (CV)1.18 - 11.8%[8][9]
Accuracy92 - 110%[8][9][10]
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be used for the determination of this compound, offering rapid analysis times.[12][13]

Experimental Protocol: Capillary Electrophoresis with Amperometric Detection

  • Instrumentation: A capillary electrophoresis system equipped with an amperometric detector.

  • Methodology:

    • A fused silica capillary is used for separation.

    • A carbon disk electrode can be employed for amperometric detection.[12][13]

    • The separation is achieved by applying a high voltage across the capillary filled with a background electrolyte.

  • Performance:

    • The analytes can be separated within 8 minutes.[12]

    • Excellent linearity is achievable in the concentration ranges of 0.50–100.0 µg/mL for this compound.[12][14]

    • The detection limit can be as low as 0.25 µg/mL.[12][14]

Quantitative Data Summary: Capillary Electrophoresis

ParameterValueReference
Linearity Range0.50 - 100.0 µg/mL[12][14]
Detection Limit0.25 µg/mL[12][14]
Mean Recovery103.3%[12][14]

Spectroscopic Techniques for Structural Identification

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a simple and accessible technique for the preliminary identification and quantification of this compound. In methanol, this compound typically exhibits a maximum absorption wavelength (λmax) at 258 nm.[15] In aqueous solutions, absorbance peaks are observed around 260 nm and 290 nm.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. Key characteristic peaks include:

  • O-H stretching (broad): ~3335 cm⁻¹ (phenolic and carboxylic groups).[18]

  • C=O stretching (carboxylic acid): ~1675 cm⁻¹.[18]

  • C=C stretching (aromatic ring): ~1524 cm⁻¹.[18]

  • C-O stretching (phenolic group): ~1302 cm⁻¹.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound.

  • ¹H NMR (in DMSO-d₆): Characteristic proton signals are observed in the aromatic region, corresponding to the protons on the benzene ring.

  • ¹³C NMR (in DMSO-d₆): Signals corresponding to the seven carbon atoms of the this compound molecule can be identified.[19]

Signaling Pathways Involving this compound

This compound is known to modulate several signaling pathways, contributing to its various biological activities, including antioxidant and anti-inflammatory effects.[20][21]

JNK/Nrf2 Survival Pathway

This compound can activate the JNK/Nrf2 pathway, which upregulates phase-2 detoxifying enzymes and provides a protective effect against oxidative stress-induced apoptosis.[22]

JNK_Nrf2_Pathway PCA This compound JNK JNK PCA->JNK activates Nrf2_cyto Nrf2 (cytoplasm) JNK->Nrf2_cyto phosphorylates Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl translocates ARE Antioxidant Response Element Nrf2_nucl->ARE binds to Detox_Enzymes Phase-2 Detoxifying Enzymes ARE->Detox_Enzymes upregulates

Caption: this compound activates the JNK/Nrf2 signaling pathway.

Insulin Signaling Pathway

This compound has been shown to stimulate key components of the insulin signaling pathway in human adipocytes, leading to increased glucose uptake.[23] It activates the insulin receptor, leading to the phosphorylation of IRS-1 and subsequent activation of the PI3K/Akt pathway, which promotes the translocation of GLUT4 to the cell membrane.[23]

Insulin_Signaling_Pathway PCA This compound Insulin_Receptor Insulin Receptor PCA->Insulin_Receptor activates IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake increases

Caption: this compound stimulates the insulin signaling pathway.

Experimental Workflows

General Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample using HPLC.

HPLC_Workflow Sample Sample (e.g., plant extract, biological fluid) Extraction Extraction / Sample Preparation Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: General workflow for HPLC analysis of this compound.

References

Protocatechuic Acid: Application Notes and Protocols for Anti-Aging Cosmetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables, is emerging as a potent ingredient in the development of advanced anti-aging cosmetics.[1][2] Its multifaceted biological activities, including robust antioxidant, anti-inflammatory, and collagen-promoting properties, position it as a compelling candidate for mitigating the signs of both intrinsic and extrinsic skin aging.[2][3][4] This document provides detailed application notes and experimental protocols for researchers and cosmetic formulators to evaluate and utilize PCA in the development of effective anti-aging skincare products.

PCA's primary mechanisms of action in an anti-aging context revolve around its ability to combat oxidative stress, a key driver of the aging process.[5][6] It effectively scavenges free radicals and reduces cellular reactive oxygen species (ROS), thereby protecting skin cells from damage induced by environmental aggressors such as UV radiation.[5][7] Furthermore, PCA has been shown to modulate key signaling pathways involved in skin aging, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in inflammatory responses and the inhibition of matrix metalloproteinases (MMPs) that degrade collagen.[2][7][8] Concurrently, PCA can stimulate the synthesis of type I collagen, the primary structural protein in the dermis, contributing to improved skin firmness and elasticity.[3][8]

Key Anti-Aging Mechanisms of this compound

  • Antioxidant Activity: PCA is a powerful antioxidant that can neutralize harmful free radicals, protecting cellular structures from oxidative damage.[4][9] This is a primary defense against photoaging induced by UV radiation.[5][7]

  • Anti-inflammatory Effects: PCA exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB.[2][6] This helps to reduce chronic micro-inflammation, a significant contributor to the aging process.[1]

  • Collagen Synthesis and Protection: PCA has been demonstrated to increase the production of type I procollagen in human dermal fibroblasts.[3][8] It also inhibits the activity of MMP-1, an enzyme that breaks down collagen, thus preserving the integrity of the dermal matrix.[3][8]

  • Hyperpigmentation Control: PCA can inhibit melanogenesis, the process of melanin production, suggesting its potential use in addressing age spots and uneven skin tone.[1][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the anti-aging effects of this compound.

Table 1: In Vitro Antioxidant and Anti-enzymatic Activities of this compound

AssayTargetResult (IC50 / Activity)Reference
DPPH Radical ScavengingFree RadicalIC50: Higher than Trolox[9][12]
ABTS Radical ScavengingFree RadicalIC50: 125.18 µg/mL[13]
Superoxide Anion Radical ScavengingFree RadicalMore effective than Trolox[9]
Hydroxyl Radical ScavengingFree RadicalComparable to Trolox[9]
Collagenase InhibitionMMP-1IC50: 126.16 µg/mL[13]
Tyrosinase InhibitionMelanin SynthesisIC50: 246.42 µg/mL[13]

Table 2: Cellular and In Vivo Anti-Aging Effects of this compound

Model SystemParameter MeasuredTreatmentResultReference
Human Dermal FibroblastsType I Procollagen SynthesisPCAIncreased synthesis[3][8]
UVA-Irradiated Human Dermal FibroblastsMMP-1 SecretionPCAInhibition of secretion[3][8]
Human Clinical Trial (n=22)Facial Wrinkles (Crow's Feet)0.02% PCA lotion for 8 weeksSignificant reduction in all wrinkle parameters[3][8]
B16 Melanoma CellsMelanin ContentPCASignificant suppression[11]
HaCaT KeratinocytesIntracellular ROS (PM10-induced)10 and 20 µg/mL PCAConcentration-dependent decrease in ROS[14][15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by this compound in the context of skin aging and a general experimental workflow for its evaluation.

PCA_Anti_Aging_Workflow cluster_invitro In Vitro & Ex Vivo Evaluation cluster_invivo In Vivo / Clinical Evaluation A Antioxidant Assays (DPPH, ABTS) B Cell Viability Assay (MTT on Fibroblasts/Keratinocytes) A->B Determine non-toxic concentrations C Cellular ROS Assay (DCF-DA) B->C D Collagen Synthesis Assay (ELISA on Fibroblasts) C->D E MMP-1 Inhibition Assay (ELISA on UVA-irradiated Fibroblasts) D->E F Gene Expression Analysis (RT-qPCR for COL1A1, MMP1) E->F G Human Skin Explant Culture F->G Confirm effects in tissue model H Topical Formulation Development G->H Translate to product I Human Clinical Trial (Placebo-controlled) H->I J Evaluation of Wrinkle Reduction (e.g., Crow's Feet) I->J K Assessment of Skin Elasticity & Hydration I->K

Caption: General experimental workflow for evaluating the anti-aging properties of PCA.

MAPK_Pathway UV UV Radiation ROS ROS Generation UV->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK AP1 AP-1 Activation (c-Jun/c-Fos) MAPK->AP1 MMP1 MMP-1 Expression ↑ AP1->MMP1 Collagen_Deg Collagen Degradation MMP1->Collagen_Deg PCA This compound PCA->ROS Inhibits PCA->MAPK Inhibits

Caption: PCA's inhibition of the MAPK/AP-1 pathway to prevent collagen degradation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., UV, Pollutants) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokines ↑ (TNF-α, IL-6) NFkB->Cytokines Inflammation Skin Inflammation Cytokines->Inflammation PCA This compound PCA->IKK Inhibits

Caption: PCA's role in mitigating inflammation via the NF-κB signaling pathway.

Experimental Protocols

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of PCA to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][5]

  • Materials:

    • This compound (PCA)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

    • Preparation of Samples: Prepare a stock solution of PCA in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the different concentrations of PCA or the positive control to the respective wells.

      • For the control well, add 100 µL of methanol instead of the sample.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC50 Determination: Plot the scavenging percentage against the concentration of PCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of PCA to scavenge the pre-formed ABTS radical cation.[3][4]

  • Materials:

    • This compound (PCA)

    • ABTS

    • Potassium persulfate

    • Ethanol or Phosphate Buffered Saline (PBS)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Preparation of ABTS Radical Cation (ABTS•+):

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

    • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Preparation of Samples: Prepare a stock solution of PCA and a series of dilutions as described for the DPPH assay.

    • Assay Procedure:

      • In a 96-well plate, add 190 µL of the ABTS working solution to each well.

      • Add 10 µL of the different concentrations of PCA or the positive control to the respective wells.

    • Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of scavenging activity using the formula provided for the DPPH assay.

    • IC50 Determination: Determine the IC50 value as described for the DPPH assay.

Cellular Assays

a) Cell Culture and Maintenance

  • Human Dermal Fibroblasts (HDFs) and Human Keratinocytes (HaCaT):

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

b) Cellular Reactive Oxygen Species (ROS) Assay using DCF-DA

This assay measures the intracellular ROS levels.[14]

  • Materials:

    • HaCaT cells or HDFs

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Phosphate Buffered Saline (PBS)

    • Black 96-well microplate

    • Fluorescence microplate reader or fluorescence microscope

  • Protocol:

    • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with different concentrations of PCA for a specified period (e.g., 24 hours). Include a positive control for ROS induction (e.g., H2O2 or UVA radiation).

    • Staining:

      • Remove the treatment medium and wash the cells with PBS.

      • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

      • Incubate for 30 minutes at 37°C in the dark.

    • Measurement:

      • Remove the DCFH-DA solution and wash the cells with PBS.

      • Add 100 µL of PBS to each well.

      • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

c) Pro-Collagen Type I Synthesis Assay (ELISA)

This assay quantifies the amount of newly synthesized pro-collagen type I released by fibroblasts.[3]

  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • This compound (PCA)

    • TGF-β1 (positive control)

    • Human Pro-Collagen I alpha 1 ELISA Kit (e.g., from R&D Systems or similar)

    • 96-well plate for cell culture

  • Protocol:

    • Cell Seeding and Treatment:

      • Seed HDFs in a 96-well plate and culture until they reach about 80% confluency.

      • Replace the medium with fresh serum-free or low-serum medium containing different concentrations of PCA and the positive control (TGF-β1).

    • Incubation: Incubate the cells for 48-72 hours.

    • Sample Collection: Collect the cell culture supernatant from each well.

    • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions to quantify the amount of pro-collagen I alpha 1 in the supernatants.

d) MMP-1 Inhibition Assay (ELISA)

This assay measures the effect of PCA on the secretion of MMP-1, particularly after UV-induced stress.[3][8]

  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • This compound (PCA)

    • UVA light source

    • Human MMP-1 ELISA Kit

    • 96-well plate for cell culture

  • Protocol:

    • Cell Seeding: Seed HDFs in a 96-well plate and culture to 80% confluency.

    • Pre-treatment: Treat the cells with different concentrations of PCA in serum-free medium for 2 hours.

    • UVA Irradiation:

      • Wash the cells with PBS and cover them with a thin layer of PBS.

      • Expose the cells to UVA radiation (e.g., 5-10 J/cm²). A non-irradiated group should be included as a control.

    • Post-irradiation Incubation: After irradiation, replace the PBS with fresh serum-free medium (containing the respective concentrations of PCA) and incubate for 24-48 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • ELISA Procedure: Quantify the amount of MMP-1 in the supernatants using a human MMP-1 ELISA kit according to the manufacturer's protocol.

Conclusion

This compound presents a promising, multi-functional ingredient for the development of scientifically-backed anti-aging cosmetics. Its ability to counteract oxidative stress, reduce inflammation, and promote collagen homeostasis addresses the fundamental mechanisms of skin aging. The protocols outlined in this document provide a comprehensive framework for researchers and formulators to substantiate the efficacy of PCA and to guide its incorporation into innovative skincare products. Further in vivo studies are encouraged to fully elucidate its anti-wrinkle and skin-rejuvenating potential in human subjects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with protocatechuic acid (PCA), focusing on overcoming its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

This compound is a crystalline solid with limited solubility in aqueous solutions at neutral pH but is soluble in various organic solvents.[1][2] It is also soluble in hot water.[3]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

The aqueous solubility of this compound is highly dependent on pH. Its solubility is lower under acidic conditions.[4] As a phenolic acid with a pKa between 4.26 and 4.48, its solubility in water increases as the pH becomes more alkaline.[5]

Q3: What is the recommended method for preparing a stock solution of this compound for cell culture experiments?

The recommended method is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[6][7] This stock solution can then be further diluted into your aqueous cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells.[6]

Q4: How can I prepare this compound for in vivo animal studies?

For in vivo administration, particularly for oral gavage or injection, a common method is to use a vehicle composed of a mixture of solvents to enhance solubility. A widely used formulation includes DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline.[8][9][10]

Q5: Is this compound stable in solution?

This compound in its solid form is stable for at least two years when stored at -20°C.[6] Aqueous solutions of PCA are not recommended to be stored for more than one day.[2][6] It is best to prepare fresh solutions for each experiment. The stability of PCA in solution can be affected by factors such as temperature and time.[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)~20 mg/mL[2][6]
Ethanol~16.7 mg/mL[2][6]
Dimethyl Sulfoxide (DMSO)~16.7 mg/mL[2][6]
Phosphate-Buffered Saline (PBS), pH 7.2~0.14 mg/mL[2][6]
Hot WaterSoluble[3]
Cold WaterSlightly Soluble[3]

Table 2: Example Formulation for In Vivo Administration

ComponentPercentageRole
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Aqueous Vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • This stock solution can be stored at -20°C for short periods, though fresh preparation is recommended.

  • When preparing your experiment, dilute the stock solution directly into the pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid cytotoxicity.[12]

Protocol 2: Formulation of this compound for In Vivo Oral Administration

Materials:

  • This compound (crystalline solid)

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of PCA in DMSO. For example, dissolve PCA in DMSO to a concentration of 10 times the final desired concentration for the study. Ensure it is fully dissolved.

  • Sequentially add the vehicle components. In a sterile conical tube, add the required volume of PEG300 (to make up 40% of the final volume).

  • Add the PCA-DMSO stock solution to the PEG300 (to make up 10% of the final volume). Vortex thoroughly until the solution is homogenous.

  • Add the required volume of Tween-80 (to make up 5% of the final volume). Vortex vigorously to ensure the surfactant is evenly dispersed.

  • Slowly add the aqueous component. While vortexing, slowly add the sterile saline to the mixture to reach the final volume (45% of the total volume). This gradual addition is crucial to prevent precipitation.[10]

  • Final Inspection. The final formulation should be a clear solution. It is highly recommended to prepare this formulation fresh on the day of the experiment to ensure stability and prevent precipitation.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Cell Culture Media - Final concentration of PCA exceeds its solubility in the aqueous media. - The stock solution was not fully dissolved before dilution. - Temperature shock when adding a cold stock solution to warm media.- Lower the final concentration of PCA. - Ensure the DMSO stock is completely clear before use. - Gently warm the stock solution to room temperature before adding it to the media. - Increase the final DMSO concentration slightly, ensuring it remains below toxic levels for your cell line.
Cloudiness or Precipitation in In Vivo Formulation - Incomplete initial dissolution in DMSO. - Incorrect order of solvent addition. - Rapid addition of saline. - Low ambient temperature.- Ensure the initial PCA in DMSO solution is perfectly clear. Use sonication if necessary. - Follow the specified order of addition: PCA/DMSO into PEG300, then Tween-80, and finally saline.[10] - Add the saline slowly while vortexing to prevent the compound from crashing out of solution.[10] - Gently warm the final formulation to 37°C before administration.[13]
Color Change of Solution - Oxidation of the phenolic hydroxyl groups of PCA. PCA is known to change color in the air.[3]- Prepare solutions fresh. - Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the PCA.[2][6] - Store stock solutions protected from light.
Inconsistent Experimental Results - Degradation of PCA in solution over time. - Precipitation of PCA leading to a lower effective concentration.- Always use freshly prepared solutions. Do not store aqueous solutions for more than a day.[2][6] - Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be remade.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro (Cell Culture) cluster_invivo In Vivo Formulation pca This compound Powder stock Concentrated Stock Solution pca->stock dmso DMSO dmso->stock final_vitro Final Working Solution stock->final_vitro Dilute mix1 Mix 1 (PCA/DMSO + PEG300) stock->mix1 media Cell Culture Media media->final_vitro peg PEG300 peg->mix1 tween Tween-80 mix2 Mix 2 (Mix 1 + Tween-80) tween->mix2 saline Saline final_vivo Final Injectable Formulation saline->final_vivo mix1->mix2 mix2->final_vivo

Experimental workflow for preparing this compound solutions.

ras_akt_pathway PCA This compound Ras Ras PCA->Ras inhibition PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Metastasis Cell Invasion & Metastasis NFkB->Metastasis jnk_nrf2_pathway PCA This compound JNK JNK PCA->JNK activation Nrf2_cyto Nrf2 (cytoplasm) JNK->Nrf2_cyto phosphorylation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes

References

Technical Support Center: HPLC Analysis of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of protocatechuic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you might face with your HPLC analysis of protocatechu-aic acid, focusing on peak-related issues.

Q1: My this compound peak is tailing. What are the possible causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate quantification and poor resolution.

Potential Causes and Solutions:

Potential Cause Solution
Secondary Interactions This compound, being a phenolic acid, can interact with active sites (residual silanols) on the silica-based column packing.[1][2][3]
* Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) to suppress the ionization of silanol groups.[2][4] Ensure the pH is at least 2 units below the pKa of this compound.
* Use an End-Capped Column: Employ a column with end-capping to block residual silanol groups.[1][5]
* Add a Mobile Phase Modifier: Incorporate a competing base, like triethylamine (TEA), into the mobile phase to mask the active sites.[5]
Column Overload Injecting too much sample can saturate the column.[5][6]
* Reduce Sample Concentration: Dilute your sample and re-inject.
* Decrease Injection Volume: Inject a smaller volume of your sample.[7]
Column Degradation The column may be old, contaminated, or have developed a void at the inlet.[4]
* Flush the Column: Wash the column with a strong solvent.[4]
* Replace the Column: If flushing doesn't resolve the issue, the column may need to be replaced.[4]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1]
* Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005").[1]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_ph Adjust Mobile Phase pH check_overload->check_ph Tailing Persists end_good Peak Shape Improved check_overload->end_good Tailing Resolved check_column Inspect and Flush Column check_ph->check_column Tailing Persists check_ph->end_good Tailing Resolved replace_column Replace Column check_column->replace_column Tailing Persists check_column->end_good Tailing Resolved use_endcapped Use End-Capped Column replace_column->use_endcapped Tailing Persists replace_column->end_good Tailing Resolved use_endcapped->end_good Tailing Resolved end_bad Problem Persists use_endcapped->end_bad

Caption: Troubleshooting workflow for addressing peak tailing.

Q2: I am observing peak fronting for this compound. What should I do?

A2: Peak fronting, the inverse of tailing, presents with a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

Potential Cause Solution
Sample Overload Injecting a sample that is too concentrated can lead to fronting.[5][8]
* Dilute the Sample: Reduce the concentration of your sample.[8]
* Decrease Injection Volume: Inject a smaller volume.[8][9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.
* Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[8]
Column Collapse or Poor Packing A damaged or poorly packed column can lead to peak shape distortion.[10][11]
* Replace the Column: This issue is often irreversible, and the column will need to be replaced.[5]

Logical Relationship for Peak Fronting Causes:

G fronting Peak Fronting overload Sample Overload fronting->overload solvent Solvent Mismatch fronting->solvent column_issue Column Damage fronting->column_issue

Caption: Common causes leading to peak fronting.

Q3: My this compound peak is split. What is happening?

A3: A split peak can appear as two distinct peaks or a "shouldered" peak. This indicates that a portion of the analyte is traveling through the column at a different rate.

Potential Causes and Solutions:

Potential Cause Solution
Contamination/Blockage at Column Inlet Particulates from the sample or system can block the column inlet frit, causing the sample to be distributed unevenly.[12]
* Use a Guard Column: A guard column can protect the analytical column from contaminants.[4][5]
* Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection.[13]
* Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. If this doesn't work, the column may need replacement.
Sample Solvent Incompatibility Injecting a sample in a solvent that is too strong can cause peak splitting, especially for early eluting peaks.[14]
* Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase.
Column Void A void or channel in the column packing can create different flow paths for the analyte.[12]
* Replace the Column: A column with a void typically needs to be replaced.
Co-elution The split peak may actually be two different compounds eluting very close together.[12]
* Optimize Separation: Adjust the mobile phase composition or gradient to improve resolution.
* Inject a Smaller Volume: This may help to distinguish between a split peak and co-eluting compounds.

Experimental Workflow for Diagnosing Split Peaks:

G start Split Peak Observed inject_smaller Inject Smaller Volume start->inject_smaller two_peaks Two Distinct Peaks Appear inject_smaller->two_peaks optimize Optimize Method for Co-elution two_peaks->optimize Yes one_split_peak Still One Split Peak two_peaks->one_split_peak No check_guard Check/Replace Guard Column one_split_peak->check_guard resolved Problem Resolved check_guard->resolved Yes persists Problem Persists check_guard->persists No reverse_flush Reverse and Flush Column persists->reverse_flush reverse_flush->resolved Yes replace_column Replace Column reverse_flush->replace_column No replace_column->resolved

Caption: A step-by-step workflow to diagnose the cause of split peaks.

Q4: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that appear in your chromatogram that are not from your sample. They can be a significant source of confusion and error.

Potential Causes and Solutions:

Potential Cause Solution
Contaminated Mobile Phase Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks, especially in gradient elution.[15][16]
* Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water.
* Prepare Fresh Mobile Phase: Make fresh mobile phase daily and degas it properly.[15]
Carryover from Previous Injections Residual sample from a previous injection can elute in a later run, appearing as a ghost peak.[16]
* Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the needle between injections.
* Run Blank Injections: Run a blank gradient (injecting mobile phase) to see if the ghost peak appears. This helps confirm carryover.[15]
System Contamination Contaminants can build up in the injector, tubing, or detector.[16]
* Systematic Flushing: Flush the entire system with a strong solvent to remove contaminants.
Bleed from Plasticware Plasticizers or other compounds can leach from plastic containers or tubing.[17]
* Use Glassware: Store mobile phases and samples in glass containers where possible.

Experimental Protocols

Typical HPLC Method for this compound

This is a generalized starting method. Optimization will likely be required for your specific application and matrix.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][18]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of an acidified aqueous solution and an organic solvent.

    • Solvent A: 0.1% Formic Acid or Acetic Acid in Water.[18][19]

    • Solvent B: Acetonitrile or Methanol.[13][20]

  • Flow Rate: 0.8 - 1.0 mL/min.[18][20]

  • Detection Wavelength: this compound has a strong absorbance around 258-260 nm.[13] A UV detector set to this wavelength is appropriate.

  • Injection Volume: 10 - 20 µL.[18]

  • Column Temperature: Ambient or controlled at 25-30 °C.

Sample Preparation
  • Extraction: If this compound is in a complex matrix (e.g., plant material, biological fluid), an appropriate extraction method (e.g., solid-phase extraction, liquid-liquid extraction) should be employed. For some applications, a simple dissolution in a suitable solvent is sufficient.[21]

  • Filtration: It is critical to filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can damage the column and HPLC system.[13]

  • Solvent: The final sample should be dissolved in the initial mobile phase composition to ensure good peak shape.

References

optimizing extraction yield of protocatechuic acid from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of protocatechuic acid (PCA) from plant materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Question 1: My initial crude extract yield of this compound is very low. What are the potential causes and how can I improve it?

Answer:

Low initial yield is a common challenge. Several factors related to the raw material and extraction method could be the cause. Here are key areas to investigate and optimize:

  • Plant Material Preparation:

    • Particle Size: Inadequate grinding of the plant material limits the surface area available for solvent interaction. Ensure the material is ground to a fine and consistent powder to maximize solvent penetration.[1]

    • Drying Method: Improper drying can lead to the degradation of PCA or hinder solvent diffusion. Methods like freeze-drying are recommended to preserve the integrity of bioactive compounds.[1]

  • Solvent Selection:

    • Polarity: The polarity of the solvent may not be optimal for solubilizing PCA. A systematic approach, testing a range of solvents from non-polar to polar (e.g., hexane, ethyl acetate, ethanol, methanol, water), can help identify the most effective one.[1] Ethanol is a commonly used food-grade solvent for extracting phenolic compounds.[2]

    • Co-solvents: Using co-solvents or adding modifiers can enhance extraction efficiency. For instance, in supercritical CO2 extraction, adding water as a modifier has been shown to improve PCA yield.[3]

  • Extraction Method Inefficiency:

    • Conventional Methods: Traditional methods like maceration can be time-consuming and result in lower yields compared to advanced techniques.[1]

    • Thermal Degradation: Methods that use heat, such as Soxhlet extraction, can degrade thermally sensitive compounds like PCA.[1][4] The amount of PCA can decrease dramatically when subjected to high temperatures.[4]

  • Advanced Extraction Techniques:

    • Consider using modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and increase yield.[1][5] Supercritical Fluid Extraction (SFE) is another "green" and efficient alternative.[6][7]

Question 2: I'm observing inconsistent yields with my Soxhlet extraction protocol. Why is this happening and what can I do?

Answer:

While Soxhlet extraction is efficient in terms of solvent use, its reliance on heat is a major drawback for thermally sensitive compounds like this compound.

  • Primary Cause: Thermal Degradation

    • The repeated heating of the extract during the Soxhlet cycle can lead to the thermal degradation of PCA, resulting in inconsistent and lower than expected yields.[1][4]

  • Troubleshooting Steps:

    • Assess Compound Stability: Confirm the thermal stability of PCA under your specific extraction conditions. Literature indicates that PCA is sensitive to high temperatures.[4]

    • Solvent Choice: The boiling point of your solvent determines the extraction temperature. Using a solvent with a lower boiling point might reduce degradation but could also affect extraction efficiency.

    • Alternative Methods: For thermally labile compounds, it is highly recommended to switch to non-thermal or more controlled heating methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][8]

Question 3: My extraction efficiency is poor when using "green" or natural solvents. How can I improve the yield?

Answer:

While environmentally friendly, natural solvents like vegetable oils often exhibit lower extraction efficiencies for polar compounds like PCA compared to conventional organic solvents.[9][10]

  • Understanding the Limitation:

    • Natural oils (e.g., soybean, sesame, sunflower oil) have high viscosity and density, which can limit their interaction with the solute, leading to poor distribution coefficients and lower extraction yields.[9][10]

  • Strategies for Improvement:

    • Reactive Extraction: This technique involves adding an extractant to the solvent that chemically complexes with the target compound, significantly enhancing the distribution coefficient and overall extraction efficiency.[11][12] Common extractants for carboxylic acids like PCA include tri-n-octylamine (TOA), di-2-ethylhexyl phosphoric acid (D2EHPA), and tri-n-butyl phosphate (TBP).[9][12]

    • Solvent Modification: The addition of modifiers to the primary solvent can alter its properties and improve extraction.

    • Optimize Parameters: Even with natural solvents, optimizing parameters like temperature, extraction time, and solid-to-liquid ratio can lead to modest improvements.

Question 4: I am having trouble with the purification of this compound from my crude extract due to matrix interferences. What can I do?

Answer:

The complexity of plant matrices often necessitates a purification step to isolate PCA.

  • Solid-Phase Extraction (SPE):

    • SPE is a widely used technique for selective isolation and pre-concentration of analytes from complex mixtures.[13] It can effectively remove interfering compounds and concentrate the PCA before final analysis or use.[13]

  • Molecularly Imprinted Polymers (MIPs):

    • For highly selective extraction, consider using Molecularly Imprinted Polymers. These are custom-made polymers with recognition sites that specifically bind to the target molecule (PCA).[14][15][16] Magnetic MIPs offer the added advantage of rapid separation from the sample matrix.[15]

  • pH Adjustment:

    • The pH of the extraction and subsequent purification steps can significantly influence the solubility and stability of PCA.[14][17] The pKa of PCA is 4.48, and adjusting the pH of the medium can optimize its charge state for better separation.[14]

Frequently Asked Questions (FAQs)

What is the best solvent for extracting this compound?

The optimal solvent depends on the chosen extraction method and the plant material. Generally, polar solvents are more effective.

  • Conventional Solvents: Alcohols like ethanol and methanol are commonly used and show good results.[2][18] For reactive extraction, solvents like 1-octanol and diisobutyl ketone (DIBK) have demonstrated high efficiencies.[9][12]

  • Green Solvents: While less efficient in physical extraction, the performance of natural oils can be significantly improved with reactive extraction techniques.[9][10] Water can also be used, especially in methods like Microwave-Assisted Extraction and Supercritical Fluid Extraction (as a modifier).[3][19]

What are the advantages of using Ultrasound-Assisted Extraction (UAE) for PCA?

UAE is considered a green and efficient extraction technique with several advantages over conventional methods:

  • Higher Yields: UAE can provide higher extraction yields of bioactive compounds.[5]

  • Reduced Time and Energy: It is a faster process and consumes less energy.[5][8]

  • Lower Solvent Consumption: It often requires less solvent compared to traditional methods.[8]

  • Reduced Thermal Degradation: Being a non-thermal or low-temperature method, it minimizes the degradation of heat-sensitive compounds like PCA.[1]

How does Microwave-Assisted Extraction (MAE) compare to other methods?

MAE is another innovative and green methodology with distinct advantages:

  • Higher Extraction Rate: It offers a significantly shorter extraction time.[19]

  • Reduced Solvent and Energy Consumption: Similar to UAE, it is more environmentally friendly than conventional techniques.[19]

  • Improved Yields: MAE can lead to higher extraction yields compared to methods like Soxhlet extraction.[20]

What is Supercritical Fluid Extraction (SFE) and is it suitable for PCA?

SFE, typically using supercritical carbon dioxide (SC-CO2), is an environmentally friendly technology suitable for extracting compounds that are sensitive to thermal degradation.[21]

  • Advantages: SC-CO2 is non-flammable, non-toxic, and can be easily removed from the extract. The selectivity can be tuned by optimizing pressure and temperature.[6]

  • Suitability for PCA: While pure SC-CO2 is non-polar, its efficiency for extracting more polar compounds like PCA can be significantly enhanced by using a polar co-solvent or modifier, such as water or ethanol.[3][6]

How does pH affect the stability and extraction of PCA?

PCA is a phenolic acid, and its stability and state can be influenced by pH.

  • Stability: PCA can be transformed in neutral and alkaline solutions.[17]

  • Extraction: The pH of the medium affects the binding efficacy during certain purification techniques like Molecularly Imprinted Polymers. Optimal adsorption of PCA onto a specific MIP was achieved at a pH of 5.0.[14]

How should I store this compound?

For long-term storage, it is recommended to store PCA as a crystalline solid at -20°C, where it should be stable for at least two years.[22] Aqueous solutions of PCA are not recommended for storage for more than one day.[22][23]

Data Presentation

Table 1: Comparison of Extraction Efficiencies for this compound using Various Solvents.

Solvent TypeSolventExtraction MethodExtraction Efficiency (%)Reference
Conventional 1-OctanolPhysical Extraction75.89[9]
2-EthylhexanolPhysical Extraction72.88[9]
Isoamyl alcoholPhysical Extraction58.98[11]
Isobutyl acetatePhysical Extraction58.84[9]
4-Methyl-2-pentanonePhysical Extraction50.51[9]
Diisobutyl ketone (DIBK) with TBPReactive Extraction98.70[12]
Natural/Green Canola oilPhysical Extraction7.41[9]
Soybean oilPhysical Extraction7.35[10]
Groundnut oilPhysical Extraction6.18[9]
Sesame oilPhysical Extraction6.19[10]
Sunflower oilPhysical Extraction4.7[10]

Table 2: Optimized Parameters for Different this compound Extraction Methods.

Extraction MethodPlant MaterialOptimal ConditionsAchieved Yield/ResultReference
Solvent Extraction Syringa oblata Lindl. leavesSolvent: Absolute ethanol; Solid-liquid ratio: 1:30; Time: 4 h; Temperature: 65°C0.0759 mg/g[18]
Ultrasound-Assisted Extraction (UAE) Morus alba leavesSolvent: 40% ethanol; Solid-solvent ratio: 1:400 (w/v); Time: 35 min21 phenolic compounds identified, including PCA-glucoside[24]
Microwave-Assisted Extraction (MAE) Lentil hullsSolvent: Deionized water; Temperature: 80°C; Time: 5 minEffective extraction of bioactive compounds including PCA derivatives[19]
Supercritical Fluid Extraction (SFE) Scutellaria barbata D. DonPressure: 27.5 MPa; Temperature: 75°C; Modifier: 15.6% (v/v) water64.094 µg/g[3]

Experimental Protocols

1. Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the methodology for extracting phenolic compounds from Psidium cattleianum leaves.[5]

  • Preparation: Weigh 500 mg of finely ground, dried plant material.

  • Solvent Addition: Mix the plant material with 50 mL of an appropriate solvent (e.g., 80:20 v/v acetone:water solution).

  • Sonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Immerse the probe about 2 cm into the solution. To prevent thermal degradation, maintain the temperature at around 20°C using a cold-water bath.

  • Set Parameters: Apply optimized ultrasonic conditions. For example, a sonication amplitude of 100% for 4 minutes with a pulse cycle of 0.6 seconds.

  • Centrifugation: After sonication, centrifuge the mixture at 8000 x g for 10 minutes at 4°C.

  • Collection: Recover the supernatant containing the extracted compounds.

  • Storage: Store the extract at -20°C until further analysis.

2. Protocol: Microwave-Assisted Extraction (MAE)

This protocol is adapted from the extraction of bioactive compounds from lentil wastes.[19]

  • Preparation: Weigh 400 mg of the powdered plant material.

  • Solvent Addition: Place the sample in a microwave reactor vessel and add 2 mL of the chosen solvent (e.g., deionized water).

  • Microwave Irradiation: Place the vessel in a closed-system microwave reactor. Irradiate the sample at a constant temperature (e.g., 80°C) for a short duration (e.g., 5 minutes) under continuous stirring.

  • Filtration: After extraction, filter the solution through a Whatman No. 1 filter paper to remove solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

3. Protocol: Supercritical Fluid Extraction (SFE)

This protocol is based on the extraction of PCA from Scutellaria barbata D. Don.[3]

  • Preparation: Place the dried and ground plant material (e.g., mean particle size of 0.355 mm) into the extraction vessel of the SFE system.

  • System Setup: Set the system parameters to the desired pressure and temperature (e.g., 27.5 MPa and 75°C).

  • Modifier Addition: Introduce the co-solvent or modifier (e.g., 15.6% v/v water) into the system.

  • CO2 Flow: Set the supercritical CO2 flow rate (e.g., 2.2 mL/min).

  • Extraction: Allow a static extraction period (e.g., 15 minutes) for the supercritical fluid to equilibrate with the sample, followed by a dynamic extraction period (e.g., 100 minutes) where the fluid continuously flows through the sample and is collected.

  • Collection: The extract is collected by depressurizing the CO2, causing the PCA to precipitate out in a collection vessel.

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_post Phase 3: Post-Extraction cluster_purification Phase 4: Purification & Analysis PlantMaterial Dried Plant Material Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Perform Extraction Grinding->Extraction Solvent Select Solvent (e.g., Ethanol, Water) Solvent->Extraction Parameters Set Parameters (Time, Temp, Ratio) Parameters->Extraction ExtractionMethod Choose Extraction Method (UAE, MAE, SFE) ExtractionMethod->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (if necessary) Filtration->Evaporation CrudeExtract Crude PCA Extract Evaporation->CrudeExtract Purification Purification (e.g., SPE, HPLC) CrudeExtract->Purification Analysis Quantification (e.g., HPLC) Purification->Analysis PurePCA Pure this compound Analysis->PurePCA

Caption: General experimental workflow for this compound extraction.

G cluster_material Material Preparation cluster_solvent Solvent System cluster_method Extraction Method Start Low PCA Yield Detected CheckGrinding Is particle size fine and uniform? Start->CheckGrinding OptimizeGrinding Action: Grind material to a fine powder. CheckGrinding->OptimizeGrinding No CheckDrying Was an appropriate drying method used? CheckGrinding->CheckDrying Yes OptimizeGrinding->CheckDrying OptimizeDrying Action: Use freeze-drying to preserve compound. CheckDrying->OptimizeDrying No CheckPolarity Is solvent polarity optimal for PCA? CheckDrying->CheckPolarity Yes OptimizeDrying->CheckPolarity TestSolvents Action: Test a range of solvents with varying polarity. CheckPolarity->TestSolvents No CheckThermal Is the method causing thermal degradation? CheckPolarity->CheckThermal Yes TestSolvents->CheckThermal SwitchMethod Action: Switch to non-thermal methods like UAE or MAE. CheckThermal->SwitchMethod Yes Resolved Yield Improved CheckThermal->Resolved No SwitchMethod->Resolved

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Protocatechuic Acid Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for protocatechuic acid (PCA) antioxidant capacity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during experimental procedures.

General FAQs

Q1: Why do I get different antioxidant capacity values for this compound with different assays (e.g., DPPH, ABTS, FRAP)?

A1: It is common to obtain varying antioxidant capacity values for the same compound across different assays. This is primarily due to the different underlying chemical mechanisms of the assays. The main mechanisms are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

  • SET-based assays , such as FRAP and DPPH, measure the ability of an antioxidant to transfer an electron to reduce an oxidant.

  • HAT-based assays , like ORAC, quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • The ABTS assay can proceed via both SET and HAT mechanisms.

This compound, like other phenolic compounds, may exhibit different efficiencies in these distinct chemical reactions, leading to varied results. For a comprehensive assessment of its antioxidant potential, it is recommended to use a panel of assays covering both mechanisms.

Q2: How does the solvent choice impact the measured antioxidant capacity of this compound?

A2: The choice of solvent can significantly influence the results of antioxidant capacity assays for this compound. In alcoholic solvents like methanol and ethanol, PCA can appear to scavenge more radicals compared to aprotic solvents.[1] This is because alcoholic solvents can participate in the reaction, specifically by nucleophilic attack on the o-quinone intermediate of PCA, which can lead to a regeneration of the catechol structure, allowing it to scavenge more radicals.[1][2] This can result in an overestimation of the antioxidant capacity. When comparing results, it is crucial to use the same solvent system consistently.

Q3: Can the pH of the reaction mixture affect the antioxidant capacity of this compound?

A3: Yes, the pH of the reaction medium is a critical factor. The antioxidant activity of phenolic compounds like this compound is pH-dependent. Changes in pH can alter the ionization of the phenolic hydroxyl groups, which in turn affects their ability to donate hydrogen atoms or electrons. For instance, in the ABTS assay, the radical quenching capacity of tea infusions, which contain phenolic compounds, has been shown to be significantly greater at pH 7.0 compared to pH 4.5.[3][4] It is essential to control and report the pH of the assay conditions to ensure reproducibility and accurate interpretation of results.

Assay-Specific Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Q4: My sample solution turns cloudy after adding the DPPH reagent. What should I do?

A4: Cloudiness or precipitation in the DPPH assay can be caused by the poor solubility of your this compound sample or its reaction products in the assay medium, which is typically ethanol or methanol.[5] If your PCA is in a different solvent, the solvent mixture could also cause precipitation.

  • Troubleshooting Steps:

    • Ensure your PCA sample is fully dissolved in the solvent before adding it to the DPPH solution.

    • If using a different solvent for your sample, try to use a solvent that is miscible with the DPPH solvent (e.g., methanol or ethanol).

    • If the issue persists, you may need to dilute your sample to a concentration where it remains soluble throughout the assay.[5]

Q5: The color of my sample interferes with the absorbance reading at 517 nm. How can I correct for this?

A5: Sample color interference is a known limitation of the DPPH assay. To correct for this, you need to prepare a sample blank for each concentration of your PCA solution.

  • Correction Procedure:

    • For each sample well, prepare a corresponding blank well.

    • In the sample wells, add your PCA sample and the DPPH solution.

    • In the blank wells, add your PCA sample and the solvent used for the DPPH solution (e.g., methanol) without the DPPH reagent.

    • Subtract the absorbance of the sample blank from the absorbance of the corresponding sample well to get the corrected absorbance.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Q6: The initial absorbance of my ABTS•+ working solution is not within the recommended range (e.g., 0.70 ± 0.02 at 734 nm). How do I adjust it?

A6: The absorbance of the ABTS•+ solution is critical for accurate results. If the absorbance is too high or too low, you will need to adjust the dilution of your stock ABTS•+ solution.

  • Adjustment Steps:

    • If the absorbance is too high, add more of the solvent used for dilution (e.g., ethanol or phosphate-buffered saline) to the working solution.

    • If the absorbance is too low, you may need to prepare a fresh working solution with less dilution from the stock or allow the stock solution to incubate for a longer period to ensure complete radical generation.

    • Always mix well and re-measure the absorbance after each adjustment until it falls within the desired range.

Q7: My results for this compound in the ABTS assay are not reproducible. What could be the cause?

A7: Lack of reproducibility in the ABTS assay can stem from several factors:

  • Incubation Time: The reaction between ABTS•+ and antioxidants can be time-dependent. Ensure you are using a consistent and appropriate incubation time for all samples and standards. A fixed endpoint of 6 minutes is common.[6]

  • pH: As mentioned in the general FAQs, pH can significantly impact the results.[3][4] Ensure your buffer is correctly prepared and the final pH of the reaction mixture is consistent.

  • Light Sensitivity: The ABTS•+ radical is light-sensitive. Always store the stock solution in the dark and perform incubations in the dark to prevent degradation of the radical.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

Q8: After adding the FRAP reagent to my sample, the solution does not turn blue, or the color is not stable.

A8: The FRAP assay relies on the reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.[7] A lack of color change or unstable color can indicate a few issues:

  • Reagent Preparation: Ensure the FRAP reagent is prepared correctly by mixing the acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution in the correct proportions.[7] The pH of the acetate buffer is crucial.

  • Sample Solubility: this compound is generally water-soluble, but if your sample is in an organic solvent, it may not be miscible with the aqueous FRAP reagent, preventing the reaction.

  • Interfering Substances: The presence of chelating agents in your sample can interfere with the reaction by binding to the iron ions.

Q9: I am observing turbidity or precipitation in my samples during the FRAP assay.

A9: Turbidity can lead to falsely high absorbance readings.[8] This is often an issue when analyzing complex samples like extracts, but can also occur with pure compounds under certain conditions.

  • Troubleshooting Steps:

    • Centrifuge the samples after the reaction and before the absorbance reading to pellet any precipitate.

    • If the sample is hydrophobic, consider using a modified FRAP protocol that includes a surfactant like Tween 20 to improve solubility.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Q10: The fluorescence decay curves for my this compound samples are inconsistent.

A10: The ORAC assay measures the inhibition of fluorescence decay of a probe (commonly fluorescein) caused by peroxyl radicals generated from AAPH.[10][11] Inconsistent decay curves can be due to:

  • Temperature Fluctuation: The thermal decomposition of AAPH is temperature-dependent. Ensure your plate reader is maintaining a constant temperature (typically 37°C) throughout the assay.

  • Pipetting Errors: The assay is sensitive to small volume changes. Use calibrated pipettes and be consistent with your pipetting technique.

  • AAPH Solution: The AAPH solution should be prepared fresh daily as it is unstable.

Q11: How do I properly analyze and interpret my ORAC data?

A11: ORAC data is typically analyzed by calculating the area under the fluorescence decay curve (AUC).

  • Data Analysis Steps:

    • Subtract the AUC of the blank (no antioxidant) from the AUC of each sample and standard.

    • Plot the net AUC for the standards (usually Trolox) against their concentrations to create a standard curve.

    • Use the standard curve to determine the Trolox Equivalents (TE) of your this compound samples. It is important to note that the final value is a relative measure of antioxidant capacity compared to the standard used.

Data Presentation

Table 1: Relative Antioxidant Activity of this compound (PCA) Compared to Trolox

AssayRelative Antioxidant Activity (IC50(Trolox)/IC50(PCA))
DPPH2.8
ABTS2.3
Ferric Reducing Power (Fe³⁺)3.7
Cupric Reducing Power (Cu²⁺)6.1
Superoxide Anion Radical Scavenging4.2
Hydroxyl Radical Scavenging1.0
Ferrous Ion Chelating Ability (Fe²⁺)2.7
Cupric Ion Chelating Ability (Cu²⁺)1.5

Data compiled from a study by Li et al. (2011). A higher value indicates greater antioxidant activity of PCA relative to Trolox in that specific assay.[12][13]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or 95% ethanol. Store in an amber bottle at 4°C.

    • Prepare a series of standard solutions of Trolox or another suitable standard in the same solvent.

    • Prepare various concentrations of your this compound sample in the same solvent.

  • Assay Procedure (96-well plate):

    • Add 20 µL of your sample, standard, or solvent (for the blank) to the respective wells.

    • Add 180 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm or 519 nm.[14]

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration to determine the IC₅₀ value.

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (final concentrations). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate):

    • Add 10 µL of your sample or standard to a well.

    • Add 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for a fixed time (e.g., 6 minutes) in the dark.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 100 µL of your sample to 3 mL of the FRAP reagent.

    • Incubate at 37°C for a set time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known antioxidant like FeSO₄ or Trolox.

    • Express the results as equivalents of the standard used.

Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer (prepare fresh daily).

    • Prepare a Trolox standard curve in the same buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of your sample or standard to the wells.

    • Add 150 µL of the fluorescein working solution.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin recording the fluorescence (excitation 485 nm, emission 520 nm) every minute for at least 60 minutes.

  • Calculation:

    • Calculate the net Area Under the Curve (AUC) for each sample and standard.

    • Determine the Trolox Equivalents (TE) from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction Mix Reagents, Samples & Standards reagent_prep->reaction sample_prep Sample & Standard Dilution Series sample_prep->reaction incubation Incubation (Time, Temp, Light) reaction->incubation measurement Spectrophotometric/ Fluorometric Reading incubation->measurement calculation Calculate % Inhibition or Area Under Curve measurement->calculation std_curve Generate Standard Curve calculation->std_curve results Determine IC50 or TEAC Value std_curve->results

Caption: A generalized workflow for antioxidant capacity assays.

PCA_DPPH_Reaction cluster_interference Potential Interference PCA This compound (PCA-H) (Antioxidant) PCA_rad PCA• (Antioxidant Radical) PCA->PCA_rad H• donation solvent Solvent Effects (e.g., Methanol can regenerate PCA) DPPH_rad DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_rad->DPPH_H H• acceptance solvent->PCA_rad Influences reaction rate & stoichiometry

Caption: Reaction mechanism of PCA in the DPPH assay and potential solvent interference.

References

Technical Support Center: Metabolic Engineering of Protocatechuic Acid (PCA) Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic engineering of protocatechu-ic acid (PCA) production pathways in microbial hosts.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the engineering and optimization of PCA production strains.

Question: My PCA titer and yield are significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low PCA titer and yield are common challenges that can stem from several factors, from precursor supply to enzyme efficiency and product toxicity. Below is a systematic approach to identifying and addressing the bottleneck.

1. Insufficient Precursor Supply (Carbon Flux to Shikimate Pathway):

  • Problem: The core issue might be a limited supply of the primary precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which are the entry points to the shikimate pathway.[1][2]

  • Troubleshooting Steps:

    • Overexpress Key Genes in Central Metabolism: Enhance the expression of genes that direct carbon flow towards PEP and E4P. For example, overexpressing the gene for transketolase (tktA) can increase the availability of E4P.

    • Eliminate Competing Pathways: Knock out genes that divert PEP and E4P to other pathways. A common target is the PEP:carbohydrate phosphotransferase system (PTS), which consumes PEP during glucose uptake. Deleting ptsG can increase PEP availability for the shikimate pathway.[3]

    • Use Feedback-Resistant Enzymes: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is often subject to feedback inhibition by aromatic amino acids.[1] Use engineered versions of this enzyme (e.g., aroG variants) that are resistant to this inhibition.

2. Inefficient Heterologous Pathway Enzymes:

  • Problem: The heterologously expressed enzymes, particularly 3-dehydroshikimate dehydratase (DSD), may have low activity or stability in your host organism.

  • Troubleshooting Steps:

    • Enzyme Screening: Test DSD enzymes from different microbial sources, as their kinetic properties and stability can vary significantly. For instance, DSD from Acinetobacter pittii has been shown to have high activity.[4]

    • Codon Optimization: Ensure the gene sequences of your pathway enzymes are optimized for the codon usage of your expression host (e.g., E. coli or C. glutamicum).

    • Promoter and Ribosome Binding Site (RBS) Engineering: Optimize the expression levels of pathway enzymes by testing different promoter strengths and RBS sequences. Both overly weak and overly strong expression can be detrimental. Constitutive promoters have been used successfully to balance enzyme expression.[5]

    • Enzyme Activity Assay: Perform in vitro or in cellulo assays to confirm the activity of your key enzymes. A protocol for a DSD enzyme assay is provided in the "Experimental Protocols" section.

3. Product Toxicity and Feedback Inhibition:

  • Problem: PCA is known to be toxic to microbial hosts, inhibiting growth and reducing productivity.[3][4][6] Additionally, PCA can cause feedback inhibition on enzymes within the pathway, including DSD.[4][6]

  • Troubleshooting Steps:

    • Assess PCA Toxicity: Determine the inhibitory concentration of PCA for your specific host strain using a cell viability assay (see "Experimental Protocols"). Growth impairment in E. coli has been observed at concentrations as low as 1.5 g/L.[6]

    • Adaptive Laboratory Evolution (ALE): Evolve your strain to develop higher tolerance to PCA by serially passaging it in media with increasing concentrations of PCA.[4]

    • Process Engineering to Reduce PCA Accumulation:

      • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain a lower, non-toxic concentration of PCA in the bioreactor.

      • Continuous Culture: A continuous fermentation setup can effectively mitigate cytotoxicity by continuously removing the product.[7][8]

      • In Situ Product Removal: Use resins like Amberlite IRA 401 to adsorb PCA from the culture medium as it is produced, although success may vary.[8][9]

    • Protein Engineering: Use or engineer variants of DSD that are less susceptible to product feedback inhibition. For example, the ApAroZR363A variant has been shown to relieve product inhibition.[4]

Troubleshooting Workflow for Low PCA Yield

G start Low PCA Titer/Yield precursor Check Precursor Supply (PEP, E4P) start->precursor enzyme Evaluate Pathway Enzyme Activity (e.g., DSD) start->enzyme toxicity Assess PCA Toxicity & Feedback Inhibition start->toxicity sub_precursor1 Overexpress tktA Delete ptsG precursor->sub_precursor1 Solution sub_precursor2 Use feedback-resistant AroG/F/H precursor->sub_precursor2 Solution sub_enzyme1 Screen DSDs from different organisms enzyme->sub_enzyme1 Solution sub_enzyme2 Optimize codon usage, promoters, and RBSs enzyme->sub_enzyme2 Solution sub_toxicity1 Perform cell viability assays toxicity->sub_toxicity1 Diagnosis sub_toxicity2 Implement fed-batch/ continuous culture toxicity->sub_toxicity2 Solution sub_toxicity3 Use Adaptive Laboratory Evolution (ALE) toxicity->sub_toxicity3 Solution end Improved PCA Production sub_precursor1->end sub_precursor2->end sub_enzyme1->end sub_enzyme2->end sub_toxicity2->end sub_toxicity3->end

Caption: A flowchart for troubleshooting low PCA production.

Question: I'm observing significant formation of acetate as a byproduct. Why is this happening and what can I do to reduce it?

Answer:

Acetate formation is a classic example of "overflow metabolism" in E. coli, occurring when the rate of glucose uptake exceeds the capacity of the tricarboxylic acid (TCA) cycle to process the resulting acetyl-CoA.[3][6][10] This diverts acetyl-CoA to acetate, which is detrimental as it inhibits growth and diverts carbon away from your desired product.

1. Genetic Strategies to Block Acetate Production:

  • Knockout Key Genes in Acetate Pathways: The primary pathways for acetate synthesis from acetyl-CoA and pyruvate should be targeted.

    • pta-ackA Pathway: This is the main pathway from acetyl-CoA. Deleting pta (phosphate acetyltransferase) or ackA (acetate kinase) is a highly effective strategy.[3][10]

    • poxB Pathway: This pathway converts pyruvate directly to acetate. Deleting poxB (pyruvate oxidase) can also reduce acetate formation.[3][10]

    • Combined Deletion: A double knockout of pta and poxB is often the most robust approach to minimizing acetate accumulation.[3]

2. Process and Medium Optimization:

  • Controlled Glucose Feeding: The most effective process-level strategy is to implement a fed-batch fermentation. By controlling the glucose feed rate, you can prevent its accumulation in the medium, thereby avoiding the trigger for overflow metabolism.[11]

  • Optimize Dissolved Oxygen (DO): Insufficient oxygen can exacerbate acetate production. Ensure your bioreactor has adequate aeration and agitation to maintain a sufficient DO level (typically >20-30% saturation).[11]

  • Medium Composition:

    • Nitrogen and Phosphate Limitation: While nitrogen limitation can be detrimental to overall production, phosphorus limitation has been shown to maintain PCA yields while potentially altering byproduct formation.[8][9] Careful balancing of nutrients is key.

    • Trace Metals: The activity of DSD can be influenced by metal ions like Mg²⁺ and Mn²⁺.[12] However, simply increasing trace metal concentrations may not always improve PCA yield or reduce acetate.[8][9]

3. Redirecting Carbon Flux:

  • Enhance TCA Cycle Flux: Increase the metabolic pull towards the TCA cycle to better accommodate the influx of acetyl-CoA. This can be achieved by overexpressing key TCA cycle enzymes like citrate synthase (gltA).[3]

Frequently Asked Questions (FAQs)

Q1: Which host organism is better for PCA production, E. coli or Corynebacterium glutamicum?

Both E. coli and C. glutamicum have been successfully engineered for PCA production. E. coli benefits from a vast genetic toolkit and rapid growth, with reported titers reaching as high as 46.65 g/L.[4] C. glutamicum is generally recognized for its robustness and lower acetate production, making it an attractive alternative. It has been used to produce over 5 g/L of PCA.[7] The choice depends on your specific goals, expertise, and the genetic tools available to you.

Q2: What is the typical inhibitory concentration of PCA for E. coli?

Studies have shown that PCA can completely impair the growth of E. coli at a concentration of 1.5 g/L.[6] However, inhibitory effects can begin at even lower concentrations. It is recommended to perform a toxicity assay with your specific strain to determine its tolerance level.

Q3: My culture medium turns dark brown or black during fermentation. What is causing this?

The darkening of the culture medium is often due to the oxidation and potential polymerization of PCA and other phenolic intermediates, especially under aerobic conditions and at neutral or alkaline pH. While often visually dramatic, it may not always correlate with a significant loss of final product titer.[8]

Q4: Are there alternative biosynthetic pathways to the DSD-mediated conversion of 3-dehydroshikimate (3-DHS)?

Yes, an alternative pathway exists that proceeds from chorismate, a later intermediate in the shikimate pathway. This route uses two enzymes: chorismate pyruvate-lyase (ubiC) to convert chorismate to p-hydroxybenzoate (pHBA), and p-hydroxybenzoate hydroxylase (pobA) to convert pHBA to PCA.[6] However, this pathway is stoichiometrically less favorable as it requires NADPH.[6]

Engineered Protocatechuic Acid (PCA) Biosynthetic Pathway

G cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway E4P Erythrose-4-P DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP aroG/F/H (DAHP Synthase) DHS 3-Dehydroshikimate (3-DHS) DAHP->DHS ... Chorismate Chorismate DHS->Chorismate ... PCA This compound (PCA) DHS->PCA aroZ / asbF (3-DHS Dehydratase) AAs Aromatic Amino Acids Chorismate->AAs AAs->DAHP Feedback Inhibition

Caption: The engineered PCA pathway branching from 3-DHS.

Data Presentation

Table 1: Comparison of Engineered Strains for PCA Production

Host OrganismKey Genetic ModificationsCultivation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliPhenylalanine-overproducing mutant, heterologous DSD expressionFed-batch4.20.19 (0.18 mol/mol)0.079[6]
E. coliSystems engineering, ALE, feedback-resistant DSD (ApAroZR363A)Fed-batch46.650.231.46[4]
C. glutamicumaroE knockout, medium optimizationBatch>5.0N/A~0.07[7]
C. glutamicumMedium optimization, continuous cultureContinuous~4.0 (steady state)N/A0.064[7][8]
S. cerevisiaePathway optimization, deletion of byproduct pathwaysFed-batch0.81N/AN/A[13]

N/A: Not Available

Experimental Protocols

Protocol 1: Quantification of PCA using HPLC

This protocol provides a general method for quantifying PCA in culture supernatants. Optimization may be required based on your specific HPLC system and sample matrix.

  • 1. Sample Preparation:

    • a. Collect 1 mL of culture broth.

    • b. Centrifuge at >12,000 x g for 5 minutes to pellet the cells.

    • c. Carefully collect the supernatant.

    • d. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • e. If necessary, dilute the sample with the mobile phase starting condition to fall within the standard curve range.

  • 2. HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid or acetic acid in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection: UV detector at 250 nm or 280 nm.[15]

    • Gradient Example:

      • 0-15 min: 5-20% B

      • 15-25 min: 20-50% B

      • 25-30 min: 50-95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and equilibrate.

  • 3. Quantification:

    • a. Prepare a standard curve using pure PCA standard (e.g., 1 to 100 µg/mL).

    • b. Run the standards and samples on the HPLC.

    • c. Integrate the peak area corresponding to the retention time of PCA.

    • d. Calculate the concentration in your samples by interpolating from the standard curve.

Protocol 2: Cell Viability Assay for PCA Toxicity

This protocol uses a standard MTT assay to determine the effect of PCA on the viability of your host cells.

  • 1. Materials:

    • 96-well microplates

    • Host cell culture (e.g., E. coli)

    • Appropriate growth medium (e.g., LB or M9)

    • This compound (PCA) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • 2. Procedure:

    • a. Grow a starter culture of your host strain overnight.

    • b. Inoculate fresh medium and grow cells to the early exponential phase (e.g., OD₆₀₀ of ~0.2-0.4).

    • c. In a 96-well plate, add 100 µL of the cell suspension to each well.

    • d. Add varying concentrations of PCA to the wells (e.g., 0, 0.5, 1.0, 1.5, 2.0, 5.0 g/L). Include a media-only blank.

    • e. Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking) for a set period (e.g., 4-6 hours).

    • f. Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16]

    • g. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

    • h. Read the absorbance at 570 nm using a microplate reader.

    • i. Calculate cell viability as a percentage relative to the untreated control (0 g/L PCA).

Protocol 3: Activity Assay for 3-Dehydroshikimate Dehydratase (DSD)

This assay measures DSD activity by quantifying the amount of PCA produced from its substrate, 3-dehydroshikimate (3-DHS), over time.

  • 1. Preparation of Cell Lysate:

    • a. Grow a culture of your engineered strain expressing the DSD enzyme.

    • b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • c. Resuspend the cell pellet in the same buffer and lyse the cells using sonication or a French press.

    • d. Centrifuge the lysate at high speed to pellet cell debris. The supernatant is your crude enzyme extract.

    • e. Determine the total protein concentration of the extract using a Bradford or BCA assay.

  • 2. Enzyme Reaction:

    • a. Prepare a reaction mixture in a microcentrifuge tube containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Cofactors if required (e.g., 1 mM MgCl₂ or MnCl₂).[12]

      • A known amount of crude enzyme extract (e.g., 50-100 µg total protein).

    • b. Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 37-40°C).[12]

    • c. Initiate the reaction by adding the substrate, 3-dehydroshikimate (3-DHS), to a final concentration of ~1 mM.

    • d. Incubate the reaction at the optimal temperature.

    • e. Take time-point samples (e.g., at 0, 5, 10, 20, 30 minutes) and stop the reaction immediately by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).

  • 3. Analysis:

    • a. Centrifuge the quenched samples to pellet any precipitated protein.

    • b. Analyze the supernatant for PCA concentration using the HPLC protocol described above (Protocol 1).

    • c. Calculate the rate of PCA formation. Enzyme activity can be expressed as µmol of PCA produced per minute per mg of total protein (U/mg).

References

Technical Support Center: Degradation of Protocatechuic Acid Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of protocatechuic acid (PCA) under UV light.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the UV degradation of this compound?

A1: The degradation of this compound under UV light can occur through two primary mechanisms: direct photolysis and photocatalysis. In direct photolysis, PCA molecules directly absorb UV photons, leading to their excitation and subsequent decomposition. In photocatalysis, a semiconductor material, such as titanium dioxide (TiO₂), absorbs UV light, generating highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals then attack and degrade the PCA molecules. The degradation of PCA, a non-biodegradable compound, can lead to the formation of more readily biodegradable intermediates through the cleavage of its aromatic ring.[1]

Q2: What are the expected major degradation products of this compound under UV irradiation?

A2: While specific degradation pathways for this compound are not extensively detailed in the provided search results, the degradation of similar phenolic compounds suggests that the process likely involves hydroxylation of the aromatic ring, followed by ring-opening to form various aliphatic acids and smaller molecules. Ultimately, complete mineralization to carbon dioxide and water can be achieved, especially in photocatalytic systems.

Q3: How does pH affect the degradation rate of this compound?

A3: The pH of the solution can significantly influence the degradation rate of phenolic compounds. For photocatalytic degradation using TiO₂, an acidic environment is often beneficial for enhancing the formation rate of hydroxyl radicals, which are key oxidizing agents.[2] The speciation of this compound (dissociated or undissociated form) is also pH-dependent, which can affect its adsorption onto the photocatalyst surface and its reactivity towards ROS.

Q4: What is the role of dissolved oxygen in the photodegradation process?

A4: Dissolved oxygen plays a crucial role, particularly in photocatalysis. It acts as an electron acceptor, preventing the recombination of photogenerated electron-hole pairs on the catalyst surface. This leads to the formation of superoxide radicals (•O₂⁻), which can further contribute to the degradation of organic molecules.

Q5: How can I monitor the degradation of this compound during my experiment?

A5: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] By analyzing samples at different time intervals, you can quantify the decrease in the PCA concentration. UV-Vis spectrophotometry can also be used to observe changes in the absorption spectrum of the solution over time. This compound has characteristic absorbance maxima at approximately 258 nm and 293 nm.[3]

Troubleshooting Guides

Experimental Setup & Procedure
Issue Possible Cause Solution
Inconsistent degradation rates between experiments. Fluctuation in UV lamp intensity or temperature.Ensure the UV lamp has reached a stable output before starting the experiment. Use a cooling system to maintain a constant temperature in the reactor.
Non-homogenous mixing of the photocatalyst.Use a magnetic stirrer at a consistent speed to ensure the photocatalyst remains suspended in the solution.
Low or no degradation observed. Incorrect UV wavelength for the photocatalyst.Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photocatalyst (e.g., <387 nm for TiO₂).
Deactivation of the photocatalyst.Ensure the photocatalyst is properly prepared and not fouled. Consider a regeneration step if reusing the catalyst.
Presence of radical scavengers in the sample matrix.Purify the sample to remove interfering substances.
HPLC Analysis
Issue Possible Cause Solution
Poor peak shape (tailing or fronting). Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.
Column overload.Reduce the injection volume or dilute the sample.
Shifting retention times. Inconsistent mobile phase composition or flow rate.Prepare fresh mobile phase daily and ensure the pump is delivering a constant flow rate. Use a column oven to maintain a stable temperature.
Column contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Ghost peaks appearing in the chromatogram. Carryover from a previous injection.Clean the injector and syringe thoroughly between injections.
Contaminated mobile phase.Use high-purity solvents and filter the mobile phase before use.

Experimental Protocols

Photocatalytic Degradation of this compound using TiO₂

This protocol provides a general procedure for studying the photocatalytic degradation of this compound.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Titanium dioxide (e.g., P25)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

2. Equipment:

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • HPLC system with a C18 column and UV detector

  • Syringe filters (0.22 µm)

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Photocatalytic Reaction:

    • Add a known volume of the PCA stock solution to the photoreactor.

    • Add the desired amount of TiO₂ catalyst (e.g., 1 g/L).

    • Adjust the pH of the suspension to the desired value using HCl or NaOH.

    • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation for HPLC: Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove the TiO₂ particles.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acidified water (e.g., 0.1% formic acid) and acetonitrile in a gradient or isocratic mode.

    • Column: A C18 reversed-phase column is commonly used.

    • Detection: Set the UV detector to monitor the absorbance at one of the PCA's maxima (e.g., 258 nm or 293 nm).[3]

    • Quantification: Create a calibration curve using standard solutions of this compound to quantify its concentration in the samples.

4. Data Analysis:

  • Plot the concentration of this compound as a function of irradiation time.

  • Calculate the degradation efficiency at each time point.

  • Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., pseudo-first-order).

Data Presentation

Table 1: Hypothetical Degradation Data of this compound under UV/TiO₂
Irradiation Time (min)PCA Concentration (mg/L)Degradation (%)
050.00
1535.529.0
3024.850.4
6012.175.8
905.888.4
1202.195.8

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis stock Prepare PCA Stock Solution mix_dark Mix in Dark (Adsorption Equilibrium) stock->mix_dark catalyst Weigh TiO₂ Catalyst catalyst->mix_dark ph_adjust Adjust pH of Solution ph_adjust->mix_dark irradiate UV Irradiation mix_dark->irradiate sample Take Aliquots at Time Intervals irradiate->sample filter_sample Filter to Remove Catalyst sample->filter_sample hplc HPLC Analysis filter_sample->hplc data_analysis Data Analysis (Kinetics) hplc->data_analysis

Caption: Experimental workflow for the photocatalytic degradation of this compound.

photocatalysis_pathway PCA This compound Intermediates Hydroxylated Intermediates (e.g., Trihydroxybenzoic acid) PCA->Intermediates attacked by RingOpening Ring-Opening Products (Aliphatic acids) Intermediates->RingOpening further oxidation Mineralization CO₂ + H₂O RingOpening->Mineralization complete oxidation ROS Reactive Oxygen Species (•OH, •O₂⁻) UV UV Light TiO2 TiO₂ Catalyst TiO2->ROS generates

Caption: Generalized photocatalytic degradation pathway of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of protocatechuic acid (PCA).

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of this compound a primary research goal? A1: this compound (PCA) is a phenolic compound with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] However, its therapeutic potential is limited by its pharmacokinetic profile. Following oral administration, PCA is absorbed rapidly but also undergoes extensive and fast metabolism, primarily through glucuronidation and sulfation in the liver and intestines.[1][2][3] This "first-pass effect" leads to a short half-life and low systemic availability of the free, active form of PCA, necessitating strategies to improve its bioavailability.[4]

Q2: What are the principal metabolic pathways that limit PCA's systemic exposure? A2: The primary metabolic pathways that reduce the bioavailability of free PCA are Phase II conjugation reactions.[3] The two main processes are:

  • Glucuronidation: The attachment of glucuronic acid to PCA's hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). These conjugation processes result in more water-soluble metabolites that are readily excreted in urine and feces, thus limiting the circulation time and concentration of active PCA.[3][5]

Q3: What are the leading strategies to enhance the bioavailability of PCA? A3: Several formulation and delivery strategies are being explored to overcome the pharmacokinetic limitations of PCA:

  • Nanoformulations: Encapsulating PCA into nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from premature metabolism, improve its solubility, and facilitate controlled or targeted release.[6][7] These systems can enhance absorption and prolong systemic circulation.

  • Structural Modification: Chemical modification of PCA, such as esterification, can alter its physicochemical properties (e.g., lipophilicity) to improve its absorption and metabolic stability.[8]

  • Co-administration with Inhibitors: Administering PCA with inhibitors of UGTs or SULTs (e.g., piperine) can reduce its first-pass metabolism, though this approach requires careful consideration of potential drug-drug interactions.

  • Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve the dissolution and absorption of PCA, particularly if its solubility is a limiting factor.[9]

Troubleshooting Guides

Issue 1: High Variability in Plasma PCA Concentrations Across Subjects in Animal Studies
Possible Cause Troubleshooting Steps & Recommendations
Improper Oral Gavage Technique Gavage can induce stress and may lead to inconsistent delivery if not performed correctly.[10][11] Recommendations: 1. Ensure all personnel are thoroughly trained in oral gavage techniques. 2. Use appropriate gavage needle size for the animal model. 3. Consider alternative, less stressful dosing methods like voluntary oral administration or dietary mixing, as these can alter pharmacokinetic profiles.[12][13]
Differences in GI Tract Physiology Food in the stomach can significantly alter the rate and extent of absorption. Recommendations: 1. Standardize fasting times for all animals before dosing (typically overnight fasting with free access to water).[9] 2. Ensure the formulation is a homogenous suspension or solution to deliver a consistent dose.
Genetic Variation in Metabolic Enzymes Different animals, even within the same strain, may have variations in the expression levels of metabolic enzymes (UGTs, SULTs). Recommendations: 1. Increase the number of animals per group (n) to improve statistical power and account for inter-individual variability. 2. If possible, use well-characterized, genetically homogenous animal strains.[14]
Issue 2: Low Cmax and AUC Despite Using a Nanoformulation
Possible Cause Troubleshooting Steps & Recommendations
Poor Formulation Stability In Vivo The nanoformulation may be breaking down prematurely in the harsh environment of the GI tract, leading to the rapid release and metabolism of PCA. Recommendations: 1. Evaluate the stability of your nanoformulation in simulated gastric and intestinal fluids (SGF, SIF) in vitro. 2. Consider using enteric-coated nanoparticles or materials resistant to low pH and enzymatic degradation.[15]
Suboptimal Particle Size or Surface Charge Particle characteristics are critical for absorption. Very large particles may not be absorbed efficiently, while surface charge can influence interactions with the mucus layer. Recommendations: 1. Characterize the particle size, polydispersity index (PDI), and zeta potential of your formulation. Aim for a particle size generally below 200 nm with a narrow PDI for systemic absorption. 2. Modify the surface of nanoparticles (e.g., with PEGylation) to improve mucus penetration.
Rapid Clearance by the Reticuloendothelial System (RES) Nanoparticles can be rapidly cleared from circulation by macrophages in the liver and spleen. Recommendations: 1. As mentioned, PEGylation or coating with other hydrophilic polymers can create a "stealth" effect, reducing RES uptake and prolonging circulation time.
Issue 3: Analytical Issues During LC-MS/MS Quantification
Possible Cause Troubleshooting Steps & Recommendations
Poor Peak Shape (Tailing, Fronting, or Splitting) This can be caused by column contamination, improper mobile phase, or issues with the injection solvent.[16] Recommendations: 1. Column Health: Flush the column or replace it if it's old. Use a guard column to protect the analytical column. 2. Mobile Phase: Ensure the pH of the mobile phase is appropriate for PCA (an acidic mobile phase is common for phenolic acids). 3. Injection Solvent: Dissolve the extracted sample in a solvent that is as weak as, or weaker than, the initial mobile phase to prevent peak distortion.
High Background Noise or Ion Suppression Contaminants from the sample matrix (plasma, tissue homogenate) can co-elute with PCA and interfere with its ionization.[16][17] Recommendations: 1. Sample Preparation: Optimize your sample cleanup method. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than simple protein precipitation.[17] 2. Chromatography: Adjust the LC gradient to achieve better separation between PCA and the interfering compounds. 3. Internal Standard: Use a stable isotope-labeled internal standard for PCA if available, as it can help correct for matrix effects.
Low Signal Intensity or Sensitivity This may result from a dirty ion source, incorrect MS parameters, or sample degradation.[18] Recommendations: 1. Instrument Maintenance: Regularly clean the ion source, capillary, and other key MS components. 2. Parameter Optimization: Optimize MS parameters (e.g., collision energy, capillary voltage) by infusing a pure standard of PCA. 3. Sample Stability: Investigate the stability of PCA in the biological matrix. PCA can degrade in mouse plasma, so samples should be processed quickly and stored at -80°C.[4]

Data Presentation

The following table summarizes typical pharmacokinetic parameters for this compound in mice following oral administration and illustrates the target improvements sought with an enhanced formulation.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter Unformulated PCA (50 mg/kg) [4]Illustrative Enhanced Formulation (50 mg/kg) Description
Tmax (min) 530 - 60Time to reach maximum plasma concentration. A longer Tmax may indicate sustained release.
Cmax (µM) 73.6> 150Maximum plasma concentration. A higher Cmax indicates greater absorption.
t1/2 (min) 16 (terminal)> 90Elimination half-life. A longer half-life indicates slower clearance from the body.
AUC (µM·min) 1456> 4000Area under the plasma concentration-time curve. This reflects total drug exposure.

Note: Data for the "Illustrative Enhanced Formulation" are hypothetical targets to demonstrate the goals of bioavailability enhancement, which include increased overall exposure (AUC), a higher peak concentration (Cmax), and a longer duration in the body (t1/2).

Experimental Protocols

Protocol 1: Preparation of PCA-Loaded Polymeric Nanoparticles

This protocol describes the preparation of PCA-loaded nanoparticles using the solvent evaporation method, a common technique for encapsulating small molecules.

Materials:

  • This compound (PCA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Magnetic stirrer and probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and PCA (e.g., 10 mg) in an organic solvent like dichloromethane (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as 1% w/v PVA in deionized water (e.g., 20 mL).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Sonicate the mixture using a probe sonicator on ice to form a nanoemulsion (oil-in-water).

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent. This will cause the nanoparticles to harden.

  • Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles. Discard the supernatant and wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated PCA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form for storage and future use.

  • Characterization: Before in vivo use, characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a PCA formulation in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (acclimatized for at least one week)

  • PCA formulation (e.g., aqueous solution or nanoparticle suspension)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Preparation: Fast the rats overnight (approx. 12 hours) before the experiment, allowing free access to water. Record the body weight of each animal.

  • Dosing: Administer the PCA formulation to each rat via oral gavage at a predetermined dose (e.g., 50 mg/kg). Include a control group receiving unformulated PCA.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or another appropriate site at predefined time points. A typical schedule for PCA might be: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Immediately after collection, place the blood samples on ice. Centrifuge the blood at 4°C (e.g., 4,000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube and store it at -80°C until LC-MS/MS analysis.

Protocol 3: Plasma Sample Preparation and Analysis by LC-MS/MS

This protocol provides a general method for extracting PCA from plasma and quantifying it.

Materials:

  • Thawed plasma samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled PCA or a structurally similar compound)

  • Acetonitrile (ACN) containing an acid (e.g., 0.1% formic acid) for protein precipitation

  • Vortex mixer and centrifuge

  • LC vials

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Thawing: Thaw the plasma samples, calibration standards, and quality control samples on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 10 µL of the IS working solution. Then, add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Extraction: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the clear supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 5 µL) of the sample into the LC-MS/MS system.

    • LC Separation: Use a C18 column with a gradient elution (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).

    • MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both PCA and the IS.

  • Data Analysis: Quantify the concentration of PCA in the samples by constructing a calibration curve from the standards and calculating the peak area ratio of PCA to the IS.

Mandatory Visualizations

PCA_Bioavailability_Challenges Challenges to this compound Bioavailability cluster_0 Gastrointestinal Tract cluster_1 Metabolism & Excretion cluster_2 Systemic Circulation Oral Oral Administration of PCA Stomach Stomach (Acidic Environment) Oral->Stomach Intestine Small Intestine (Absorption Site) Stomach->Intestine Liver First-Pass Metabolism in Liver & Intestine Intestine->Liver Portal Vein Metabolites Formation of Glucuronide & Sulfate Conjugates Liver->Metabolites Excretion Rapid Excretion via Urine/Feces Metabolites->Excretion Bioavailability Low Systemic Bioavailability of Free PCA Metabolites->Bioavailability Reduced Active Compound Pharmacokinetic_Workflow Experimental Workflow for In Vivo Pharmacokinetic Study Acclimatization 1. Animal Acclimatization (1 week) Fasting 2. Overnight Fasting (~12 hours) Acclimatization->Fasting Dosing 3. Oral Dosing (Gavage) Fasting->Dosing Sampling 4. Serial Blood Sampling (e.g., 0-8 hours) Dosing->Sampling Processing 5. Plasma Separation (Centrifugation) Sampling->Processing Storage 6. Sample Storage (-80°C) Processing->Storage Analysis 7. LC-MS/MS Analysis Storage->Analysis Data 8. Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->Data PCA_Signaling_Pathway Potential Anti-Inflammatory Mechanism of PCA TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation TNFa->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Genes Response Inflammatory Response Genes->Response PCA This compound (PCA) PCA->IKK Inhibition PCA->NFkB Inhibition

References

Technical Support Center: Protocatechuic Acid (PCA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of protocatechuic acid (PCA) during storage. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two to four years.[1][2]

Q2: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are highly susceptible to degradation. It is strongly recommended not to store aqueous solutions for more than one day.[1][2] The stability is significantly influenced by pH, with degradation accelerating in neutral and alkaline conditions.

Q3: What factors contribute to the degradation of this compound during storage?

The primary factors that lead to the degradation of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is a major cause of oxidation.

  • pH: Stability decreases as the pH increases. Neutral to alkaline conditions promote oxidation.

  • Temperature: Higher temperatures accelerate the rate of degradation.[3][4][5]

  • Light: Exposure to light can promote photolytic degradation.

  • Metal Ions: The presence of metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can catalyze oxidation.[6][7][8]

Q4: My this compound powder has turned from white/off-white to a brownish color. Is it still usable?

A color change to brown is an indication of oxidation.[9] For experiments where high purity is critical, it is advisable to use a fresh, unoxidized batch of this compound.

Q5: Can I prepare a stock solution of this compound in an organic solvent?

Yes, this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] These stock solutions are generally more stable than aqueous solutions. For optimal stability, it is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the PCA.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Aqueous solution turns brown or yellow upon preparation or during short-term storage. Oxidation of this compound. This is accelerated by oxygen, light, and neutral to alkaline pH.Prepare fresh solutions for each experiment. If short-term storage is necessary, protect the solution from light by using an amber vial, store at 2-8°C, and consider preparing it in a slightly acidic buffer. For longer-term stability, consider preparing a stock solution in an organic solvent purged with an inert gas.
Precipitation is observed in the aqueous solution. Low solubility in neutral aqueous buffers. The solubility of PCA in PBS (pH 7.2) is approximately 0.14 mg/mL.[1][2]Ensure the concentration does not exceed the solubility limit. For higher concentrations, consider using a co-solvent system or adjusting the pH to the acidic range.
Inconsistent experimental results using this compound solutions. Degradation of this compound leading to a lower effective concentration and the presence of degradation byproducts.Always use freshly prepared aqueous solutions. Validate the concentration of your stock solution via UV-Vis spectrophotometry or HPLC if it has been stored. Implement stabilization protocols if solutions need to be stored.

Quantitative Data on Stability

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Stability of this compound Under Forced Degradation Conditions

ConditionDurationRecovery (%)
Acid Hydrolysis --
Alkaline Hydrolysis --
Neutral Hydrolysis -85.32
Oxidative Degradation --
Dry Heat 3 hours at 80°C80.91
Photolysis --

Data from a stability-indicating HPTLC method development study. The exact conditions for some parameters were not specified in the source.

Table 2: Thermal Decomposition of this compound in Water

TemperatureObservation
Up to 150°CStable
200°CMinor decomposition
250°CAlmost complete decomposition
300-350°CComplete decomposition

These results indicate that while PCA is stable at moderately elevated temperatures, it undergoes significant degradation at higher temperatures.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol aims to minimize oxidation during short-term storage by incorporating an antioxidant (ascorbic acid) and a metal chelating agent (EDTA).

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • pH meter

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Deoxygenate the high-purity water by sparging with an inert gas for at least 30 minutes.

  • To the deoxygenated water, add EDTA to a final concentration of 0.1 mM. EDTA will chelate trace metal ions that can catalyze PCA oxidation.

  • Add ascorbic acid to a final concentration of 1 mM. Ascorbic acid will act as a sacrificial antioxidant.

  • Adjust the pH of the solution to a slightly acidic value (e.g., pH 4-5) using a suitable buffer system or dropwise addition of a dilute acid.

  • Weigh the desired amount of this compound and dissolve it in the prepared stabilization solution.

  • If possible, overlay the final solution with an inert gas before sealing the container.

  • Store the solution at 2-8°C and protected from light. It is still recommended to use this stabilized solution as quickly as possible.

Visualizations

Logical Workflow for Troubleshooting PCA Stability Issues

G Troubleshooting this compound Stability Issues start Start: Inconsistent Results or Solution Discoloration check_solution Is the aqueous solution freshly prepared? start->check_solution fresh_yes Yes check_solution->fresh_yes Yes fresh_no No check_solution->fresh_no No check_storage How is the solid PCA stored? fresh_yes->check_storage prepare_fresh Prepare a fresh aqueous solution before each experiment. fresh_no->prepare_fresh end_node Problem Resolved prepare_fresh->end_node storage_solid Solid check_storage->storage_solid storage_solution Solution check_storage->storage_solution check_solid_conditions Is it stored at -20°C and protected from light? storage_solid->check_solid_conditions check_solvent What is the solvent? storage_solution->check_solvent solid_yes Yes check_solid_conditions->solid_yes solid_no No check_solid_conditions->solid_no check_additives Are stabilizing agents used in the aqueous solution? solid_yes->check_additives correct_solid_storage Store solid PCA at -20°C in a tightly sealed container, protected from light. solid_no->correct_solid_storage correct_solid_storage->end_node solvent_aqueous Aqueous check_solvent->solvent_aqueous solvent_organic Organic check_solvent->solvent_organic aqueous_recommendation Aqueous solutions are highly unstable. Do not store for >24h. solvent_aqueous->aqueous_recommendation check_organic_prep Was the organic solvent purged with inert gas? solvent_organic->check_organic_prep aqueous_recommendation->check_additives organic_yes Yes check_organic_prep->organic_yes organic_no No check_organic_prep->organic_no organic_yes->end_node purge_solvent Purge organic solvents (DMSO, Ethanol, DMF) with N2 or Ar before use. organic_no->purge_solvent purge_solvent->end_node additives_yes Yes check_additives->additives_yes additives_no No check_additives->additives_no additives_yes->end_node use_stabilizers Consider adding an antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA). additives_no->use_stabilizers use_stabilizers->end_node

Caption: A step-by-step guide to diagnosing and resolving common stability issues with this compound.

Chemical Oxidation Pathway of this compound

G Simplified Chemical Oxidation of this compound pca This compound (3,4-dihydroxybenzoic acid) semiquinone Semiquinone Radical pca->semiquinone - H⁺, - e⁻ quinone o-Quinone Derivative semiquinone->quinone - H⁺, - e⁻ polymerization Further Reactions & Polymerization Products (Brown Color) quinone->polymerization oxygen O₂ (Oxygen) oxygen->semiquinone metal_light Metal Ions (e.g., Fe³⁺) or Light (hν) metal_light->semiquinone

Caption: The oxidation of this compound proceeds via radical intermediates to form quinones, which can then polymerize.

References

Technical Support Center: Method Validation for Protocatechuic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of protocatechuic acid (PCA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in complex matrices?

A1: The most prevalent and robust methods for the quantification of this compound (PCA) are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPTLC has also been used for quantification in plant extracts.[4][5] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in highly complex matrices like plasma and tissue homogenates.[1]

Q2: What are the critical parameters to consider during method validation for PCA quantification according to ICH guidelines?

A2: According to ICH guidelines, the core parameters for validating an analytical method for PCA quantification include:[6][7][8]

  • Specificity/Selectivity: The ability to accurately measure PCA in the presence of other components such as impurities, metabolites, or matrix components.[7]

  • Linearity: A demonstrated direct proportionality between the concentration of PCA and the analytical signal over a defined range.[2][8]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[6][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][8]

  • Limit of Detection (LOD): The lowest amount of PCA in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of PCA in a sample which can be quantitatively determined with suitable precision and accuracy.[2][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

  • Stability: The chemical stability of PCA in the given matrix under specific storage and processing conditions.[1]

Q3: How should I prepare and store my samples to ensure the stability of this compound?

A3: this compound is generally stable, but proper handling is crucial. For long-term storage, it is recommended to store PCA as a crystalline solid at -20°C, where it should be stable for at least two years.[9] Stock solutions in organic solvents like ethanol, DMSO, or DMF should also be stored at -20°C or -80°C.[9] Aqueous solutions of PCA are less stable and it is not recommended to store them for more than one day.[9] In biological matrices like human plasma, PCA has been found to be stable for 24 hours at 37°C and can withstand multiple freeze-thaw cycles.[1][10] However, in mouse plasma, it degrades more rapidly.[1][10] It is always recommended to perform stability studies in the specific matrix of interest under your experimental conditions (e.g., bench-top, freeze-thaw, and long-term stability).

Troubleshooting Guides

Matrix: Plasma/Serum
Issue Potential Cause(s) Troubleshooting Steps
Low Recovery Inefficient protein precipitation. Incomplete liquid-liquid extraction (LLE). PCA binding to plasma proteins.Ensure complete protein precipitation by using a sufficient volume of a suitable organic solvent (e.g., acetonitrile, methanol) and vortexing thoroughly. For LLE, acidification of the plasma sample (e.g., with formic acid to pH 2) can improve the extraction efficiency of PCA into organic solvents like ethyl acetate.[1] Evaluate different extraction solvents or consider solid-phase extraction (SPE).
High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-elution of phospholipids and other endogenous components.Optimize chromatographic separation to better resolve PCA from interfering matrix components. Employ a more rigorous sample clean-up method, such as SPE with a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent. Use a matrix-matched calibration curve to compensate for consistent matrix effects. Utilize a stable isotope-labeled internal standard (SIL-IS) for PCA if available.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Column overload. Contamination of the analytical column.Adjust the mobile phase pH to ensure PCA is in a single ionic state (e.g., using formic or acetic acid). Dilute the sample extract to avoid overloading the column. Use a guard column and/or implement a column washing step in your gradient to remove strongly retained matrix components.
Matrix: Urine
Issue Potential Cause(s) Troubleshooting Steps
High Variability in Results Significant inter-sample variability in urine composition (e.g., pH, salt content, organic constituents).[11]Normalize PCA concentration to creatinine levels to account for dilution differences. Implement a robust sample preparation method that can handle the variability, such as SPE. Direct injection of diluted urine is often problematic due to severe signal suppression.[11]
Interference from Metabolites Presence of PCA glucuronide and sulfate conjugates.To quantify total PCA, include a hydrolysis step (enzymatic or acidic) to convert conjugates back to the free acid form before extraction. Be aware that this will not allow for the separate quantification of free and conjugated forms. To quantify free and conjugated forms separately, develop a chromatographic method that can resolve these different species.[12][13]
Inconsistent Recoveries Inefficient extraction due to the high polarity of the urine matrix.Solid-phase extraction is generally more effective than LLE for urine samples.[11] Test different SPE sorbents (e.g., mixed-mode, polymeric) to find the one with the best retention and elution characteristics for PCA.
Matrix: Plant Extracts & Tissue Homogenates
Issue Potential Cause(s) Troubleshooting Steps
Co-eluting Interfering Peaks Presence of other phenolic compounds with similar structures (e.g., gallic acid, caffeic acid, vanillic acid).[2][14]Optimize the HPLC/UPLC gradient to achieve better resolution of PCA from other phenolic acids.[15] Use a high-resolution mass spectrometer (HRMS) to differentiate PCA from isobaric interferences. For plant extracts, consider a selective sample preparation technique like molecularly imprinted solid-phase extraction (MISPE).[16]
Low Extraction Efficiency Incomplete cell lysis and extraction from the solid matrix.For tissue homogenates, use a bead-beating homogenizer for efficient cell disruption.[17] For plant materials, optimize the extraction solvent, temperature, and time. An extraction with methanol or acetone is often effective.[4][5]
Instrument Contamination and Carryover High concentrations of pigments (e.g., chlorophylls) and lipids in the extracts.Implement a thorough sample clean-up step, such as SPE or LLE, to remove pigments and lipids. Use a divert valve on the LC system to direct the early-eluting, unretained components to waste instead of the mass spectrometer. Incorporate a robust column wash at the end of each chromatographic run.

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of this compound using different analytical methods.

Table 1: LC-MS/MS Method Validation Parameters for PCA in Human and Mouse Plasma [1][18]

ParameterHuman PlasmaMouse Plasma
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%RSD) 1.18 - 11.8%1.18 - 11.8%
Inter-day Precision (%RSD) 1.18 - 11.8%1.18 - 11.8%
Accuracy (% Recovery) 92 - 110%92 - 110%
Matrix Effect 100 - 111%100 - 111%
Recovery 76 - 82%76 - 82%

Table 2: HPLC-UV Method Validation Parameters for PCA in Plant Extracts [2][19][20][21]

ParameterDate Seed ExtractPhellinus Mushroom ExtractTrigasornmas Recipe
Linearity Range 0.5 - 20 µg/mL1 - 10 µg/mL1.56 - 100 µg/mL
Correlation Coefficient (r²) 0.997> 0.991.000
Limit of Detection (LOD) 0.376 µg/mL0.5 µg/mL0.25 µg/mL
Limit of Quantification (LOQ) 1.141 µg/mL1.0 µg/mL0.0625 µg/mL
Precision (%RSD) < 2%< 3%Intra-day: 1.961%, Inter-day: 0.760%
Accuracy (% Recovery) Not Reported102.00 - 106.68%Not Reported

Experimental Protocols

Protocol 1: Quantification of this compound in Human/Mouse Plasma by LC-MS/MS

This protocol is based on the method described by Chen et al. (2012).[1][18]

1. Sample Preparation: a. To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled PCA or a structurally similar compound). b. Acidify the sample by adding a small volume of formic acid to reach a pH of approximately 2. c. Perform a liquid-liquid extraction by adding 1.0 mL of ethyl acetate. Vortex for 15 minutes. d. Centrifuge at 12,000 rpm for 1 minute to separate the layers. e. Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.2% formic acid). g. Centrifuge the reconstituted solution at 12,000 rpm for 2 minutes. h. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 250 mm, 5 µm particle size) is suitable.
  • Mobile Phase: A gradient elution using water with formic acid (e.g., 0.1%) as mobile phase A and acetonitrile or methanol with formic acid as mobile phase B.
  • Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
  • Injection Volume: 10 - 25 µL.
  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode.
  • MRM Transitions: Monitor the transition for PCA (e.g., m/z 153 -> 109) and the internal standard.

Protocol 2: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol is a general procedure based on several published methods.[2][22][23]

1. Extraction from Plant Material: a. Grind the dried plant material to a fine powder. b. Extract a known amount of the powder with a suitable solvent (e.g., methanol, ethanol, or an aqueous-organic mixture) using techniques like sonication or Soxhlet extraction. c. Filter the extract to remove solid particles. d. The extract may be further purified using solid-phase extraction if significant interferences are present. e. Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • HPLC Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient elution is typically employed, using an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
  • Flow Rate: Typically around 1.0 mL/min.
  • Detection: UV detection at a wavelength where PCA has significant absorbance, such as 260 nm or 280 nm.
  • Quantification: Use an external standard calibration curve prepared with pure PCA standard.

Signaling Pathways and Experimental Workflows

experimental_workflow_plasma plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add acidify Acidify (Formic Acid) is_add->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle centrifuge1 Centrifuge lle->centrifuge1 evaporate Evaporate Organic Layer centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze

signaling_pathway_nrf2 PCA This compound JNK JNK Activation PCA->JNK Nrf2_P Nrf2 Phosphorylation JNK->Nrf2_P Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_P->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., GPx, GR) ARE->Antioxidant_enzymes Oxidative_stress Reduced Oxidative Stress Antioxidant_enzymes->Oxidative_stress

signaling_pathway_apoptosis PCA This compound PI3K_Akt Inhibition of PI3K/Akt Pathway PCA->PI3K_Akt Ras_NFkB Downregulation of Ras/NF-κB Pathway PCA->Ras_NFkB p53 Upregulation of p53 PCA->p53 Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition Ras_NFkB->Apoptosis inhibition Bax Increased Bax p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

Validation & Comparative

Protocatechuic Acid vs. Gallic Acid: A Comparative Guide on Antioxidant and Antidiabetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antioxidant and antidiabetic properties of two prominent phenolic compounds: protocatechuic acid (PCA) and gallic acid (GA). By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

At a Glance: Key Differences and Structural Comparison

This compound (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid) are both naturally occurring phenolic acids found in a variety of fruits, vegetables, and medicinal plants.[1] Their structural similarity, differing only by a single hydroxyl group on the aromatic ring, leads to overlapping yet distinct biological activities. Gallic acid's additional hydroxyl group is often cited as a reason for its generally superior antioxidant and certain antidiabetic effects.[2]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the antioxidant and antidiabetic potencies of this compound and gallic acid.

In Vitro Antioxidant Activity
AssayThis compound (IC50)Gallic Acid (IC50)Key Findings & References
DPPH Radical Scavenging ~2.8 times less potent than Trolox~1.03 µg/mLGallic acid generally exhibits stronger DPPH radical scavenging activity.[3][4]
ABTS Radical Scavenging ~2.3 times less potent than Trolox~1.03 µg/mLGallic acid is a more potent ABTS radical scavenger.[3][4]
Ferric Reducing Antioxidant Power (FRAP) Lower reducing powerHigher reducing powerGallic acid shows a greater ability to reduce ferric ions.[5]
Hydroxyl Radical Scavenging Effective scavengerEffective scavengerBoth compounds demonstrate hydroxyl radical scavenging capabilities.[2]
In Vitro Antidiabetic Activity: Enzyme Inhibition
EnzymeThis compound (IC50)Gallic Acid (IC50)Key Findings & References
α-Amylase Inhibition Generally weaker inhibitionGenerally stronger inhibitionGallic acid tends to be a more potent inhibitor of α-amylase.[6][7]
α-Glucosidase Inhibition 1.76 µM1.22 µMGallic acid shows significantly higher inhibitory effect on α-glucosidase.[2][8]
In Vivo Antidiabetic Effects: Animal Studies
Animal ModelCompound & DosageDurationKey Outcomes & References
Streptozotocin (STZ)-induced diabetic rats PCA (50, 100, 200 mg/kg BW/day)45 daysDose-dependent reduction in plasma glucose and HbA1c; increase in plasma insulin.[9][10]
STZ-induced diabetic rats GA (40 mg/kg BW/day)8 weeksSignificant reduction in serum glucose, triglycerides, and cholesterol.[11]
High-fat diet and STZ-induced diabetic rats PCA (50 and 100 mg/kg)-Reversed changes in serum biochemical parameters related to cardiac dysfunction.[12]
Fructose-fed STZ-induced diabetic rats GA (in combination with metformin)21 daysLowered serum glucose levels.[13]

Signaling Pathways in Antioxidant and Antidiabetic Action

Both this compound and gallic acid exert their effects through the modulation of complex signaling pathways.

Antioxidant Signaling Pathways

This compound and gallic acid enhance the cellular antioxidant defense system primarily through the activation of the Nrf2 signaling pathway.[3][14][15] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Antioxidant_Pathway PCA This compound Nrf2 Nrf2 PCA->Nrf2 GA Gallic Acid GA->Nrf2 ROS Reactive Oxygen Species (ROS) ROS->Nrf2 activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Oxidative_Stress reduces

Antioxidant signaling pathway of PCA and GA.
Antidiabetic Signaling Pathways

The antidiabetic effects of these phenolic acids are mediated through multiple pathways, including the enhancement of insulin signaling and the modulation of glucose metabolism. Both compounds have been shown to activate key components of the insulin signaling cascade, such as IRS-1, PI3K, and Akt, leading to increased GLUT4 translocation and glucose uptake.[4][16][17] Gallic acid has also been reported to activate the AMPK signaling pathway.[16]

Antidiabetic_Pathway PCA This compound Insulin_Receptor Insulin Receptor PCA->Insulin_Receptor GA Gallic Acid GA->Insulin_Receptor AMPK AMPK GA->AMPK IRS1 IRS-1 Insulin_Receptor->IRS1 activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake promotes

Antidiabetic signaling pathways of PCA and GA.

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the antioxidant and antidiabetic properties of this compound and gallic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound and gallic acid in methanol.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate, followed by 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of PCA/GA start->prep_samples mix Mix Sample (100 µL) + DPPH (100 µL) in 96-well plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[2]

Procedure:

  • Reagent Preparation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and gallic acid.

  • Reaction: Add 20 µL of each sample concentration to a 96-well plate, followed by 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The inhibition is measured by the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is monitored at 405 nm.[18]

Procedure:

  • Reagent Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of pNPG in the same buffer.

  • Sample Preparation: Prepare various concentrations of this compound and gallic acid.

  • Reaction: In a 96-well plate, pre-incubate 50 µL of each sample concentration with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding 50 µL of the pNPG solution.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Amylase Inhibition Assay

Principle: This assay measures the inhibition of α-amylase, a key enzyme in carbohydrate digestion. The assay is based on the reduction of starch hydrolysis, which can be quantified by measuring the amount of reducing sugars produced using the dinitrosalicylic acid (DNSA) method.

Procedure:

  • Reagent Preparation: Prepare a solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9). Prepare a 1% starch solution in the same buffer.

  • Sample Preparation: Prepare various concentrations of this compound and gallic acid.

  • Reaction: Pre-incubate 50 µL of each sample concentration with 50 µL of the α-amylase solution at 37°C for 10 minutes in a 96-well plate.

  • Initiation: Add 50 µL of the starch solution to initiate the reaction and incubate for 20 minutes at 37°C.

  • Termination and Color Development: Stop the reaction by adding 100 µL of DNSA reagent and heat in a boiling water bath for 5 minutes.

  • Measurement: After cooling, measure the absorbance at 540 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

Both this compound and gallic acid are potent natural compounds with significant antioxidant and antidiabetic properties. The available experimental data consistently suggest that gallic acid, with its additional hydroxyl group, generally exhibits superior in vitro antioxidant and α-glucosidase and α-amylase inhibitory activities compared to this compound.[2][8] In vivo studies support the efficacy of both compounds in ameliorating diabetic conditions, although direct comparative in vivo studies are less common.

The choice between this compound and gallic acid for further research and development may depend on the specific therapeutic target and desired potency. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the mechanisms of action and potential applications of these promising phenolic acids.

References

In Vivo Validation of Protocatechuic Acid's Anti-Inflammatory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of protocatechuic acid (PCA) against established anti-inflammatory agents. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and elucidation of the underlying signaling pathways.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-inflammatory effects across various preclinical in vivo models. Its efficacy is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.

Carrageenan-Induced Paw Edema Model

This widely used model of acute inflammation involves injecting carrageenan into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The volume of the paw is measured at different time points to quantify the extent of inflammation and the efficacy of anti-inflammatory treatments.

Table 1: Effect of this compound vs. Diclofenac on Carrageenan-Induced Paw Edema in Mice [1][2][3]

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) - 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Control (Carrageenan)-0.45 ± 0.04-
This compound250.28 ± 0.0337.8
This compound500.21 ± 0.0253.3
Diclofenac Sodium200.19 ± 0.02*57.8

*p < 0.05 compared to the carrageenan control group.

Cotton Pellet-Induced Granuloma Model

This model is used to assess the chronic anti-inflammatory activity of a compound. Sterile cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue. The dry weight of the granuloma is measured after a specific period, with a reduction in weight indicating an anti-inflammatory effect.

Table 2: Effect of this compound on Cotton Pellet-Induced Granuloma in Rats [4][5]

Treatment GroupDose (mg/kg)Dry Granuloma Weight (mg) (Mean ± SEM)Inhibition of Granuloma Formation (%)
Control-45.8 ± 2.1-
This compound2535.2 ± 1.823.1
This compound5028.7 ± 1.537.3
This compound10022.4 ± 1.2*51.1

*p < 0.05 compared to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation Models

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It is used to create various in vivo models, including acute lung injury and mastitis, to study the efficacy of anti-inflammatory agents.

Table 3: Effect of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice [6]

Treatment GroupDose (mg/kg)Total Cells in BALF (x10⁴) (Mean ± SD)Neutrophils in BALF (x10⁴) (Mean ± SD)TNF-α in BALF (pg/mL) (Mean ± SD)IL-6 in BALF (pg/mL) (Mean ± SD)
Control (LPS)-45.2 ± 3.832.1 ± 2.9482.5 ± 41.31256.7 ± 109.8
This compound3021.7 ± 2.114.8 ± 1.5215.3 ± 20.1589.4 ± 52.7

*p < 0.05 compared to the LPS control group. BALF: Bronchoalveolar Lavage Fluid.

Table 4: Effect of this compound on Myeloperoxidase (MPO) Activity in LPS-Induced Mastitis in Mice [7]

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue) (Mean ± SD)
Control (LPS)-2.67 ± 0.43
This compound101.43 ± 0.26
This compound201.03 ± 0.33
This compound300.88 ± 0.15*

*p < 0.05 compared to the LPS control group.

Experimental Protocols

Carrageenan-Induced Paw Edema
  • Animals: Male Swiss albino mice are typically used.

  • Groups: Animals are divided into a control group, a carrageenan group, PCA-treated groups (e.g., 25 and 50 mg/kg), and a standard drug group (e.g., diclofenac sodium, 20 mg/kg).[1][2]

  • Administration: PCA and the standard drug are administered orally for a specified period (e.g., 5 consecutive days) before the induction of inflammation.[1][2]

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

Cotton Pellet-Induced Granuloma
  • Animals: Male Wistar rats are commonly used.

  • Procedure: Under light ether anesthesia, a small incision is made in the groin region. A sterile, pre-weighed cotton pellet (e.g., 10 mg) is inserted subcutaneously.

  • Treatment: Animals are treated with PCA (e.g., 25, 50, and 100 mg/kg) or a vehicle daily for a specified period (e.g., 7 days).

  • Harvesting: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are dissected out.

  • Analysis: The pellets are dried in an oven at 60°C until a constant weight is achieved. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is then determined.[4][5]

LPS-Induced Acute Lung Injury
  • Animals: Male BALB/c mice are often used.

  • Treatment: Mice are pretreated with PCA (e.g., 30 mg/kg) or a vehicle, typically 1 hour before LPS administration.[6]

  • Induction of Injury: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in saline is administered intratracheally.

  • Sample Collection: After a set time (e.g., 6 hours), the animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with saline. The lungs may also be collected for histological analysis and to determine the wet/dry weight ratio.[6]

  • Analysis: Total and differential cell counts in the BALF are performed. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF are measured using ELISA kits.[6]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In an inflammatory state, signaling molecules like LPS activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6]

This compound has been shown to inhibit this cascade by preventing the degradation and phosphorylation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB Release NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkappaB_NFkB IκBα-NF-κB (Inactive) PCA This compound PCA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The general workflow for assessing the in vivo anti-inflammatory activity of a compound like PCA involves several key stages, from animal selection to data analysis.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C Pre-treatment with PCA or Vehicle/Standard Drug B->C D Induction of Inflammation (e.g., Carrageenan, LPS) C->D E Measurement of Inflammatory Parameters D->E F Sample Collection (Blood, Tissue, BALF) E->F G Biochemical & Histological Analysis F->G H Statistical Analysis & Data Interpretation G->H

References

A Comparative Analysis of the Bioactivity of Protocatechuic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protocatechuic acid (PCA), a simple phenolic acid widely distributed in plants, fruits, and vegetables, has garnered significant attention for its diverse pharmacological activities. As a major metabolite of anthocyanins, PCA exhibits a broad spectrum of therapeutic potential, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Chemical modification of PCA through esterification has been explored as a strategy to enhance its bioavailability and biological efficacy, primarily by increasing its lipophilicity. This guide provides a comparative analysis of the bioactivity of this compound and its various esters, supported by available experimental data, detailed methodologies, and visualizations of key signaling pathways.

I. Comparative Bioactivity Data

The esterification of this compound has been shown to modulate its biological activities. The following tables summarize available quantitative data comparing PCA and its esters. It is important to note that direct comparative studies across a wide range of esters and bioactivities are limited, and the presented data is compiled from various sources.

Antioxidant Activity

The antioxidant capacity of PCA and its esters is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Source
This compound (PCA)ABTS125.18[3]

Note: Data from a single study is presented. Other studies have shown that the radical scavenging activity of PCA esters increases with the length of the alkyl chain (methyl, ethyl, propyl).[4]

Anti-inflammatory Activity

The anti-inflammatory effects of PCA and its esters are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in cell models.

Quantitative comparative data for a series of PCA esters is limited in the reviewed literature. However, studies indicate that PCA exhibits anti-inflammatory properties by inhibiting NO production and the secretion of cytokines like TNF-α.[1] Esterification is suggested to enhance these effects.[4]

Anticancer Activity

The cytotoxic effects of PCA and its esters against various cancer cell lines are evaluated by determining their IC50 values.

CompoundCell LineIC50 (µM)Source
This compound (PCA)HepG2-Data not found
This compound (PCA)MCF-7-Data not found
This compound (PCA)HeLa-Data not found
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Source
This compound Ethyl EsterStaphylococcus aureus16 - 1024[6][7][8][9]

Note: The MIC values for ethyl protocatechuate against various clinical isolates of S. aureus are presented. Comparative data for PCA and other esters under the same conditions is not available in the cited sources. The wide range of MICs reflects the varying susceptibility of different bacterial strains.

II. Experimental Protocols

This section details the methodologies for key experiments cited in the bioactivity analysis of this compound and its esters.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound and its esters) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the reaction with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: RAW 264.7, a murine macrophage cell line, is stimulated with LPS to induce an inflammatory response, which includes the production of NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound and its esters) for a specific duration (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

  • Griess Assay:

    • An aliquot of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.

  • Calculation of NO Inhibition: The concentration of nitrite in the samples is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.

III. Signaling Pathway Visualizations

This compound and its esters exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in their anti-inflammatory and cellular regulatory activities.

G Experimental Workflow for DPPH Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution mix Mix DPPH Solution with Samples prep_dpph->mix prep_samples Prepare PCA/Ester Dilutions prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

DPPH Assay Workflow

G Inhibition of NF-κB Signaling by PCA/Esters LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB Translocation to Nucleus NFkB_dimer NF-κB (p65/p50) Cytoplasmic Complex NFkB_dimer->IkB Inhibition NFkB_dimer->NFkB_nuc Release Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_exp PCA_Esters PCA / Esters PCA_Esters->IKK Inhibits PCA_Esters->NFkB_nuc Inhibits

Inhibition of NF-κB Pathway

G Modulation of MAPK Signaling by PCA/Esters Stress Cellular Stress / LPS MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK Activation MAPKK->p38_JNK AP1 AP-1 Activation p38_JNK->AP1 Inflammation Inflammation Apoptosis AP1->Inflammation PCA_Esters PCA / Esters PCA_Esters->MAPKKK Inhibits PCA_Esters->p38_JNK Inhibits

Modulation of MAPK Pathway

IV. Conclusion

The available evidence strongly suggests that this compound and its esters are promising bioactive compounds with a wide range of pharmacological effects. Esterification of this compound, which increases its lipophilicity, appears to be a viable strategy for enhancing its antioxidant, anti-inflammatory, and antimicrobial activities. The length of the alkyl chain in the ester group may also play a crucial role in determining the extent of this enhancement.

Further research is warranted to conduct direct, systematic comparative studies of this compound and a homologous series of its esters across various biological assays. Such studies would provide more definitive quantitative data and a clearer understanding of the structure-activity relationships, which is essential for the rational design and development of new therapeutic agents based on the this compound scaffold. The modulation of key signaling pathways such as NF-κB and MAPK by these compounds underscores their potential in treating diseases with an inflammatory component.

References

A Comparative Guide to Analytical Methods for the Quantification of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of protocatechuic acid (PCA), a phenolic compound of significant interest in the pharmaceutical and food industries for its antioxidant, anti-inflammatory, and anti-cancer properties. The selection of an appropriate analytical method is critical for accurate quantification in diverse matrices, ranging from herbal extracts to biological fluids. This document outlines the performance characteristics and detailed experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Methods.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of various validated methods to facilitate an informed decision.

ParameterHPLC-UV/DADLC-MS/MSElectrochemical (DPV)
Linearity Range 1 - 100 µg/mL[1][2]1 - 1000 ng/mL[3][4]0.1 - 1.2 x 10⁻⁵ M
Limit of Detection (LOD) 0.075 - 0.5 µg/mL[1][2]Not explicitly stated, LLOQ is 1 ng/mL[3][4]Not explicitly stated
Limit of Quantification (LOQ) 0.0625 - 1.0 µg/mL[1][2]1 - 2 ng/mL[3][5]0.1 x 10⁻⁵ M[6]
Accuracy (% Recovery) 91.10 - 106.68%[1][2]92 - 110%[3][4]Not explicitly stated
Precision (% RSD) < 3%[1][2]1.18 - 11.8%[3][4]Not explicitly stated
Typical Matrix Herbal Extracts, Formulations[1][2][7]Plasma, Biological Fluids[3][4][5][8]Aqueous Solutions[6]
Methodology Workflow

The general workflow for the analysis of this compound in a sample involves sample preparation, chromatographic separation (for HPLC and LC-MS), detection, and data analysis. The following diagram illustrates a typical workflow for an HPLC-based method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing extraction Extraction filtration Filtration extraction->filtration injection Injection filtration->injection separation C18 Column Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: General workflow for HPLC-based quantification of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is widely used for the quantification of this compound in herbal extracts and pharmaceutical formulations due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: 254 nm or 280 nm.[1][2]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.[1][2]

  • Sample Preparation: The sample preparation will vary depending on the matrix. For herbal extracts, a common procedure involves solvent extraction (e.g., with methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex biological matrices such as plasma.[3][4]

Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal standard (IS), if available.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • Scan Mode: Selected Reaction Monitoring (SRM).[5] The specific precursor and product ion transitions for this compound would need to be optimized.

Procedure:

  • Standard Preparation: Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., methanol).

  • Sample Preparation (Plasma): A liquid-liquid extraction is commonly employed. Acidify the plasma sample and extract with a solvent like ethyl acetate. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.[3][5]

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantification: The quantification is based on the peak area ratio of the analyte to the internal standard (if used) versus the concentration of the calibration standards.

Electrochemical Method (Differential Pulse Voltammetry - DPV)

Electrochemical methods can provide a rapid and sensitive alternative for the determination of this compound, particularly in simpler matrices.

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, platinum auxiliary electrode, and a reference electrode like Ag/AgCl).

Reagents:

  • Supporting electrolyte (e.g., phosphate buffer solution).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the supporting electrolyte. Prepare a series of standard solutions by serial dilution.

  • Analysis:

    • Place a known volume of the supporting electrolyte in the electrochemical cell.

    • Record the background voltammogram.

    • Add a known concentration of the this compound standard and record the differential pulse voltammogram.

    • The oxidation or reduction peak current will be proportional to the concentration of this compound.[6]

  • Quantification: A calibration curve is constructed by plotting the peak current against the concentration of the this compound standards. The concentration in an unknown sample is determined by measuring its peak current and interpolating from the calibration curve. The DPV measurements have been shown to provide useful calibration graphs in the concentration range of 0.1-1.2 x 10⁻⁵ M for this compound.[6]

References

A Comparative Analysis of Protocatechuic Acid and Ferulic Acid in Anti-Aging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China – December 13, 2025] – A comprehensive review of existing experimental data reveals a detailed comparison of the anti-aging properties of two prominent phenolic compounds, protocatechuic acid (PCA) and ferulic acid (FA). This guide synthesizes findings on their antioxidant capacities, enzymatic inhibition, and influence on key signaling pathways pertinent to skin aging, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making.

Executive Summary

Both this compound and ferulic acid exhibit significant anti-aging potential through various mechanisms, including antioxidant activity and modulation of skin-degrading enzymes. Ferulic acid generally demonstrates superior radical scavenging and collagenase inhibition, while this compound shows a slight advantage in tyrosinase inhibition. Their distinct mechanisms of action on cellular signaling pathways present different, yet equally valuable, avenues for anti-aging interventions.

Quantitative Comparison of Anti-Aging Properties

The following tables summarize the available quantitative data from comparative in vitro studies on the efficacy of this compound and ferulic acid in key anti-aging assays. Lower IC50 values indicate greater potency.

Antioxidant AssayThis compound (PCA) IC50Ferulic Acid (FA) IC50Reference
ABTS Radical Scavenging 125.18 µg/mL35.55 µg/mL[1][2][3]
DPPH Radical Scavenging Not explicitly stated, but graphical data suggests lower activity than FANot explicitly stated, but graphical data suggests higher activity than PCA[1]
H2O2 Scavenging Not explicitly stated, but graphical data suggests lower activity than FANot explicitly stated, but graphical data suggests higher activity than PCA[1]
FRAP (Ferric Reducing Antioxidant Power) Not explicitly stated, but graphical data suggests lower activity than FANot explicitly stated, but graphical data suggests higher activity than PCA[1]
Enzyme Inhibition AssayThis compound (PCA) IC50Ferulic Acid (FA) IC50Reference
Collagenase Inhibition 126.16 µg/mL52.85 µg/mL[1][2][3]
Tyrosinase Inhibition 246.42 µg/mL253.58 µg/mL[1][2][3]
Hyaluronidase Inhibition 107.6 µg/mL396.1 µg/mL[4]
Elastase Inhibition Data not available in direct comparisonData not available in direct comparison

Signaling Pathways in Skin Aging

This compound and ferulic acid exert their anti-aging effects by modulating distinct signaling pathways involved in the cellular response to oxidative stress and inflammation, processes central to skin aging.

This compound (PCA) has been shown to influence the MAPK and SIRT1/NF-κB signaling pathways .[5][6][7] By modulating these pathways, PCA can help to suppress inflammatory responses and reduce the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.

PCA_Signaling_Pathways cluster_UVA UVA Radiation cluster_Cell Human Dermal Fibroblast UVA UVA ROS ↑ ROS UVA->ROS MAPK MAPK Activation (p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB AP1 AP-1 Activation MAPK->AP1 MMP1 ↑ MMP-1 Expression AP1->MMP1 NFkB->MMP1 Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation PCA This compound PCA->MAPK Inhibits PCA->NFkB Inhibits SIRT1 SIRT1 PCA->SIRT1 Activates SIRT1->NFkB Inhibits

Caption: this compound's role in MAPK and NF-κB signaling.

Ferulic Acid (FA) modulates the AMPK, TGF-β/Smad, and NF-κB signaling pathways .[8][9] Activation of AMPK by ferulic acid can enhance cellular stress resistance, while its inhibition of the TGF-β/Smad pathway can prevent the UV-induced reduction of procollagen synthesis.[8] Similar to PCA, FA also inhibits the NF-κB pathway to reduce inflammation and MMP production.[8]

FA_Signaling_Pathways cluster_Stimuli Cellular Stress / UV Radiation cluster_Cell Skin Cell Stimuli Stress/UV ROS ↑ ROS Stimuli->ROS TGFb_R TGF-β Receptor Stimuli->TGFb_R Inhibits NFkB NF-κB Activation ROS->NFkB AMPK AMPK Stress_Resistance ↑ Stress Resistance ↓ Senescence AMPK->Stress_Resistance Smad Smad Complex TGFb_R->Smad Procollagen ↓ Procollagen Synthesis Smad->Procollagen Normally promotes MMPs ↑ MMPs NFkB->MMPs FA Ferulic Acid FA->AMPK Activates FA->TGFb_R Protects from UV inhibition FA->NFkB Inhibits

Caption: Ferulic Acid's modulation of AMPK, TGF-β/Smad, and NF-κB pathways.

Experimental Protocols

This section provides a summary of the methodologies used in the key comparative studies cited.

Antioxidant Activity Assays

A general workflow for assessing antioxidant activity involves preparing the respective radical solution and measuring the change in absorbance upon addition of the test compound.

Antioxidant_Assay_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Analysis Reagent_Prep Prepare Radical Solution (e.g., DPPH, ABTS) Mix Mix Sample with Radical Solution Reagent_Prep->Mix Sample_Prep Prepare Serial Dilutions of PCA and FA Sample_Prep->Mix Incubate Incubate in Dark (Specific Time/Temp) Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: General workflow for in vitro antioxidant assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A solution of DPPH in methanol is prepared. The test compound is added, and the mixture is incubated in the dark. The decrease in absorbance at 517 nm is measured, indicating the radical scavenging capacity.[1]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is added to the ABTS•+ solution, and the decrease in absorbance at 734 nm is measured.[1]

  • H2O2 (Hydrogen Peroxide) Scavenging Assay: A solution of hydrogen peroxide is prepared in phosphate buffer. The test compound is added, and the decrease in absorbance at 230 nm is measured after a specific incubation time.[1]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl3, is prepared. The test compound is added, and the formation of a blue-colored ferrous-TPTZ complex is measured by the increase in absorbance at 593 nm.[1]

Enzyme Inhibition Assays

The general principle of these assays is to measure the activity of the enzyme in the presence and absence of the inhibitor.

Enzyme_Inhibition_Workflow cluster_Setup Assay Setup cluster_Reaction Enzymatic Reaction cluster_Measurement Measurement & Analysis Enzyme_Inhibitor Pre-incubate Enzyme with PCA or FA Add_Substrate Add Substrate to Initiate Reaction Enzyme_Inhibitor->Add_Substrate Control Prepare Control (Enzyme + Buffer) Control->Add_Substrate Incubate Incubate at Optimal Conditions Add_Substrate->Incubate Measure_Product Measure Product Formation or Substrate Depletion (Spectrophotometry) Incubate->Measure_Product Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Product->Calculate_Inhibition

Caption: General workflow for enzyme inhibition assays.

  • Collagenase Inhibition Assay: The assay typically uses a synthetic peptide substrate that mimics collagen. The cleavage of this substrate by collagenase releases a fluorescent or colored product. The inhibitory effect of PCA or FA is determined by the reduction in the signal.[1][2][3]

  • Tyrosinase Inhibition Assay: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.[1][2][3]

  • Elastase Inhibition Assay: Porcine pancreatic elastase is commonly used with a specific substrate, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide. The release of p-nitroaniline upon substrate cleavage is measured at 410 nm.[10][11]

  • Hyaluronidase Inhibition Assay: This turbidimetric assay measures the ability of the enzyme to degrade hyaluronic acid. The remaining hyaluronic acid is precipitated with an acidic albumin solution, and the turbidity is measured. A decrease in turbidity indicates higher enzyme activity and lower inhibition.[12][13][14]

Conclusion

This comparative guide highlights the distinct yet complementary anti-aging profiles of this compound and ferulic acid. Ferulic acid's superior antioxidant and anti-collagenase activities suggest its strong potential in preventing the breakdown of the dermal matrix. This compound, with its notable hyaluronidase inhibition and slight edge in tyrosinase inhibition, offers a valuable tool for maintaining skin hydration and preventing hyperpigmentation. The elucidation of their respective impacts on cellular signaling pathways provides a roadmap for targeted therapeutic strategies in dermatology and cosmetology. Further head-to-head clinical trials are warranted to translate these in vitro findings into practical applications.

References

The Synergistic Dance of Antioxidants: Protocatechuic Acid in Combination with Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the combined effects of antioxidant compounds is paramount in the quest for more potent and effective therapeutic agents. This guide provides a comparative analysis of the synergistic antioxidant effects of protocatechuic acid (PCA) when combined with other phenolic compounds, supported by experimental data from various in vitro assays.

This compound, a simple phenolic acid found in a variety of fruits, vegetables, and medicinal herbs, is well-regarded for its antioxidant properties.[1][2][3] However, emerging research indicates that its efficacy can be significantly enhanced when used in combination with other phenols, a phenomenon known as synergism. This guide delves into the experimental evidence of these synergistic interactions, presents the methodologies used to quantify them, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Analysis of Synergistic Effects

The synergistic antioxidant activity of this compound with other phenolic compounds has been evaluated using various established antioxidant assays. The following tables summarize the quantitative data from key studies, showcasing the enhanced radical scavenging and reducing power of these combinations compared to the individual compounds.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging capacity of antioxidants.[4] A higher percentage of Radical Scavenging Activity (% RSA) indicates greater antioxidant potential.

Table 1: Synergistic Effects of this compound with Other Phenols in DPPH Assay

Phenolic Combination (Equimolar)Individual % RSA (this compound)Individual % RSA (Other Phenol)Theoretical Additive % RSAExperimental % RSA of MixtureInteractionReference
This compound + Gallic Acid35%61%48%67.58 ± 2.8%Synergism[5]
This compound + Chlorogenic Acid35%28%31.5%--[5]
This compound + Vanillic Acid35%11%23%-Antagonism[6]

Note: The study by Palafox-Carlos et al. (2012) demonstrated significant synergism between this compound and gallic acid, where the experimental antioxidant capacity was notably higher than the calculated additive value.[5] Conversely, an antagonistic effect was observed with vanillic acid.[6]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][7] Higher FRAP values indicate greater reducing power.

Table 2: Synergistic Effects of this compound with Other Phenols in FRAP Assay

Phenolic Combination (Equimolar)ConcentrationExperimental FRAP Value of Mixture (µM Fe²⁺)Theoretical Additive FRAP Value (µM Fe²⁺)% Difference (Synergy/Antagonism)Reference
This compound + Gentisic Acid100 µM358200+79%[8]
This compound + Syringic Acid100 µM344269+28%[8]

Note: A study on the combined antioxidant activity of ten phenolic acids revealed that mixtures containing this compound, particularly with gentisic acid, exhibited a strong synergistic effect in the FRAP assay, especially at lower concentrations.[8]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals. Higher ORAC values, typically expressed as Trolox Equivalents (TE), indicate greater antioxidant capacity.

Table 3: Synergistic Effects of this compound with Other Phenols in ORAC Assay

Phenolic Combination (Equimolar)ConcentrationExperimental ORAC Value of Mixture (µM TE)Theoretical Additive ORAC Value (µM TE)% Difference (Synergy/Antagonism)Reference
This compound + Gallic Acid5 µM10260+70%[8]
This compound + Vanillic Acid5 µM8258+41%[8]
This compound + Syringic Acid5 µM9063+43%[8]

Note: In the ORAC assay, most mixtures of hydroxybenzoic acids, including those with this compound, demonstrated a synergistic effect.[8] However, it is noteworthy that a mixture of gallic and vanillic acids showed an antagonistic effect in this particular assay.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Test samples (this compound, other phenols, and their mixtures) dissolved in a suitable solvent

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer (capable of measuring absorbance at ~517 nm)

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.[4]

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test sample solution to the DPPH working solution.[9]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][9]

  • Measurement: The absorbance of the solution is measured at 517 nm.[4][9]

  • Calculation: The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Test samples and positive control

  • Spectrophotometer (capable of measuring absorbance at ~734 nm)

  • 96-well microplate or cuvettes

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is produced by reacting the ABTS stock solution with potassium persulfate.[11] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11]

  • Preparation of Working Solution: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Reaction Mixture: A specific volume of the test sample is added to the ABTS•⁺ working solution.[13]

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[13]

  • Measurement: The absorbance is measured at 734 nm.[11]

  • Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Materials:

  • FRAP reagent: prepared fresh by mixing acetate buffer (pH 3.6), TPTZ solution, and ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[5]

  • Test samples and positive control (e.g., FeSO₄ solution)

  • Spectrophotometer (capable of measuring absorbance at ~593 nm)

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of FRAP Reagent: The three components of the FRAP reagent are mixed together on the day of the assay.[5]

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the pre-warmed (37°C) FRAP reagent.[5]

  • Incubation: The reaction mixture is incubated at 37°C for a short period (e.g., 4-6 minutes).[5]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[14]

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with that of a ferrous sulfate standard curve. The results are expressed as µM Fe²⁺ equivalents.

Visualizing the Mechanisms and Workflows

To further aid in the understanding of synergistic antioxidant effects, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and a typical experimental workflow.

SynergyMechanism cluster_0 Antioxidant Action cluster_1 Synergistic Regeneration Free_Radical Free Radical (R•) Phenol_A This compound (Ph-A-OH) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• Phenol_A_Radical Phenol A Radical (Ph-A-O•) Phenol_A->Phenol_A_Radical Donates H• Phenol_A_Radical->Phenol_A Regenerated Phenol_B Other Phenol (Ph-B-OH) Phenol_A_Radical->Phenol_B Interaction Phenol_B_Radical Phenol B Radical (Ph-B-O•) Phenol_B->Phenol_B_Radical Donates H• to Ph-A-O•

Caption: Proposed mechanism of antioxidant synergy between two phenols.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis A Prepare Stock Solutions (PCA, Other Phenols) B Prepare Equimolar Mixtures A->B C Perform DPPH, FRAP, ABTS Assays on Individual Compounds and Mixtures B->C D Measure Absorbance/ Calculate % Inhibition or Equivalents C->D E Calculate Theoretical Additive Effect D->E F Compare Experimental and Theoretical Values E->F G Determine Synergy, Additivity, or Antagonism (e.g., Combination Index) F->G

Caption: Experimental workflow for assessing antioxidant synergy.

Conclusion

The presented data strongly support the existence of synergistic antioxidant effects when this compound is combined with other phenolic compounds. The degree of synergy is dependent on the specific combination of phenols, their concentrations, and the assay method used for evaluation. For researchers in drug development and related fields, these findings highlight the potential of formulating antioxidant combinations to achieve enhanced therapeutic efficacy. The provided experimental protocols and workflow diagrams serve as a practical guide for further investigation into these promising synergistic interactions. Future research should focus on elucidating the precise molecular mechanisms of synergy and evaluating these combinations in more complex biological systems.

References

Protocatechuic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of protocatechuic acid, detailing its performance in laboratory assays and preclinical models.

This compound (PCA), a simple phenolic acid widely distributed in plants, fruits, and traditional herbal medicines, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Extensive research, spanning from cell-based assays to animal studies, has demonstrated its potential as a potent antioxidant, anti-inflammatory, anticancer, and neuroprotective agent.[4][5][6][7] This guide provides a comparative overview of the in vitro and in vivo efficacy of PCA, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to aid researchers and drug development professionals in their understanding and application of this promising natural compound.

Antioxidant Efficacy: From Radical Scavenging to Enzymatic Upregulation

This compound's primary mechanism of action is often attributed to its potent antioxidant properties. In vitro studies consistently demonstrate its ability to directly scavenge a variety of free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components.[1][8] This direct antioxidant activity translates to a protective effect in in vivo models, where PCA has been shown to enhance the endogenous antioxidant defense system.[2][5]

Quantitative Comparison of Antioxidant Activity
ParameterIn Vitro ResultsIn Vivo ResultsReference(s)
Radical Scavenging Relative antioxidant activity (vs. Trolox):- DPPH: 2.8- ABTS: 2.3- Superoxide anion: 4.2- Hydroxyl radical: 1.0Increased activity of antioxidant enzymes:- Superoxide Dismutase (SOD)- Catalase (CAT)- Glutathione Peroxidase (GPx)Reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][9][10],[2][5]
Metal Chelation Relative antioxidant activity (vs. Trolox):- Ferrous ions (Fe2+): 2.7- Cupric ions (Cu2+): 1.5Not typically measured directly, but contributes to the overall reduction in oxidative stress.[1][9][10]
Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay [11][12][13] This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction: A defined volume of each PCA concentration is mixed with the DPPH working solution. A blank (solvent + DPPH) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the PCA solution. The IC50 value (the concentration of PCA required to scavenge 50% of the DPPH radicals) is then determined.

In Vivo: Measurement of Antioxidant Enzyme Activity in Animal Tissues [2][5] This protocol involves treating animals with PCA and then measuring the activity of key antioxidant enzymes in their tissues.

  • Animal Model: Male Sprague-Dawley rats or Swiss albino mice are commonly used.

  • Treatment: Animals are administered PCA orally or via intraperitoneal injection at specific doses (e.g., 5-50 mg/kg body weight) for a defined period (e.g., 7-45 days). A control group receives the vehicle.

  • Tissue Collection: After the treatment period, animals are euthanized, and target organs (e.g., brain, liver) are collected.

  • Tissue Homogenization: The tissues are homogenized in a suitable buffer to prepare a tissue lysate.

  • Enzyme Assays: Commercially available assay kits are used to measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the tissue lysates, following the manufacturer's instructions.

  • Data Analysis: The enzyme activities in the PCA-treated groups are compared to those in the control group to determine the effect of PCA on the endogenous antioxidant defense system.

Signaling Pathway

Antioxidant_Pathway PCA This compound JNK JNK PCA->JNK activates Nrf2_Keap1 Nrf2-Keap1 (cytosolic) JNK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 (nuclear) Nrf2_Keap1->Nrf2 dissociation & translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes upregulates transcription

Caption: PCA activates the JNK/Nrf2 signaling pathway.

Anti-inflammatory Efficacy: Quelling the Inflammatory Cascade

PCA exhibits significant anti-inflammatory properties by modulating key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators. In vitro studies using cell lines like RAW 264.7 macrophages and BV2 microglia demonstrate PCA's ability to inhibit the production of nitric oxide (NO), prostaglandins, and various cytokines.[4][14] These findings are corroborated by in vivo studies where PCA administration has been shown to reduce edema and suppress inflammatory responses in various animal models.[15][16][17]

Quantitative Comparison of Anti-inflammatory Activity
ParameterIn Vitro Results (LPS-stimulated RAW 264.7 cells)In Vivo Results (Carrageenan-induced paw edema)Reference(s)
Inhibition of Pro-inflammatory Mediators Dose-dependent decrease in:- TNF-α- IL-1β- IL-6- NO- PGE2Significant reduction in paw edema volume.Decreased levels of TNF-α, IL-1β, and IL-6 in edematous tissue.[4][14][18],[15][17]
Enzyme Inhibition Inhibition of iNOS and COX-2 expression.Reduced expression of iNOS and COX-2 in inflamed tissue.[4],[17]
Experimental Protocols

In Vitro: Measurement of Inflammatory Cytokines in Macrophages [4][14] This protocol assesses the effect of PCA on the production of inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of PCA (e.g., 1-25 µM) for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Sample Collection: After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine levels in the PCA-treated groups are compared to the LPS-only treated group to determine the inhibitory effect of PCA.

In Vivo: Carrageenan-Induced Paw Edema in Rodents [15][17] This is a classic model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are pre-treated with PCA orally at different doses (e.g., 25-100 mg/kg body weight) or a standard anti-inflammatory drug (e.g., diclofenac sodium) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group using the formula: (Vc - Vt) / Vc * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates PCA This compound PCA->NFkB_pathway inhibits PCA->MAPK_pathway inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_pathway->Pro_inflammatory_Mediators upregulates MAPK_pathway->Pro_inflammatory_Mediators upregulates

Caption: PCA inhibits LPS-induced inflammatory responses.

Anticancer Efficacy: Targeting Proliferation and Metastasis

PCA has demonstrated promising anticancer effects in a variety of cancer cell lines and animal models. Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[19][20][21]

Quantitative Comparison of Anticancer Activity
ParameterIn Vitro ResultsIn Vivo ResultsReference(s)
Cytotoxicity Dose-dependent inhibition of cell viability in various cancer cell lines (e.g., HepG2, A549, AGS). IC50 values vary depending on the cell line.Reduction in tumor incidence and number of tumors in a mouse skin carcinogenesis model.[21],[19]
Apoptosis Induction Increased expression of pro-apoptotic proteins (e.g., Bax, Caspase-3) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).Not explicitly quantified in the provided results, but implied by tumor reduction.[22]
Anti-metastasis Inhibition of cancer cell migration and invasion in wound healing and Boyden chamber assays.Down-regulation of metastasis-related proteins (e.g., Ras, p-Akt) in liver tissues of mice injected with melanoma cells.[20]
Experimental Protocols

In Vitro: MTT Assay for Cell Viability This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549 human lung cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of PCA for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of PCA that inhibits 50% of cell growth.

In Vivo: Mouse Skin Carcinogenesis Model [19] This model is used to evaluate the chemopreventive potential of a compound against tumor promotion.

  • Animal Model: Female CD-1 mice are used.

  • Initiation: A single topical application of a carcinogen, such as benzo[a]pyrene (B[a]P), is applied to the dorsal skin of the mice.

  • Promotion: Two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically twice weekly for a specified period (e.g., 20 weeks).

  • Treatment: PCA (at various doses, e.g., 5, 10, or 20 µmol) is applied topically a few minutes before each TPA application.

  • Observation: The mice are monitored weekly for the appearance of skin tumors. The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are recorded.

  • Data Analysis: The tumor data from the PCA-treated groups are compared to the TPA-only treated group to assess the inhibitory effect of PCA on tumor promotion.

Signaling Pathway

Anticancer_Pathway PCA This compound Ras_Akt_NFkB Ras/Akt/NF-κB Pathway PCA->Ras_Akt_NFkB down-regulates Apoptosis_pathway Apoptosis Pathway PCA->Apoptosis_pathway activates MMP2 MMP-2 Production Ras_Akt_NFkB->MMP2 inhibits Metastasis Cancer Cell Metastasis MMP2->Metastasis promotes Bax_Caspase3 ↑ Bax, Caspase-3 Apoptosis_pathway->Bax_Caspase3 Bcl2 ↓ Bcl-2 Apoptosis_pathway->Bcl2 Cell_Death Apoptotic Cell Death Bax_Caspase3->Cell_Death Bcl2->Cell_Death

Caption: PCA inhibits metastasis and induces apoptosis.

Neuroprotective Efficacy: Shielding the Nervous System

PCA has demonstrated significant neuroprotective effects in both in vitro and in vivo models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][6][23][24] Its neuroprotective mechanisms are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate neuronal signaling pathways.[23][25][26]

Quantitative Comparison of Neuroprotective Activity
ParameterIn Vitro Results (6-hydroxydopamine-treated PC12 cells)In Vivo Results (Rodent models of neurodegeneration)Reference(s)
Cell Viability Increased cell viability and decreased lactate dehydrogenase (LDH) release.Attenuation of dopaminergic neuron loss.[23][24]
Cognitive Function Not applicable.Improved locomotor and motor activities in diabetic rats.No significant effect on memory performance in healthy rats.[25][27]
Biochemical Markers Upregulation of antioxidant enzymes (HO-1, SOD, CAT).Inhibition of NF-κB activation and iNOS expression.Improved pancreatic, cerebral, and cerebellar architecture in diabetic rats.[23],[25]
Experimental Protocols

In Vitro: Neuroprotection Assay in PC12 Cells [23][24] This assay evaluates the ability of PCA to protect neuronal-like cells from a neurotoxin.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media.

  • Treatment: Cells are pre-treated with PCA for a specific duration before being exposed to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), to induce neuronal damage.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Data Analysis: The cell viability in the PCA-treated groups is compared to the group treated with the neurotoxin alone to determine the protective effect of PCA.

In Vivo: Behavioral Tests in Rodent Models [25][27] Various behavioral tests are used to assess the impact of PCA on cognitive and motor functions in animal models of neurological disorders.

  • Animal Model: Animal models relevant to specific neurodegenerative diseases are used, such as streptozotocin (STZ)-induced diabetic rats for studying diabetes-related neurotoxicity.

  • Treatment: Animals are treated with PCA (e.g., 50 mg/kg body weight, orally) for a specified duration.

  • Behavioral Assessment: A battery of behavioral tests is conducted, which may include:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Novel Object Recognition Test: To evaluate learning and memory.

    • Morris Water Maze: To assess spatial learning and memory.

    • Forelimb Grip Test: To measure motor strength.

  • Data Analysis: The performance of the PCA-treated animals in these tests is compared to that of the untreated disease model group and a healthy control group.

Experimental Workflow

Neuroprotection_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model PC12_culture Culture PC12 Cells PCA_pretreatment_vitro Pre-treat with PCA PC12_culture->PCA_pretreatment_vitro Neurotoxin_exposure Expose to Neurotoxin (e.g., 6-OHDA) PCA_pretreatment_vitro->Neurotoxin_exposure Cell_viability_assay Assess Cell Viability (MTT, LDH) Neurotoxin_exposure->Cell_viability_assay Animal_model Induce Neurodegeneration (e.g., STZ-induced diabetes) PCA_treatment_vivo Administer PCA Animal_model->PCA_treatment_vivo Behavioral_tests Conduct Behavioral Tests (Open Field, etc.) PCA_treatment_vivo->Behavioral_tests Biochemical_analysis Biochemical & Histological Analysis of Brain Tissue Behavioral_tests->Biochemical_analysis

Caption: Workflow for assessing neuroprotective efficacy.

References

A Comparative Guide to the Pharmacokinetics of Protocatechuic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of protocatechuic acid (PCA) and its primary metabolites. This compound, a simple phenolic acid found in a variety of plant-based foods and a major metabolite of dietary anthocyanins, has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of PCA as a therapeutic agent. This guide synthesizes key experimental data to offer a clear comparison of its pharmacokinetic behavior across different species and in relation to its metabolites.

Data Presentation: Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound and its metabolites vary significantly across species and depending on the administered compound. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDosingCmaxTmaxAUCt1/2Reference
Mouse50 mg/kg PCA (oral)73.6 µM5 min1456 µM·min (AUC0→8h)2.9 min (absorption), 3 min (initial elimination), 16 min (terminal elimination)[1][2]
Rat150 mg/kg Protocatechuic ethyl ester (oral)1.50 ± 0.08 µg/mL0.25 h0.92 ± 0.02 µg·h/mL (AUC0→∞)0.16 ± 0.07 h (absorption), 0.43 ± 0.02 h (elimination)[3][4]

Table 2: Comparative Pharmacokinetics of this compound and its Metabolites in Humans after Oral Consumption of Chicory (248 µmol PCA)

AnalyteCmax (nmol/L)Tmax (h)t1/2z (h)Reference
Free this compound327311.72 ± 0.35[5]
Glucuronide Conjugates519Not Specified6.12 ± 1.09[5]
Sulfate Conjugates340Not Specified5.42 ± 1.12[5]

Table 3: Pharmacokinetics of this compound as a Metabolite of Cyanidin-3-Glucoside in Humans

AnalyteCmaxTmaxReference
Cyanidin-3-glucoside1.9 ± 0.6 nmol/L0.5 h[6][7]
This compound492 ± 62 nmol/L2 h[6][7]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of the key protocols used.

Study 1: Pharmacokinetics of PCA in Mice[1][2]
  • Animal Model: CF-1 mice.

  • Drug Administration: A single oral dose of 50 mg/kg PCA in an aqueous solution.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: A sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated for the measurement of PCA concentrations in mouse plasma. The method demonstrated a linearity of 1-1000 ng/mL with a lower limit of quantification of 1 ng/mL.

  • Pharmacokinetic Analysis: Plasma concentration-time profiles were analyzed using a two-compartmental model with WinNonlin software to determine pharmacokinetic parameters.

Study 2: Pharmacokinetics of PCA in Rats after Administration of Protocatechuic Ethyl Ester[3][4]
  • Animal Model: Female Wistar rats.

  • Drug Administration: A single oral dose of 150 mg/kg protocatechuic ethyl ester.

  • Sample Collection: Blood samples were collected at predetermined time intervals.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.

Study 3: Comparative Pharmacokinetics of PCA and its Metabolites in Humans[5]
  • Study Design: An open-label, single-dose pharmacokinetic trial with 16 healthy adult participants.

  • Intervention: Participants consumed 150 g of chicory containing 248 µmol of this compound after a 3-day low-phytochemical diet and overnight fasting.

  • Sample Collection: Blood, urine, and fecal samples were collected before and up to 24 hours after chicory consumption.

  • Analytical Method: The concentrations of free PCA and its glucuronide/sulfate-conjugated forms were measured in the biological samples.

  • Pharmacokinetic Analysis: A non-compartmental model was used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC0–24, and terminal elimination half-life (t1/2z).

Mandatory Visualization

Metabolic Pathway of this compound

The following diagram illustrates the metabolic journey of this compound, from its origin as a metabolite of anthocyanins to its subsequent conjugation into glucuronidated and sulfated forms.

Metabolic_Pathway_of_Protocatechuic_Acid Anthocyanins Anthocyanins (from diet) PCA This compound (PCA) Anthocyanins->PCA Metabolism (Gut Microbiota) Glucuronide PCA-Glucuronide (Metabolite) PCA->Glucuronide Glucuronidation Sulfate PCA-Sulfate (Metabolite) PCA->Sulfate Sulfation Excretion Excretion (Urine and Feces) PCA->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for Human Pharmacokinetic Study

This diagram outlines the workflow of the clinical study investigating the pharmacokinetics of this compound and its metabolites in humans.

Experimental_Workflow Start Start: Recruit Healthy Volunteers Diet 3-Day Low-Phytochemical Diet Start->Diet Fasting Overnight Fasting Diet->Fasting Intervention Oral Consumption of Chicory (Containing PCA) Fasting->Intervention Sampling Blood, Urine, and Fecal Sample Collection (0-24 hours) Intervention->Sampling Analysis LC-MS/MS Analysis of PCA and Metabolites Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental model) Analysis->PK_Analysis End End: Determine PK Parameters PK_Analysis->End

References

Protocatechuic Acid: A Natural Alternative to Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables, is gaining significant attention for its potent antioxidant properties.[1][2][3][4] As the demand for natural and safer alternatives to synthetic antioxidants grows, particularly due to concerns about the potential adverse effects of compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), a thorough evaluation of PCA's efficacy is crucial.[3] This guide provides an objective comparison of the antioxidant activity of this compound against commonly used synthetic antioxidants, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency.

Data from in vitro studies demonstrate that this compound exhibits significantly higher antioxidant activity compared to the synthetic antioxidant Trolox (a water-soluble analog of vitamin E) and is competitive with BHT across a range of assays.

Antioxidant AssayThis compound (PCA)TroloxBHTBHARelative Activity (PCA vs. Trolox)¹
DPPH Radical Scavenging SuperiorStandardStandard-2.8x higher[1][2][4][5]
ABTS Radical Scavenging SuperiorStandardStandard-2.3x higher[1][2][4][5]
Superoxide Anion Scavenging SuperiorStandard--4.2x higher[1][2][4][5]
Hydroxyl Radical Scavenging ComparableStandard--1.0x (Comparable)[1][2][4][5]
Ferric Reducing Power (Fe³⁺) SuperiorStandardStandard-3.7x higher[1][2][4][5]
Cupric Reducing Power (Cu²⁺) SuperiorStandard-Standard6.1x higher[1][2][4][5]
Ferrous Ion Chelation (Fe²⁺) SuperiorStandardStandard-2.7x higher[1][2][4][5]
Cupric Ion Chelation (Cu²⁺) SuperiorStandardStandard-1.5x higher[1][2][4][5]

¹Relative antioxidant activity is calculated as the ratio of IC50(Trolox) / IC50(PCA). A value greater than 1 indicates that PCA is more potent than Trolox.[1][2][4][5]

Key Findings:

  • This compound consistently demonstrates superior free radical scavenging activity in both DPPH and ABTS assays compared to Trolox and BHT.[2]

  • PCA is a significantly more effective reductant of ferric (Fe³⁺) and cupric (Cu²⁺) ions than Trolox, BHT, and BHA, indicating strong electron-donating capabilities.[2]

  • The ability of PCA to chelate metal ions, particularly iron and copper, is a crucial antioxidant mechanism, as these ions can otherwise catalyze the formation of highly reactive hydroxyl radicals.[5]

  • While comparable to Trolox in scavenging hydroxyl radicals, PCA shows markedly superior activity against superoxide anions.[1][2][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key assays used to generate the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in ethanol or methanol).

    • Test compounds (PCA, Trolox, BHT) dissolved in a suitable solvent (e.g., ethanol) to various concentrations.

    • Ethanol (95%) or Methanol.

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 96-well plate or cuvette, mix a specific volume of the DPPH solution (e.g., 2.7 mL) with a smaller volume of the sample solution (e.g., 0.3 mL).[3]

    • A control is prepared using the solvent instead of the antioxidant solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[6]

    • Measure the absorbance of the solution at approximately 517-519 nm.[2][6]

  • Calculation: The percentage of radical scavenging activity (inhibition) is calculated using the formula: Inhibition % = [(A₀ - Aₛ) / A₀] × 100[3] Where A₀ is the absorbance of the control and Aₛ is the absorbance in the presence of the sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM).

    • Potassium persulfate (e.g., 2.45 mM).

    • Phosphate buffer or ethanol.

    • Test compounds (PCA, Trolox) at various concentrations.

  • Procedure:

    • Generate the ABTS•⁺ radical by reacting the ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

    • Dilute the ABTS•⁺ solution with the appropriate buffer or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.[6]

    • Add a small volume of the test sample to a larger volume of the diluted ABTS•⁺ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3][6]

  • Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to act as a reductant. It is based on the reduction of the ferricyanide (Fe³⁺) complex to the ferrous (Fe²⁺) form, which is monitored by measuring the formation of Perl's Prussian blue at 700 nm.

  • Reagents:

    • Phosphate buffer (0.2 M, pH 6.6).

    • Potassium ferricyanide [K₃Fe(CN)₆] solution (1%).

    • Trichloroacetic acid (TCA) solution (10%).

    • Ferric chloride (FeCl₃) solution (0.1%).

    • Test compounds (PCA, Trolox, BHT) at various concentrations.

  • Procedure:

    • Mix the test sample with phosphate buffer and potassium ferricyanide solution.

    • Incubate the mixture at 50°C for 20 minutes.

    • Stop the reaction by adding TCA solution.

    • Centrifuge the mixture to separate the supernatant.

    • Mix the supernatant with distilled water and ferric chloride solution.

    • Measure the absorbance at 700 nm. An increased absorbance indicates increased reducing power.[3]

  • Calculation: The reducing power is typically compared to a standard, and results are expressed relative to the activity of the positive control.

Mechanisms of Action & Signaling Pathways

This compound exerts its antioxidant effects through multiple mechanisms. It can directly neutralize free radicals by donating a hydrogen atom or an electron, a process facilitated by its dihydroxyphenyl structure.[2] Furthermore, PCA's ability to chelate transition metals like iron and copper prevents them from participating in oxidative reactions.[5]

Beyond direct scavenging, PCA can also enhance the body's endogenous antioxidant defenses. Studies suggest that PCA can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. When activated by antioxidants like PCA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) PCA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Protective Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Upregulates

Caption: Simplified Nrf2 signaling pathway activation by this compound (PCA).

antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (PCA, Trolox, BHT) C Prepare Serial Dilutions A->C B Prepare Radical Solution (e.g., DPPH, ABTS) D Mix Sample with Radical Solution C->D E Incubate (Dark, Room Temp) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I J Comparative Result I->J Compare Potency

References

Safety Operating Guide

Proper Disposal of Protocatechuic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of protocatechuic acid (PCA) is a critical component of laboratory safety and environmental responsibility. As a compound that causes skin, eye, and respiratory irritation, adherence to established protocols is essential to ensure the safety of all personnel and to prevent environmental contamination.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research or drug development setting.

Hazard Identification and Safety Summary

This compound, while not classified as acutely toxic, carcinogenic, or mutagenic, presents several hazards that necessitate careful handling. Understanding these risks is fundamental to its safe management and disposal.

Hazard ClassificationGHS Hazard StatementReference
Skin Corrosion/IrritationH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][3]
Toxicological Data Value Reference
Intraperitoneal LD50 (mouse)>800 mg/kg[2]
Oral TDLO (rat)250 mg/kg[2]

Disposal and Handling Protocols

The primary principle for the disposal of this compound is to treat it as chemical waste. It must be handled in accordance with all applicable local, state, and federal regulations.[4] Under no circumstances should PCA or its containers be disposed of in regular trash or flushed down the drain.[1]

Personal Protective Equipment (PPE)

Before handling or preparing PCA for disposal, all personnel must wear appropriate PPE to prevent skin, eye, and respiratory exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][5]

  • Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[1]

Procedure for Solid Waste Disposal (Unused or Expired PCA)

Solid PCA waste must be collected and segregated from other waste streams.

Methodology:

  • Work Area Preparation: Conduct all handling within a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][4]

  • Containerization: Keep the chemical in its original, clearly labeled container where possible. If transferring, use a suitable, sealable, and properly labeled hazardous waste container.

  • Segregation: Do not mix this compound with other waste chemicals.

  • Packaging: Ensure the waste container is tightly closed and stored in a designated, secure waste accumulation area.[4]

  • Final Disposal: Arrange for collection by a licensed professional waste disposal company.[1]

Procedure for Contaminated Labware and Debris

Items such as gloves, weigh boats, and paper towels that are contaminated with PCA must be disposed of as hazardous waste.

Methodology:

  • Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.

  • Cleaning Non-Disposables: For reusable glassware, decontaminate thoroughly with an appropriate solvent (e.g., ethanol) in a fume hood. The resulting rinse solvent must be collected as hazardous liquid waste.

  • Packaging: Seal the container of solid contaminated debris.

  • Final Disposal: Dispose of the container through a licensed waste disposal service.

Procedure for Accidental Spills

In the event of a spill, immediate and safe cleanup is required to prevent exposure and environmental release.

Methodology:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Don PPE: Wear the full PPE described in section 1.

  • Containment: Prevent the powder from becoming airborne. Avoid creating dust during cleanup.[1][4][6]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1][4] Do not use water to clean up dry spills, as this can spread contamination.

  • Final Disposal: Label the container as "this compound Spill Debris" and dispose of it in accordance with institutional and regulatory guidelines via a licensed contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

PCA_Disposal_Workflow cluster_prep Preparation & Safety cluster_waste_type Waste Stream Identification cluster_solid Solid Waste cluster_contaminated Contaminated Materials cluster_liquid Liquid Waste cluster_final Final Disposal start This compound Waste Generated ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused/Expired Solid PCA or Spill Debris waste_type->solid_waste Solid contaminated_waste Contaminated Labware (gloves, wipes, etc.) waste_type->contaminated_waste Contaminated Items liquid_waste Solutions or Decontamination Rinse waste_type->liquid_waste Liquid contain_solid Place in a sealed, labeled hazardous waste container. solid_waste->contain_solid storage Store container in a designated secure waste accumulation area. contain_solid->storage contain_contaminated Place in a sealed, labeled hazardous waste container. contaminated_waste->contain_contaminated contain_contaminated->storage contain_liquid Collect in a sealed, labeled hazardous liquid waste container. liquid_waste->contain_liquid contain_liquid->storage disposal Arrange for pickup by a licensed waste disposal service. storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Protocatechuic Acid (also known as 3,4-Dihydroxybenzoic acid). The following procedures detail operational, safety, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential effects before handling. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Hazard Classification Category Hazard Statement GHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]GHS07 (Exclamation Mark)[2][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][2][3][4]GHS07 (Exclamation Mark)[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3][4]GHS07 (Exclamation Mark)[2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[5]

Protection Type Specific Equipment Guidelines and Standards
Eye/Face Protection Safety goggles with side-shields or a face shield.[5]Must conform to EN166 (EU) or NIOSH (US) standards.[1][3] Tightly fitting safety goggles are recommended.[3][5]
Skin Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[1][3] A lab coat or protective clothing is required.[3][5]Gloves should be tested according to EN 374.[2] Always inspect gloves before use and use proper glove removal technique.[1] Contaminated clothing should be removed and washed before reuse.[3][5][6]
Respiratory Protection NIOSH/MSHA approved respirator.Required when exposure limits are exceeded, if irritation is experienced, or when handling large quantities that may generate dust.[3][5][6] A dust mask (type N95) is suitable for nuisance exposures.[1]

Operational and Handling Plan

A systematic approach to handling this compound from receipt to storage is critical for laboratory safety.

Step 1: Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical to a designated, well-ventilated storage area.

Step 2: Preparation and Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][3]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Don all required PPE (safety goggles, gloves, lab coat) before handling the substance.[3][6]

  • Avoid the formation of dust and aerosols during handling.[1][3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][6]

Step 3: Storage
  • Store in a tightly closed, properly labeled container.[3][5][6]

  • Keep the container in a cool, dry, and well-ventilated place.[3][5] A recommended storage temperature is between 15–25 °C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • Keep away from food, drink, and animal feedingstuffs.[2]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent harm to personnel and the environment.

Step 1: Immediate Response
  • Evacuate non-essential personnel from the spill area.[1]

  • Ensure adequate ventilation.[1]

  • If the spill is significant, contact your institution's emergency response team.

Step 2: Containment and Cleanup
  • Wear all required PPE, including respiratory protection, before attempting to clean the spill.[1][6]

  • Prevent the powder from becoming airborne. You can cover the spill with a plastic sheet to minimize dust spreading.[5]

  • Mechanically take up the spilled material using tools that do not create dust (e.g., a scoop or shovel).[1][2][5]

  • Collect the spilled material and place it into a suitable, closed, and labeled container for disposal.[2][5][6]

  • Do not let the chemical enter drains or waterways.[1][2][5]

Step 3: Decontamination
  • After the material has been collected, clean the contaminated surface thoroughly.[5]

  • Wash the area with soap and water if appropriate.[5]

  • Dispose of all contaminated cleaning materials as hazardous waste.[1]

Disposal Plan

This compound and its container must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[2]

Step 1: Waste Collection
  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes, spill cleanup debris) in a designated, properly labeled, and sealed hazardous waste container.[1][6]

Step 2: Waste Disposal
  • Do not empty into drains or release into the environment.[2][5]

  • Arrange for disposal through a licensed professional waste disposal service.[1]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging should be handled in the same manner as the substance itself.[2]

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air.[2][6] If breathing is difficult, provide oxygen.[3] If the person is not breathing, give artificial respiration.[3][6] Seek medical attention if you feel unwell or if symptoms persist.[2][3]
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation occurs, consult a physician.[1][2][6]
Eye Contact Immediately flush the eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][2][6] Remove contact lenses if present and easy to do so.[2][3][6] Continue rinsing. If eye irritation persists, seek medical advice from an ophthalmologist.[2][6]
Ingestion Rinse the mouth with water.[1][2] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[1][5][6] Call a doctor or poison center if you feel unwell.[2][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE WorkArea Work in Ventilated Area (Fume Hood) DonPPE->WorkArea Handle Handle with Care (Avoid Dust) WorkArea->Handle Wash Wash Hands After Use Handle->Wash Decontaminate Decontaminate Work Surface Wash->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste in Sealed Hazardous Container DoffPPE->Dispose Spill Spill Occurs SpillCleanup Contain & Clean Spill Spill->SpillCleanup Follow Spill Protocol Exposure Exposure Occurs FirstAid Seek Medical Attention Exposure->FirstAid Administer First Aid

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protocatechuic Acid
Reactant of Route 2
Protocatechuic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。